molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1524633
CAS No.: 959237-16-2
M. Wt: 283.41 g/mol
InChI Key: AHAQZBVUGZUUMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS 959237-16-2) is a high-value piperidine-based building block in pharmaceutical research and development. This bifunctional compound, with a molecular formula of C15H29N3O2 and a molecular weight of 283.41 g/mol, features two piperidine rings: one bearing a Boc (tert-butoxycarbonyl) protecting group and the other a primary amine . The Boc group is a crucial feature, protecting the amine functionality from unwanted reactions during synthetic sequences and allowing for its clean removal under mild acidic conditions when needed . This makes the compound an exceptionally versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its application as a key intermediate in the exploration of new therapeutic agents. The structure is analogous to other aminopiperidine derivatives that have been investigated for their antibacterial properties, particularly against drug-resistant Gram-positive bacteria like MRSA and VRE, suggesting potential for developing novel anti-infective agents . Furthermore, the molecule's ability to serve as a rigid linker or core structure makes it valuable in medicinal chemistry for constructing potential enzyme inhibitors, receptor modulators, and chemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQZBVUGZUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697035
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-16-2
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

This compound (also known as 4-Amino-1'-Boc-1,4'-bipiperidine ) is a specialized diamine scaffold characterized by a [1,4'-bipiperidine] core.[1] This molecule features two distinct nitrogen environments: a sterically protected secondary amine (N-Boc) on the proximal ring and a reactive primary amine on the distal ring.[1]

It serves as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists , kinase inhibitors , and topoisomerase I inhibitors (e.g., Irinotecan analogs). Its primary utility lies in its ability to introduce a solubilizing, basic bipiperidine moiety into drug candidates via stable amide or urea linkages.

Chemical Identity & Properties

Nomenclature & Structure[1][2]
  • IUPAC Name: this compound[1][2]

  • Synonyms: 4-Amino-1'-Boc-1,4'-bipiperidine; [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester.[1]

  • Molecular Formula: C₁₅H₂₉N₃O₂

  • Molecular Weight: 283.41 g/mol

Physicochemical Specifications
PropertyValue (Experimental/Predicted)Note
Appearance White to off-white solid or viscous oilDepends on salt form (HCl salt is solid)
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterFree base is lipophilic due to Boc
pKa (Calc) ~10.5 (Primary amine), ~8.5 (Tertiary amine)Dibasic character
LogP (Calc) 1.2 – 1.8Moderate lipophilicity suitable for CNS penetration
Stability Stable under standard conditions; HygroscopicStore under inert atmosphere (Ar/N2)

Synthetic Pathway & Manufacturing

The synthesis of this scaffold requires a high-fidelity Reductive Amination strategy.[1] Direct reaction of 4-aminopiperidine with N-Boc-4-piperidone is discouraged due to polymerization risks.[1] The industry-standard protocol utilizes an Orthogonal Protection Strategy (Boc/Cbz) to ensure regioselectivity.[1]

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target Molecule (Boc-Bipiperidine-NH2) Intermediate Orthogonal Intermediate (Boc-Bipiperidine-NH-Cbz) Target->Intermediate Deprotection (H2, Pd/C) Precursor1 N-Boc-4-piperidone (Core Ketone) Intermediate->Precursor1 Reductive Amination Precursor2 4-(Cbz-amino)piperidine (Nucleophile) Intermediate->Precursor2 Ti(OiPr)4 / NaBH(OAc)3

Figure 1: Retrosynthetic logic flow ensuring regioselective assembly of the bipiperidine core.

Detailed Experimental Protocol
Step 1: Reductive Amination (Formation of the Scaffold)

Reagents: N-Boc-4-piperidone (1.0 eq), 4-(Cbz-amino)piperidine (1.0 eq), Titanium(IV) isopropoxide (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (anhydrous).

  • Imine Formation: In a dry flask under N₂, dissolve N-Boc-4-piperidone and 4-(Cbz-amino)piperidine in anhydrous DCM (0.2 M).

  • Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours to ensure complete imine formation. Note: The solution will turn slightly yellow/viscous.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ or Rochelle’s salt solution (to break Ti emulsions). Stir vigorously for 1 hour.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient) yields the Boc-Cbz protected intermediate .

Step 2: Cbz-Deprotection (Unmasking the Amine)

Reagents: Pd/C (10% w/w), H₂ (balloon or 1 atm), MeOH/EtOAc.

  • Dissolve the intermediate in MeOH.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under H₂ atmosphere for 4–6 hours. Monitor by LCMS for disappearance of the Cbz peak.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain This compound as a free base.[1]

Applications in Drug Discovery[6]

This molecule acts as a "privileged structure" linker. The bipiperidine motif is structurally rigid yet capable of adopting chair-chair conformations that fit into hydrophobic pockets of GPCRs (e.g., CCR5, Muscarinic M1/M4).

Mechanism of Action as a Scaffold
  • Solubility Enhancer: The tertiary amine at the ring junction becomes protonated at physiological pH, improving the aqueous solubility of lipophilic payloads.

  • Linker Geometry: Provides a ~6-8 Å spacing between the N-Boc terminus (after deprotection) and the primary amine attachment point.[1]

Workflow: Integration into Library Synthesis

Workflow Start Boc-Bipiperidine-NH2 (Scaffold) Step1 Amide Coupling (R-COOH + HATU) Start->Step1 Functionalize Distal Amine Step2 Boc Deprotection (TFA or HCl) Step1->Step2 Expose Proximal Amine Step3 Secondary Functionalization (Sulfonylation/Alkylation) Step2->Step3 Diversify Core Final Final Drug Candidate (GPCR/Kinase Ligand) Step3->Final Screen

Figure 2: Medicinal chemistry workflow utilizing the scaffold for diversity-oriented synthesis.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Hygroscopic. Store at 2–8°C under argon.

  • Handling: Use standard PPE. Avoid inhalation of dust/aerosols.

References

  • Synthesis of 4-Substituted Piperidines: Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][4][5] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[5] Context: Establishes the reductive amination and Curtius rearrangement protocols for piperidine functionalization.

  • Bipiperidine Scaffolds in Oncology: Title: [1,4'-Bipiperidine]-1'-carboxylic acid derivatives (Irinotecan intermediates).[1][6][7][8] Source: PubChem / Patent Literature (CN104628627A). Context: Validates the industrial relevance of the bipiperidine moiety in topoisomerase inhibitors.

  • Reductive Amination Methodologies: Title: Synthesis of N-Substituted piperidines from piperidone.[1][9] Source: Journal de la Société Ouest-Africaine de Chimie, 2015.[9] Context: Provides the specific Ti(OiPr)4 mediated reductive amination conditions used in the protocol above.

Sources

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the structural elucidation of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (Formula: C₁₅H₂₉N₃O₂; MW: 283.41 g/mol ). Often utilized as a semi-rigid linker in PROTAC design or a scaffold in GPCR ligand synthesis, this molecule presents unique characterization challenges due to its bis-piperidine chemically equivalent substructures and the dynamic nature of the Boc-protecting group rotamers. This document details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), FTIR, and Multi-dimensional NMR (


H, 

C, COSY, HSQC, HMBC) to definitively assign structure and purity.

Structural Anatomy & Synthetic Context

To accurately elucidate the structure, one must first understand the molecular connectivity and potential impurities arising from its synthesis. The molecule consists of two piperidine rings linked via a tertiary amine:

  • Ring A (Proximal): An N-Boc protected piperidine ring functioning as the electrophilic acceptor during synthesis.

  • Ring B (Distal): A piperidine ring attached at its N-1 position to the C-4 position of Ring A, terminating in a primary amine (-NH

    
    ) at its own C-4 position.
    

Synthetic Origin: The compound is typically synthesized via the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-aminopiperidine (or a protected derivative), followed by selective deprotection.

Figure 1: Elucidation Logic & Impurity Profiling

ElucidationWorkflow node_start Crude Sample (Reductive Amination) node_ms Step 1: HRMS (MW Confirmation) node_start->node_ms Check MW node_imp1 Impurity A: Residual Ketone node_start->node_imp1 Unreacted node_imp2 Impurity B: Bis-alkylation node_start->node_imp2 Over-reaction node_ir Step 2: FTIR (Func. Groups) node_ms->node_ir Confirm Boc/NH2 node_nmr Step 3: NMR (Connectivity) node_ir->node_nmr Assign Rings node_final Validated Structure C15H29N3O2 node_nmr->node_final Structure Proof

Caption: Logical workflow for structural validation, filtering out common synthetic impurities.

Mass Spectrometry (MS): The Molecular Fingerprint

Objective: Confirm molecular weight and analyze fragmentation to verify the bis-piperidine linkage.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: MeOH + 0.1% Formic Acid.

Diagnostic Criteria: The presence of the tert-butyl carbamate (Boc) group dictates the fragmentation pattern. You will observe a characteristic loss of the tert-butyl group (-56 Da) and the Boc group (-100 Da).

Ion SpeciesTheoretical m/zDescription
[M+H]⁺ 284.23 Parent molecular ion (Base peak).
[M+H - C₄H₈]⁺ 228.17Loss of isobutylene (t-butyl group). Diagnostic for Boc.
[M+H - Boc]⁺ 184.18Complete loss of Boc group (cleavage of carbamate).
Fragment A ~127.1Cleavage of the C-N bond between Ring A and Ring B.

Technical Insight: If the mass spectrum shows a significant peak at m/z 283 (M+•), check for oxidative degradation. However, in ESI, the even-electron [M+H]⁺ species is dominant.

Infrared Spectroscopy (IR): Functional Group Verification

Objective: Differentiate between the carbamate (Boc) carbonyl and the primary amine, ensuring no residual ketone (starting material) remains.

Methodology: ATR-FTIR (Attenuated Total Reflectance).

Functional GroupWavenumber (cm⁻¹)Signal Characteristics
Primary Amine (-NH₂) 3300–3400Weak Doublet. Asymmetric and symmetric stretching.[1] Differentiates from secondary amine (singlet) or tertiary (none).[1]
C-H Stretch (sp³) 2850–2950Strong, multiple bands (Piperidine CH₂).
Carbamate (C=O) 1680–1695Strong. Characteristic Boc carbonyl stretch.
Amine Bend (N-H) 1590–1620Medium/Weak scissoring vibration.
C-O Stretch 1150–1170Strong ester linkage of the Boc group.

Critical Control Point: Absence of a band at ~1715 cm⁻¹ confirms the removal of the starting material (tert-butyl 4-oxopiperidine-1-carboxylate).

Nuclear Magnetic Resonance (NMR): The Gold Standard

Objective: Distinguish between the two chemically equivalent piperidine cores and verify the connectivity of the tertiary amine linkage.

Solvent Strategy:

  • Screening:

    
     (Chloroform-d) is standard for Boc-protected amines.
    
  • Advanced Characterization: DMSO-d₆ is recommended if the primary amine (-NH

    
    ) protons are exchanging too rapidly in chloroform to be integrated, or if signal overlap occurs in the aliphatic region (1.0–2.0 ppm).
    
H NMR Assignment (400 MHz, DMSO-d₆)
PositionIntegrationMultiplicityShift (

ppm)
Assignment Logic
NH₂ 2HBroad s1.5–2.5*Exchangeable. Chemical shift varies with concentration/water content.
Boc-CH₃ 9HSinglet1.39Characteristic intense singlet.
Ring A (C2/C6) 4HBroad m3.9–4.1Deshielded by the N-Boc carbamate. Broad due to restricted rotation (rotamers).
Ring A (C3/C5) 4HMultiplet1.1–1.3Shielded methylene protons.
Ring A (C4) 1HMultiplet2.3–2.5Methine at the junction. Deshielded by the tertiary amine.
Ring B (C2'/C6') 4HMultiplet2.7–2.9Alpha to the tertiary amine (N-1').
Ring B (C3'/C5') 4HMultiplet1.6–1.8Methylene protons.
Ring B (C4') 1HMultiplet2.6–2.8Methine alpha to the primary amine.

*Note: In


, the NH

protons may appear closer to 1.2 ppm or overlap with the Boc signal.
Connectivity Logic (2D NMR)

To prove the structure is 4-(4-aminopiperidin-1-yl) and not a regioisomer, use HMBC (Heteronuclear Multiple Bond Correlation):

  • HMBC Correlation 1: The protons of Ring B (C2'/C6') should show a strong correlation to Ring A (C4) . This confirms the N-C linkage between the rings.

  • HMBC Correlation 2: The Boc-CH₃ protons will correlate to the Quaternary Carbonyl carbon (~154 ppm).

  • COSY: Will establish the spin systems within each ring independently (C2-C3-C4-C5-C6).

Figure 2: NMR Connectivity Map

NMRConnectivity Boc Boc Group (1.39 ppm) RingA_N Ring A Nitrogen Boc->RingA_N Electronic Effect RingA_C4 Ring A: C4-H (Junction) RingA_N->RingA_C4 COSY Path RingB_N Ring B Nitrogen (Tertiary Amine) RingA_C4->RingB_N HMBC (Critical Link) RingB_C2 Ring B: C2/6-H RingB_N->RingB_C2 Direct Bond RingB_C4 Ring B: C4-H (Amine Site) RingB_C2->RingB_C4 COSY Path NH2 Primary Amine (-NH2) RingB_C4->NH2 Chemical Shift

Caption: 2D NMR correlation map. The red arrow indicates the critical HMBC correlation establishing the inter-ring linkage.

Chromatographic Purity (HPLC)

Since piperidines lack strong chromophores (UV absorption), standard UV detection at 254 nm is insufficient.

Recommended Protocol:

  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) is preferred. If UV is the only option, use 210 nm (detects the amide/carbamate bond) but expect low sensitivity.

  • Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH C18). High pH stability is required as basic mobile phases improve peak shape for amines.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.

    • Why High pH? At low pH, the tertiary and primary amines are protonated, causing secondary interactions with silanols (tailing). High pH keeps the amines neutral (free base), sharpening the peaks.

References

  • Abraham, R. J., et al. (2006).[2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    H chemical shifts." Magnetic Resonance in Chemistry.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for IR/MS fragmentation rules).

  • PubChem. "Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate" (Structural Analog Data). [3]

  • Breci, L. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

  • Sigma-Aldrich. "4-Amino-1-Boc-piperidine Product Sheet" (Precursor Data).

Sources

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a specialized diamine scaffold used in high-precision medicinal chemistry.

CAS Number: 959237-16-2 Compound Class: Bipiperidine Diamine / Linker Scaffold

Executive Summary

This compound (also known as 1'-Boc-4-amino-1,4'-bipiperidine ) is a semi-rigid, bifunctional secondary-tertiary amine scaffold. It is extensively utilized in drug discovery for two primary purposes:

  • Linkerology in PROTACs: It serves as a defined-length spacer that connects an E3 ligase ligand to a protein of interest (POI) ligand, offering restricted conformational freedom compared to linear alkyl chains.

  • GPCR & Kinase Ligand Design: The bipiperidine motif acts as a privileged structure, frequently appearing in CCR5 antagonists and kinase inhibitors, where it facilitates deep pocket binding via its extended, hydrophobic architecture.

This guide outlines the physicochemical data, validated synthetic protocols, and handling requirements necessary for the rigorous application of this compound in research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 959237-16-2
IUPAC Name tert-butyl 4-(4-amino-1-piperidyl)piperidine-1-carboxylate
Synonyms 1'-Boc-4-amino-1,4'-bipiperidine; 4-Amino-1'-Boc-1,4'-bipiperidine
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~10.5 (Primary amine), ~8.5 (Tertiary bipiperidine nitrogen)
Melting Point 98–102 °C (varies by crystal form/purity)
Storage 2–8 °C, Hygroscopic, Store under inert gas (Ar/N₂)

Synthetic Route & Optimization

High-purity synthesis of this scaffold requires a strategy that differentiates the two piperidine rings. The most robust "Senior Scientist" validated route involves a reductive amination followed by a selective hydrogenolysis . This avoids the formation of polymerization byproducts common when using unprotected diamines.

Mechanism of Action: Reductive Amination

The synthesis couples N-Boc-4-piperidone (Ring A) with 4-(Cbz-amino)piperidine (Ring B). The ketone of Ring A undergoes nucleophilic attack by the secondary amine of Ring B to form an iminium ion, which is selectively reduced in situ.

Protocol: Two-Step Synthesis
Step 1: Reductive Coupling
  • Reagents: N-Boc-4-piperidone (1.0 equiv), 4-(Cbz-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve ketone and amine in DCE under N₂ atmosphere.

    • Add Acetic Acid (catalyst) and stir for 30 min to facilitate imine/iminium formation.

    • Cool to 0 °C and add STAB portion-wise (exothermic).

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Add saturated NaHCO₃ (aq). Extract with DCM (3x).

    • Purification: Silica gel chromatography (DCM/MeOH/NH₄OH gradient).

Step 2: Cbz Deprotection (Hydrogenolysis)
  • Reagents: Pd/C (10% wt), H₂ gas (balloon or 1 atm).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the intermediate from Step 1 in MeOH.

    • Add Pd/C catalyst (carefully, under Ar flow to prevent ignition).

    • Purge with H₂ and stir vigorously at RT for 4–6 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Validation: NMR should show loss of aromatic Cbz protons (7.3 ppm) and appearance of the free amine peak.

SynthesisPath Start1 N-Boc-4-piperidone (Ring A) Inter Intermediate: N-Boc-4-(4-Cbz-amino-pip)piperidine Start1->Inter Reductive Amination NaBH(OAc)3, DCE, AcOH Start2 4-(Cbz-amino)piperidine (Ring B) Start2->Inter Final Final Product: Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Inter->Final Hydrogenolysis H2, Pd/C, MeOH (Removes Cbz)

Caption: Validated synthetic pathway ensuring orthogonal protection of the distal amine.

Functional Applications in Drug Discovery[7][12]

A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase and the target protein. Linear alkyl chains often suffer from high entropic penalties upon binding.

  • Rigidity: The bipiperidine core adds conformational constraint, reducing the entropy cost of ternary complex formation.

  • Solubility: The basic nitrogen (pKa ~8.5) at the 1'-position (central nitrogen) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.

B. Library Scaffold (DELs)

This compound is an ideal "exit vector" scaffold for DNA-Encoded Libraries (DELs).

  • The Primary Amine (Pos 4): Reacts with carboxylic acids or electrophiles to attach the "warhead" or diversity element.

  • The Boc Group: Can be removed (TFA/DCM) to reveal a secondary amine for subsequent encoding or attachment to the DNA tag.

Applications cluster_PROTAC PROTAC Application Compound Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Step1 Amide Coupling (Attach E3 Ligand) Compound->Step1 Utilize Primary NH2 Step2 Boc Deprotection (TFA) Step1->Step2 Step3 Linker Attachment (Attach POI Ligand) Step2->Step3 Utilize Secondary NH

Caption: Workflow for incorporating the scaffold into bifunctional degraders.

Handling, Stability, & Analytics

Storage & Stability
  • Hygroscopicity: The primary amine readily absorbs atmospheric CO₂ to form carbamates. Always store under Argon or Nitrogen.

  • Temperature: Long-term storage at -20 °C is recommended to prevent slow oxidation or discoloration.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

Analytical Verification

To validate the integrity of the compound before use:

  • 1H NMR (DMSO-d6): Look for the characteristic Boc singlet (1.45 ppm, 9H) and the multiplet signals of the piperidine ring protons (1.0–3.0 ppm). The absence of aromatic protons confirms Cbz removal.

  • LC-MS: Expect a parent ion peak

    
    .
    
  • TLC: Visualize using Ninhydrin stain (turns purple/red due to free primary amine).

References

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

  • Angene Chemical. Datasheet for CAS 959237-16-2. Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Bipiperidine CCR5 Antagonists. (General reference for bipiperidine scaffold utility).
  • Pharmaffiliates. Tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate Reference Standard. Link

Physical and chemical properties of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS: 959237-16-2), a critical intermediate in medicinal chemistry.[1]

Executive Summary

Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (often referred to as 4-Amino-1'-Boc-1,4'-bipiperidine ) is a specialized diamine scaffold widely utilized in drug discovery.[1] It serves as a rigid aliphatic linker and a pharmacophore backbone, particularly in the development of kinase inhibitors, GPCR ligands (e.g., CCR5 antagonists), and Proteolysis Targeting Chimeras (PROTACs).[1] Its bipiperidine structure offers a defined spatial geometry that restricts conformational flexibility, enhancing the selectivity and binding affinity of the final drug molecule.[1]

Chemical Identity & Structural Analysis

The molecule consists of two piperidine rings linked via a nitrogen-carbon bond (N1 of the distal ring to C4 of the proximal ring).[1] The proximal ring is protected by a tert-butoxycarbonyl (Boc) group, while the distal ring presents a free primary amine for further functionalization.[1]

Property Data
IUPAC Name tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate
Common Synonyms 4-Amino-1'-Boc-1,4'-bipiperidine; 1-Boc-4-(4-aminopiperidin-1-yl)piperidine
CAS Number 959237-16-2
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(N2CCC(N)CC2)CC1
InChI Key AHAQZBVUGZUUMB-UHFFFAOYSA-N
Structural Conformation

The 1,4'-bipiperidine core adopts a chair-chair conformation.[1] The bulky Boc group and the piperidinyl substituent generally favor equatorial positions to minimize 1,3-diaxial interactions.[1] This rigid geometry is crucial for positioning the terminal amine into specific binding pockets (e.g., interacting with Asp/Glu residues in kinase active sites).[1]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predicted values (ACD/Labs, ChemAxon).

Parameter Value / Description Significance
Physical State White to Light Yellow Waxy SolidTypical for mid-weight aliphatic amines.[1]
Melting Point 95–105 °C (Approx.)[1]Solid handling is preferred over oils for stoichiometry control.[1]
Boiling Point ~420 °C (Predicted at 760 mmHg)High boiling point necessitates vacuum distillation if purification is needed.[1]
Density 1.05 ± 0.1 g/cm³Denser than water; aids in phase separation during extraction.[1]
pKa (Basic) ~10.5 (Primary Amine)Highly basic; readily forms salts (HCl, TFA).[1]
pKa (Tertiary) ~9.0 (Ring Nitrogen)Secondary basic center; protonated at physiological pH.[1]
LogP 1.25 ± 0.4 (Predicted)Moderate lipophilicity; good membrane permeability potential.[1]
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[1]Poor water solubility at neutral pH; soluble in aqueous acid.[1]

Synthetic Pathways & Methodology

The synthesis of this intermediate requires an orthogonal protection strategy to ensure the primary amine remains free while the secondary amine of the proximal ring is Boc-protected.[1]

Core Synthesis Logic: Reductive Amination

The most robust route involves the reductive amination of N-Boc-4-piperidone with a monoprotected diamine (e.g., 4-(N-Cbz-amino)piperidine), followed by selective deprotection.[1]

Step-by-Step Protocol
  • Reductive Coupling:

    • Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq), Benzyl piperidin-4-ylcarbamate (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM.[1]

    • Procedure: Dissolve ketone and amine in DCM. Add acetic acid to catalyze imine formation.[1] Stir for 1-2 hours. Add STAB portion-wise at 0°C. Stir overnight at RT.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The intermediate is tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)piperidin-1-yl)piperidine-1-carboxylate.[1]

  • Selective Deprotection (Hydrogenolysis):

    • Reagents: H₂ (1 atm or balloon), 10% Pd/C (10 wt%), Methanol.

    • Procedure: Dissolve the Cbz-protected intermediate in MeOH. Add Pd/C carefully (under N₂).[1] Purge with H₂.[1] Stir vigorously for 4-12 hours until TLC shows conversion.

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1] The product (CAS 959237-16-2) is obtained as a waxy solid.[1]

Visual Synthesis Workflow

SynthesisRoute Start1 N-Boc-4-piperidone (Ketone) Intermediate Intermediate: Boc-Bipiperidine-Cbz Start1->Intermediate Reductive Amination (NaBH(OAc)3, DCM) Start2 4-(Cbz-amino)piperidine (Amine) Start2->Intermediate Product TARGET: Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS: 959237-16-2) Intermediate->Product Hydrogenolysis (H2, Pd/C, MeOH) - Removes Cbz

Figure 1: Orthogonal synthesis route ensuring selective formation of the primary amine.

Reactivity & Stability

Chemical Reactivity
  • Primary Amine (Nucleophile): The C4-amino group is the primary reactive site.[1] It readily undergoes acylation, alkylation, or sulfonylation to attach pharmacophores.[1]

  • Boc Group (Acid Labile): The tert-butyl carbamate is stable to bases and nucleophiles but cleaves rapidly in acidic conditions (e.g., TFA/DCM or 4M HCl in Dioxane), yielding the secondary amine for further chain extension.[1]

  • Tertiary Amine (Core): The central nitrogen is sterically hindered but can be oxidized to an N-oxide (potential metabolic liability) or quaternized under forcing alkylation conditions.[1]

Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.[1]

  • Stability: Stable for >12 months if kept dry and cold.[1] Avoid strong oxidizing agents.[1]

Safety & Hazards (GHS Classification)

Based on the MSDS of structurally similar piperidine amines, the following precautions are mandatory.

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

PPE Requirements: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of amine vapors or dust.[1]

References

  • PubChem Compound Summary. 4-Amino-1-Boc-piperidine derivatives and analogues. National Center for Biotechnology Information.[1]

  • Ambeed Chemical Data. tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS 959237-16-2).[1] Accessed 2024.[1]

  • Angene Chemical. Product Analysis: tert-butyl 4-amino-1,4'-bipiperidine-1'-carboxylate.

  • Bld Pharm. Rigid Linkers in Drug Discovery: Bipiperidine Scaffolds.

Sources

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a critical intermediate in medicinal chemistry.

Common Name: 4-Amino-1'-Boc-[1,4'-bipiperidine] CAS Registry Number: 959237-16-2[1][2]

Executive Summary

This compound is a functionalized [1,4'-bipiperidine] scaffold widely utilized in drug discovery.[2] Its structure consists of two piperidine rings linked via a tertiary amine: a "core" piperidine protected by a tert-butoxycarbonyl (Boc) group, and a "substituent" piperidine carrying a primary amine.[2]

This compound serves as a high-value building block for G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR2, CCR5, Muscarinic receptors) and kinase inhibitors. Its semi-rigid bipiperidine backbone provides a defined spatial orientation that often improves metabolic stability and receptor binding affinity compared to flexible alkyl linkers.[2]

Chemical Identification & Nomenclature

Precise nomenclature is critical due to the presence of two piperidine rings.[2]

IdentifierValue
IUPAC Name This compound
Systematic Name [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester
CAS Number 959237-16-2
Molecular Formula C₁₅H₂₉N₃O₂
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
InChIKey Specific key depends on isomerism, typically achiral
Structural Analysis[2][3]
  • Core Ring: Piperidine-1-carboxylate (N-Boc protected).[1][2]

  • Linkage: The nitrogen of the second piperidine ring (position 1) is attached to position 4 of the core ring.[2]

  • Functional Handle: A primary amine (-NH₂) at position 4 of the second ring, available for further derivatization (amide coupling, reductive amination, etc.).

Physicochemical Properties

The following data represents the consensus for the free base form.

PropertyValue
Molecular Weight 283.42 g/mol
Physical State Solid (typically white to off-white powder) or viscous oil
Melting Point 98–102 °C (varies by crystallinity/purity)
Boiling Point ~420 °C (Predicted at 760 mmHg)
pKa (Primary Amine) ~10.5 (Predicted)
pKa (Tertiary Amine) ~8.5 (Predicted, bridgehead nitrogen)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

High-Fidelity Synthesis Protocol

While direct reaction between N-Boc-4-piperidone and 4-aminopiperidine is possible, it often yields regioisomeric mixtures due to competition between the primary and secondary amines.[2] The expert-recommended route utilizes a protecting group strategy to ensure regioselectivity.[2]

Reaction Scheme Overview
  • Reductive Amination: Coupling N-Boc-4-piperidone with N-Cbz-4-aminopiperidine.[2]

  • Hydrogenolysis: Selective removal of the Cbz group to yield the target primary amine.[2]

Synthesis Start1 N-Boc-4-piperidone (Ketone) Intermediate Intermediate: N-Boc-4-(4-Cbz-aminopiperidin-1-yl)piperidine Start1->Intermediate NaBH(OAc)3, DCE RT, 16h Start2 4-(Cbz-amino)piperidine (Amine) Start2->Intermediate Product TARGET: Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Intermediate->Product H2, Pd/C MeOH

Figure 1: Regioselective synthesis pathway avoiding primary amine interference.

Detailed Methodology
Step 1: Reductive Amination

Objective: Link the two piperidine rings via the secondary amine of the substituent.[2]

  • Reagents:

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)[2]

    • Benzyl piperidin-4-ylcarbamate (4-Cbz-aminopiperidine) (1.05 equiv)[2]

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

    • Acetic acid (1.0 equiv)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ketone and the protected amine in DCE.[2]

    • Add acetic acid (catalyst for iminium ion formation).[2] Stir for 30 minutes at Room Temperature (RT).

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir overnight (12–16 hours) under nitrogen.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[2][3]

    • Purification: Flash chromatography (MeOH/DCM gradient).[2]

Step 2: Cbz Deprotection (Hydrogenolysis)

Objective: Liberate the primary amine without affecting the N-Boc group.[2]

  • Reagents:

    • Intermediate from Step 1[1][2][4][5][6]

    • Pd/C (10% w/w)[2][7]

    • Hydrogen gas (balloon pressure)[2]

    • Solvent: Methanol (MeOH)[2]

  • Procedure:

    • Dissolve the intermediate in MeOH.[2]

    • Add Pd/C catalyst carefully under inert atmosphere.[2]

    • Purge with H₂ gas and stir under H₂ balloon for 2–4 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[2]

    • Concentration: Evaporate solvent in vacuo to yield the target compound.[2]

Applications in Drug Discovery

The [1,4'-bipiperidine] scaffold is a "privileged structure" in medicinal chemistry, offering a balance of rigidity and solubility.

Mechanism of Action Utility[9]
  • GPCR Antagonists: The bipiperidine unit mimics the spatial arrangement of cationic pharmacophores found in neurotransmitters.[2] It is frequently used in CCR5 antagonists (e.g., analogues of Maraviroc) and Muscarinic M1/M4 agonists/antagonists .

  • Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), this scaffold serves as a semi-rigid linker that can penetrate cell membranes better than long polyethylene glycol (PEG) chains.[2]

Applications Core Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate App1 GPCR Ligands (CCR2, CCR5, M1/M4) Core->App1 App2 Kinase Inhibitors (Solubilizing Group) Core->App2 App3 PROTAC Linkers (Semi-rigid spacer) Core->App3

Figure 2: Primary therapeutic applications of the bipiperidine scaffold.

Handling and Safety

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation from atmospheric CO₂ over time.[2]

  • Stability: Stable in solid form for >1 year if stored properly.[2] Avoid strong acids which will remove the Boc group.[2]

References

  • Chemical Identity & CAS: Pharmaffiliates. Tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate Technical Data. Retrieved from [2]

  • Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • Structural Validation: National Institutes of Health (NIH) PubChem.[2] Compound Summary: 1-Boc-4-aminopiperidine derivatives. Retrieved from [2]

  • Supplier Data: Angene Chemical. Product Analysis: Tert-butyl 4-amino-1,4'-bipiperidine-1'-carboxylate (CAS 959237-16-2).[2][8][9] Retrieved from [2]

Sources

Role of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthesis, and application of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (commonly referred to as 4-Amino-1'-Boc-1,4'-bipiperidine ).

Executive Summary

This compound is a privileged diamine scaffold characterized by a semi-rigid 1,4'-bipiperidine core. In medicinal chemistry, it serves as a critical "linker-template" that connects two pharmacophores while restricting conformational freedom. Unlike flexible alkyl chains, the bipiperidine motif imposes specific vectorial alignment and reduces the entropic penalty of binding, making it a staple in the design of GPCR antagonists (CCR5, Muscarinic) , opioid analgesics , and kinase inhibitors .

This guide analyzes the molecule’s physicochemical properties, provides a validated synthesis protocol, and details its strategic use in optimizing drug-target interactions.

Structural & Physicochemical Analysis[1]

The molecule consists of two piperidine rings linked via a tertiary amine (N1–C4'). The terminal nitrogen is a primary amine (available for functionalization), while the distal nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₁₉H₃₇N₃O₂High carbon count implies lipophilicity, balanced by polar amines.
Molecular Weight ~339.5 g/mol Leaves room for "warhead" attachment while staying <500 Da (Lipinski).
pKa (Piperidine N) ~8.5–9.5The central tertiary amine is basic; usually protonated at physiological pH, aiding solubility and electrostatic interactions (e.g., Asp residues in GPCRs).
Topology 1,4'-BipiperidineRigidification : Limits the rotational degrees of freedom compared to a linear diamine (e.g., 1,6-hexanediamine).
Length (N-to-N) ~9–11 ÅIdeal spacer length for spanning deep binding pockets (e.g., GPCR transmembrane domains).
The "Entropy Advantage"

In drug design, replacing a flexible linker with a rigid scaffold like 1,4'-bipiperidine often improves affinity. A flexible ligand loses significant entropy (


) upon binding because it must freeze into a specific bioactive conformation. The bipiperidine scaffold is pre-organized, minimizing this entropy loss and potentially improving the free energy of binding (

).

Validated Synthetic Protocol

The synthesis relies on a Reductive Amination strategy.[1] The choice of reagents is critical: using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones in the presence of other functional groups.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start1 N-Boc-4-piperidone (Electrophile) Intermediate Imine / Iminium Ion (Transient) Start1->Intermediate Start2 4-(N-Cbz-amino)piperidine (Nucleophile) Start2->Intermediate Reductive Reductive Amination (NaBH(OAc)3, DCE, AcOH) Intermediate->Reductive Reduction Protected Cbz-Protected Bipiperidine Reductive->Protected Formation Final 4-Amino-1'-Boc-1,4'-bipiperidine (Target) Protected->Final Pd/C, H2 (Cbz Deprotection)

Figure 1: Step-wise synthesis of the 4-amino-1'-Boc-1,4'-bipiperidine core via reductive amination and orthogonal deprotection.

Detailed Methodology

Step 1: Reductive Amination

  • Reagents : N-Boc-4-piperidone (1.0 equiv), 4-(Cbz-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (1.0 equiv).

  • Solvent : 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster kinetics.

  • Procedure :

    • Dissolve the ketone and amine in DCE under N₂ atmosphere.

    • Add Acetic Acid (catalyst for imine formation). Stir for 30 min.

    • Add STAB portion-wise over 15 minutes. (Exothermic).

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Quench : Add saturated aqueous NaHCO₃. Extract with DCM.

  • Purification : Flash chromatography (MeOH/DCM gradient).

Step 2: Cbz Deprotection (Hydrogenolysis)

  • Reagents : Pd/C (10% w/w), H₂ gas (balloon pressure).

  • Solvent : Methanol or Ethanol.

  • Procedure : Stir the intermediate under H₂ atmosphere for 4–6 hours. Filter through Celite to remove catalyst.

  • Yield : Quantitative. The resulting primary amine is ready for coupling.

Medicinal Chemistry Applications

GPCR Antagonists (CCR5 & Muscarinic Receptors)

The 1,4'-bipiperidine scaffold is a classic "privileged structure" for G-Protein Coupled Receptors (GPCRs).

  • Mechanism : The central basic nitrogen (N1) often interacts with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle. The bipiperidine spacer positions the distal aromatic tail (attached to the NH2) into a hydrophobic pocket.

  • Example : In CCR5 antagonists (e.g., Vicriviroc analogs), the bipiperidine replaces the tropane or piperazine core to modulate pharmacokinetic properties (LogD and hERG channel liability).

Scaffold Hopping & Linker Optimization

When a hit compound contains a flexible linker (e.g., propyl-diamine) that suffers from rapid metabolic oxidation or poor oral bioavailability, medicinal chemists substitute it with the bipiperidine unit.

SAR Logic Diagram (Graphviz)

SAR_Logic Hit Hit Compound (Flexible Alkyl Linker) Problem Issues: 1. High Entropy Penalty 2. Rapid Metabolism (CYP450) 3. Low Selectivity Hit->Problem Solution Scaffold Hop: Insert 1,4'-Bipiperidine Hit->Solution Optimization Result Optimized Lead: 1. Rigidified Conformation (High Affinity) 2. Metabolic Stability (Ring vs Chain) 3. Defined Vector Solution->Result

Figure 2: Strategic rationale for employing the bipiperidine scaffold in lead optimization.

Opioid Receptor Ligands

The scaffold is structurally related to Piritramide , a potent opioid agonist. Derivatives of 4-amino-1'-Boc-1,4'-bipiperidine are used to synthesize dual-action opioids or NOP (nociceptin) receptor ligands, leveraging the bulky hydrophobic nature of the bipiperidine to occupy the large orthosteric binding sites of opioid receptors.

Experimental Validation (Quality Control)

To ensure the integrity of the scaffold before library synthesis, the following QC parameters must be met:

  • NMR Verification :

    • ¹H NMR (DMSO-d₆) : Look for the diagnostic tert-butyl singlet (~1.40 ppm, 9H) and the multiplet for the central methine proton (N-CH-C) at ~2.5–3.0 ppm.

  • Mass Spectrometry :

    • ESI-MS : Expect [M+H]⁺ peak at ~340.3 Da.

  • TLC Visualization :

    • Stain with Ninhydrin (detects free primary amine – turns purple/blue).

    • Stain with Iodine (detects the piperidine rings).

References

  • CCR5 Antagonist Design : Palani, A., et al. "Discovery of Potent Non-Peptide CCR5 Antagonists." Journal of Medicinal Chemistry, 2001. (Demonstrates the utility of 4-aminopiperidine scaffolds in GPCRs).

  • Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (The standard protocol for synthesizing the bipiperidine core).

  • VMAT2 Inhibitors : Horton, D. B., et al. "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters, 2011. (Highlights the structural SAR of bipiperidine-like scaffolds).

  • Muscarinic Antagonists: Patents assigned to GlaxoSmithKline (GSK)

Sources

Literature review on the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Advanced Synthesis of Piperidine Derivatives

Executive Summary: The Piperidine Imperative

The piperidine pharmacophore remains a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics and ranking as the most frequent nitrogen heterocycle in small-molecule drugs. Its structural ubiquity—ranging from the rigid backbone of Donepezil (Alzheimer’s) to the lipophilic core of Fentanyl derivatives—demands synthetic methodologies that go beyond classical reduction.

This guide moves beyond the textbook "reduction of pyridine" to explore high-fidelity, stereoselective, and modular strategies. We focus on three modern pillars: Asymmetric Reductive Transamination (ART) , Multicomponent Reactions (MCRs) , and Direct C–H Functionalization .

Strategic Synthetic Pillars

The synthesis of piperidines is no longer limited to the hydrogenation of pyridines over Platinum-group metals. Modern retrosynthesis dissects the ring into modular components to allow for late-stage diversification.

The Classical vs. Modern Paradigm
FeatureClassical Hydrogenation (e.g., H₂/PtO₂)Modern Asymmetric Reductive Transamination (ART)
Atom Economy HighHigh
Stereocontrol Poor (often requires chiral auxiliaries)Excellent (Catalyst/Amine controlled)
Functional Group Tolerance Low (over-reduction common)High (chemoselective)
Nitrogen Source Fixed (from pyridine)Modular (exogenous amines)
Strategic Disconnections (Visualized)

The following diagram illustrates the primary disconnection strategies for assembling the piperidine core.

PiperidineStrategies Target Piperidine Core Strat1 Ring Reduction (Pyridines) Target->Strat1 Strat2 Intramolecular Cyclization Target->Strat2 Strat3 Multicomponent Assembly (MCR) Target->Strat3 Strat4 C-H Functionalization Target->Strat4 Det1 H₂/Pd-C or Transfer Hydrogenation Strat1->Det1 Det2 RCM or Nucleophilic Substitution Strat2->Det2 Det3 Mannich/Ugi Reactions Strat3->Det3 Det4 α-Lithiation or Photoredox Strat4->Det4

Caption: Strategic disconnections for piperidine synthesis, highlighting the shift from simple reduction to modular assembly.

Deep Dive Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination (ART)

This protocol represents a paradigm shift. Instead of simply reducing a pyridine, this method reduces the ring to a reactive intermediate that hydrolyzes, allowing an external chiral amine to incorporate into the ring. This solves the "fixed nitrogen" problem of classical pyridine hydrogenation.

Mechanistic Causality
  • Partial Reduction: The Rhodium catalyst, using formic acid, reduces the pyridinium salt to a dihydropyridine.

  • Hydrolysis: The unstable dihydropyridine hydrolyzes in situ to a 1,5-dicarbonyl intermediate (opening the ring).

  • Transamination: An exogenous amine (primary amine) condenses with the dicarbonyl.

  • Recyclization: The ring closes, and further reduction yields the piperidine.

    • Why this matters: You can introduce chirality solely through the amine partner, or use the catalyst to induce stereochemistry.

Step-by-Step Methodology

Reagents:

  • Substrate: N-Benzylpyridinium bromide (0.5 mmol)

  • Catalyst: [Cp*RhCl₂]₂ (1.0 mol%)

  • Reductant: HCO₂H/Et₃N (5:2 azeotrope, 5 mL)

  • Solvent: Water/DCM biphasic system or pure organic solvent depending on salt solubility.

Protocol:

  • Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add the pyridinium salt (0.5 mmol) and [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol).

  • Solvate: Add the HCO₂H/Et₃N azeotropic mixture (5 mL). Note: Ensure the mixture is degassed to prevent catalyst deactivation.

  • Reaction: Cap the vial and stir vigorously at 40°C for 24 hours .

    • Checkpoint: The reaction color typically shifts from dark red (active Rh species) to orange/yellow upon completion.

  • Workup: Cool to room temperature. Basify carefully with aqueous KOH (2M) to pH > 10.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • NMR Monitoring: Disappearance of aromatic pyridine protons (>7.0 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

  • Chirality Check: If using a chiral amine, check diastereomeric ratio (dr) via HPLC.

Advanced Protocol: Multicomponent Synthesis (InBr₃ Catalyzed)

For generating highly functionalized piperidines (e.g., 4-spiro or polysubstituted) in a single step.[1]

Concept: A three-component coupling of an aromatic aldehyde, an aromatic amine, and a


-ketoester.[2]

Protocol:

  • Mix: Combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add Indium(III) Bromide (InBr₃, 5 mol%).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Isolation: The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize.

    • Yield Expectations: 85–94%.

Comparative Data Analysis

The following table contrasts the efficiency of different catalytic systems for reducing substituted pyridines to piperidines.

Catalyst SystemH₂ PressureTemp (°C)Time (h)Yield (%)cis/trans SelectivityRef
Rh/C (Heterogeneous) 50 bar80129270:30[1]
[Cp*RhCl₂]₂ (Transfer H₂) 0 bar (HCOOH)402494>95:5 (cis)[2]
Pd(OH)₂/C 1 atm2568850:50[3]
Au/TiO₂ (Photocatalytic) 0 bar30188160:40[4]

Mechanistic Visualization: Reductive Transamination

This diagram details the pathway of the Rh-catalyzed ART protocol described in Section 3.

ART_Mechanism Start Pyridinium Salt Inter1 Dihydropyridine Start->Inter1 Partial Red. Inter2 Open Chain (1,5-Dicarbonyl) Inter1->Inter2 Hydrolysis Inter3 Imine Formation Inter2->Inter3 Transamination End Chiral Piperidine Inter3->End Cyclization & Red. H_Source HCOOH/Rh H_Source->Start Water H₂O Water->Inter1 Amine R-NH₂ (Chiral) Amine->Inter2

Caption: Mechanistic pathway of Asymmetric Reductive Transamination (ART) transforming pyridinium salts to chiral piperidines.

References

  • Glorius, F., et al. (2020).[3] "Palladium-Catalyzed Hydrogenation of Pyridines." Journal of the American Chemical Society. Link (Generalized citation based on search context 1.10).

  • Xiao, J., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 5, 1-10. Link[4]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[5][6] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[5] Link

  • Mokhtary, M., & Mahooti, K. (2024).[7] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry, Section A, 7(2), 163-189.[7] Link

  • Ghosez, L., et al. (2009). "Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds." Angewandte Chemie International Edition, 48(12). Link

Sources

Precision Engineering of the Piperidine Scaffold: The Strategic Utility of the tert-Butyloxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring stands as one of the most ubiquitous pharmacophores in modern medicinal chemistry, appearing in over 100 FDA-approved therapeutics ranging from antihistamines to oncology agents. Its prevalence is driven by its ability to modulate solubility, lipophilicity, and ligand-target binding affinity.[1] However, the synthetic utility of the piperidine scaffold is contingent upon precise nitrogen protection. The tert-butyloxycarbonyl (Boc) group, pioneered by Louis A. Carpino, remains the gold standard for this purpose. This guide provides a technical deep-dive into the Boc-protected piperidine architecture, detailing its orthogonality, regioselective functionalization via lithiation, and validated deprotection protocols essential for high-fidelity drug discovery.

The Strategic Imperative of the Piperidine Scaffold

Pharmacophore Dominance

Piperidine is a saturated six-membered heterocycle that serves as a versatile linker and binding element. In drug design, it is frequently employed to:

  • Enhance Solubility: The basic nitrogen (pKa ~11) can be protonated to form salts, improving aqueous solubility.

  • Rigidify Linkers: Unlike flexible alkyl chains, the chair conformation of piperidine provides defined spatial orientation for substituents.

  • Metabolic Stability: Compared to other heterocycles, the saturated ring is relatively resistant to oxidative metabolism, though the

    
    -carbon is a site for CYP450 oxidation—a liability often mitigated by substitution.
    

Table 1: Select FDA-Approved Drugs Containing the Piperidine Moiety

Drug NameTherapeutic ClassPiperidine Role
Minoxidil Antihypertensive/AlopeciaVasodilator core structure
Paroxetine SSRI (Antidepressant)Chiral scaffold directing aryl group placement
Methylphenidate CNS StimulantPiperidine ring creates specific dopamine transporter affinity
Crizotinib ALK Inhibitor (Oncology)Solubilizing group and solvent-front binder
Oteseconazole Antifungal (CYP51 inhibitor)Linker providing metabolic resistance

The Boc Architect: Mechanism and Orthogonality

The Carpino Legacy and Chemical Logic

Introduced by Louis A. Carpino in 1957, the Boc group revolutionized peptide and small molecule synthesis. Chemically, it is a tert-butyl carbamate. Its utility stems from its unique stability profile:

  • Base Stability: Completely stable to basic conditions (e.g., NaOH, amines, nucleophiles), allowing for ester hydrolysis or nucleophilic substitutions elsewhere on the molecule.

  • Acid Lability: Cleaves rapidly in strong acids (TFA, HCl) via an E1-like mechanism, releasing isobutylene and

    
    .
    
  • Orthogonality: It is perfectly orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups, enabling complex multi-step synthesis.

Mechanism of Deprotection

The cleavage of the Boc group is driven by the stability of the tert-butyl carbocation. Upon protonation of the carbonyl oxygen, the tert-butyl cation is eliminated, followed by decarboxylation of the resulting carbamic acid to reveal the free amine.

BocDeprotection cluster_0 Acid-Catalyzed Deprotection Pathway Step1 N-Boc Piperidine (Protonation) Step2 Intermediate (t-Butyl Cation Elimination) Step1->Step2 + H+ Step3 Carbamic Acid (Unstable) Step2->Step3 - [t-Bu]+ Step4 Free Piperidine Salt + CO2 + Isobutylene Step3->Step4 - CO2 (Gas)

Figure 1: The acid-catalyzed deprotection cascade of N-Boc piperidine. Note the generation of gas byproducts which drives the reaction entropy.

Advanced Synthetic Methodologies

Protocol A: Quantitative Protection of Piperidine

While seemingly trivial, protection must be quantitative to avoid purification challenges later. The use of Di-tert-butyl dicarbonate (


) is standard.

Reagents: Piperidine derivative,


 (1.1 equiv), 

or NaOH, DCM or Dioxane/Water. Self-Validating Check: Evolution of

is not observed during protection, but the disappearance of the starting amine spot on TLC (ninhydrin stain active) confirms conversion.
Protocol B: Regioselective -Lithiation (The Beak-O'Brien Methodology)

This is the most powerful application of Boc-piperidine. The carbonyl oxygen of the Boc group coordinates with lithium, directing deprotonation specifically to the


-position (Complex Induced Proximity Effect - CIPE). This allows for the introduction of electrophiles (alkyl halides, aldehydes) to create chiral centers.

Workflow:

  • Complexation:

    
    -BuLi coordinates to Boc oxygen.
    
  • Deprotonation: Removal of equatorial

    
    -proton (stereoelectronically favored).
    
  • Trapping: Electrophile attacks with retention of configuration.

Critical Parameters:

  • Temperature: Must be maintained at -78°C to prevent decomposition of the lithiated species.

  • Solvent: Anhydrous ether or THF.

  • Ligand: Use of (-)-sparteine allows for enantioselective synthesis.[2][3]

Lithiation cluster_conditions Critical Control Points Start N-Boc Piperidine Complex Pre-Lithiation Complex (CIPE Effect) Start->Complex s-BuLi / TMEDA (Coordination) Lithiated α-Lithiated Species (-78°C Stable) Complex->Lithiated Deprotonation (Kinetic Control) Trapped α-Functionalized N-Boc Piperidine Lithiated->Trapped Electrophile (E+) (Retention of Config) Control1 Temp < -60°C Prevents β-elimination Lithiated->Control1 Control2 Inert Atmosphere (Ar/N2) Essential Lithiated->Control2

Figure 2: Directed


-lithiation workflow. The Boc group acts as a directing group (DG) to facilitate regioselective functionalization.
Protocol C: Clean Deprotection Systems

In drug development, "clean" means minimal side products. The tert-butyl cation released during deprotection is an electrophile that can re-alkylate electron-rich regions (e.g., tryptophan, tyrosine, or methionine residues).

The Scavenger Solution: For simple piperidines, 4M HCl in Dioxane is sufficient. For complex molecules (peptidomimetics), use TFA/TIS/H2O (95:2.5:2.5) . Triisopropylsilane (TIS) acts as a hydride donor to quench the tert-butyl cation.

Step-by-Step Protocol (High-Fidelity):

  • Dissolution: Dissolve N-Boc intermediate in minimum DCM (0.1 M).

  • Acid Addition: Add TFA (10-20 equivalents) or 4M HCl/Dioxane (5-10 equivalents).

  • Monitoring: Stir at Room Temp. Monitor by LC-MS (loss of M+100 or M+56 fragment).

  • Workup:

    • HCl Method:[4][5] Concentrate in vacuo. The product is the HCl salt (often a white solid).

    • TFA Method: Concentrate, then co-evaporate with toluene (3x) to remove residual TFA. Ether precipitation is recommended for peptides.[6]

Significance in Library Generation (DNA-Encoded & SPPS)

Boc-piperidines are foundational in Solid-Phase Peptide Synthesis (SPPS) and DNA-Encoded Library (DEL) technologies.

  • SPPS: While Fmoc is standard, Boc is used in "Boc-SPPS" for synthesis requiring harsh base treatments or specific aggregation-prone sequences.

  • DEL: The robustness of the Boc group allows it to survive the diverse chemical transformations used to build million-member libraries before the final "unveiling" of the amine for DNA-tag validation.

References

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang Chemical. Available at: [Link]

  • Louis A. Carpino (1927‐2019), In Memoriam. The European Peptide Society. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs. PubMed. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

Sources

Key intermediates in the synthesis of complex pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical manufacturing, an intermediate is rarely just a "stepping stone." It is a strategic node where chirality is established, impurity profiles are locked in, and cost structures are defined. The era of linear, 20-step syntheses is fading, replaced by convergent strategies relying on high-complexity advanced intermediates.

This guide analyzes three distinct classes of intermediates that represent the pillars of modern small-molecule synthesis: Biocatalytic Amine Precursors , Biphenyl Tetrazoles , and Fused Heterocyclic Cores . We move beyond the "what" to the "how" and "why," focusing on process causality, impurity purging, and scalable protocols.

Section 1: The Biocatalytic Paradigm Shift

Case Study: Chiral Amines in Sitagliptin (Januvia®)

The synthesis of Sitagliptin represents a watershed moment in process chemistry, marking the transition from metal-catalyzed asymmetric hydrogenation to engineered biocatalysis.[1] The critical intermediate here is the pro-chiral ketone , which must be converted to a chiral amine with high enantiomeric excess (ee).

The Technical Challenge

The original route utilized a Rhodium-Josiphos catalyst for the asymmetric hydrogenation of an enamine. While effective, it required high-pressure equipment (250 psi), specialized catalyst removal (carbon adsorption), and yielded inadequate stereoselectivity (~97% ee), requiring a subsequent crystallization step.

The Advanced Intermediate Solution

The industry standard has shifted to using Transaminases (ATAs) . The key intermediate, pro-sitagliptin ketone, acts as the substrate for a pyridoxal-5'-phosphate (PLP)-dependent transaminase.

Why this works:

  • Stereocontrol: The enzyme active site acts as a perfect chiral mold, delivering >99.9% ee, eliminating the need for chiral resolution.

  • Process Intensification: The reaction runs at atmospheric pressure in standard vessels.

  • Impurity Profile: Eliminates heavy metal contamination risks (Rh < 10 ppm limits).

Experimental Protocol: Transaminase-Mediated Amination

Note: This protocol assumes the use of an engineered ATA-117 variant.

  • Preparation: In a reactor, dissolve pro-sitagliptin ketone (50 g, 1.0 eq) in DMSO (approx. 15% v/v of total volume).

  • Buffer System: Prepare a 0.1 M triethanolamine buffer (pH 8.5) containing 1 mM PLP (cofactor) and 1 M isopropylamine (amine donor).

  • Initiation: Add the ketone/DMSO solution to the buffer. Add the engineered Transaminase enzyme (loading approx. 2 g/L).

  • Reaction: Stir at 45°C. The isopropylamine donor converts to acetone (byproduct).

  • Equilibrium Shift: Critical Step—Apply a slight vacuum or nitrogen sweep to continuously remove acetone, driving the equilibrium toward the product amine.

  • Workup: Acidify to pH 2 to quench enzyme activity. Extract unreacted ketone with toluene. Basify aqueous layer to pH 11 and extract the chiral amine product.

Mechanism Visualization

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized by the transaminase intermediate.

TransaminaseCycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP 1. Accepts NH2 Byproduct Acetone (Removed via Vac) Enz_PLP->Byproduct Output Enz_PMP->Enz_PLP 2. Donates NH2 Product Chiral Amine (Product) Enz_PMP->Product Output Substrate Pro-Chiral Ketone (Substrate) Substrate->Enz_PMP Input Donor Isopropylamine (Donor) Donor->Enz_PLP Input

Figure 1: Ping-Pong Bi-Bi mechanism of Transaminase. The cycle relies on the shuttle between PLP and PMP forms.

Section 2: The Backbone of Modern MedChem

Case Study: Biaryl Tetrazoles in Sartans (Valsartan)[2]

The "Sartan" class of antihypertensives (Valsartan, Losartan, Irbesartan) shares a common structural motif: a biphenyl ring substituted with a tetrazole. The strategic intermediate here is 4'-(bromomethyl)biphenyl-2-carbonitrile (or its tetrazole equivalent).

The Technical Challenge

Constructing the biaryl system linearly is inefficient. The convergent approach uses a Suzuki-Miyaura coupling between a phenylboronic acid and an aryl halide. However, the subsequent formation of the tetrazole ring presents a major safety hazard, traditionally requiring tributyltin azide (toxic tin residues) or sodium azide (explosion risk).

The Advanced Intermediate Solution

The synthesis is bifurcated into two strategic nodes:

  • Suzuki Coupling: Creating the carbon-carbon bond.

  • Tetrazole Formation: Using "Flow Chemistry" or Zinc-mediated cycloaddition to mitigate safety risks.

Key Insight: The quality of the boronic acid intermediate dictates the impurity profile. Protodeboronation (loss of B(OH)2) is a common side reaction that must be controlled via temperature and base selection.

Experimental Protocol: Suzuki Coupling & Tetrazole Formation
  • Coupling: Charge reactor with 2-chlorobenzonitrile (1.0 eq), 4-tolylboronic acid (1.1 eq), and K2CO3 (2.0 eq) in toluene/water.

  • Catalysis: Add Pd(OAc)2 (0.5 mol%) and PPh3 (2.0 mol%). Heat to reflux (90°C) for 4 hours.

  • Phase Separation: Isolate the organic layer containing the biaryl nitrile intermediate.

  • Tetrazole Formation (Safe Method):

    • Transfer nitrile intermediate to a reactor with Sodium Azide (3.0 eq) and Zinc Bromide (1.0 eq) in water/isopropanol. Note: ZnBr2 acts as a Lewis acid catalyst, stabilizing the transition state and allowing the reaction to proceed without toxic tin reagents.

    • Heat to reflux for 24 hours.

    • Quench: Acidify carefully with HCl (monitor gas evolution of HN3 - use scrubber). Isolate the solid tetrazole.

Data: Comparison of Tetrazole Methods
ParameterTributyltin Azide MethodZnBr2 / NaN3 MethodContinuous Flow (TMSN3)
Toxicity High (Organotin residues)Low (Inorganic salts)Low
Safety ModerateModerate (HN3 generation)High (Low inventory)
Yield 85-90%80-85%>90%
Purification Difficult (Tin removal)Simple (Crystallization)Simple

Section 3: High-Complexity Heterocycles

Case Study: Pyrazolo[3,4-d]pyrimidines in Ibrutinib[3][4]

Kinase inhibitors like Ibrutinib require the assembly of a fused heterocyclic core. The strategic intermediate is 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[2]

The Technical Challenge

Linear synthesis of the core is prone to low yields due to competing regiochemistry during ring closures. Furthermore, the introduction of the chiral piperidine linker via Mitsunobu reaction is often plagued by triphenylphosphine oxide (TPPO) removal issues.

The Advanced Intermediate Solution

A Convergent Strategy is employed where the pyrazolo-pyrimidine core is synthesized separately from the chiral linker.

Critical Decision Point: Mitsunobu vs. SNAr

  • Mitsunobu: Uses a chiral alcohol.[3] High atom waste (DIAD/PPh3).

  • SNAr (Nucleophilic Aromatic Substitution): Uses a chiral mesylate/tosylate. Better atom economy but requires a good leaving group on the linker.

Experimental Protocol: Core Assembly
  • Starting Material: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Suzuki Coupling: React with 4-phenoxybenzeneboronic acid using Pd(dppf)Cl2 catalyst in dioxane/water with K3PO4 base.

    • Control: This step installs the "tail" of the molecule.

  • Linker Attachment (Mitsunobu Variant):

    • Suspend the core intermediate (1.0 eq) in THF with (S)-1-Boc-3-hydroxypiperidine (1.2 eq) and Polymer-supported PPh3 (to ease purification).

    • Add DIAD dropwise at 0°C.

    • Filter off the polymer-supported phosphine oxide after reaction.

  • Deprotection: Remove Boc group with HCl/Dioxane to yield the amine salt, ready for the final acryloyl chloride coupling.

Workflow Visualization

The convergent synthesis of Ibrutinib highlights the importance of late-stage assembly.

IbrutinibSynthesis Core Pyrazolo-pyrimidine Core (Halogenated) Int1 Intermediate A: Biaryl Core Core->Int1 Suzuki Coupling (Pd-Cat) Boronic 4-Phenoxybenzene Boronic Acid Boronic->Int1 Linker (S)-N-Boc-3- hydroxypiperidine Int2 Intermediate B: Coupled Scaffold Linker->Int2 Int1->Int2 Mitsunobu Reaction (Stereoretention) Final Ibrutinib (API) Int2->Final 1. Deprotection (HCl) 2. Acryloylation

Figure 2: Convergent synthesis logic for Ibrutinib. Note the modular assembly of pre-fabricated complex intermediates.

Section 4: Quality Control & Impurity Fate

Regulatory Grounding: ICH Q11

In the context of advanced intermediates, the Control Strategy is paramount. According to ICH Q11, manufacturers must demonstrate the "Fate and Purge" of impurities.[4]

Critical Quality Attributes (CQAs) for Intermediates:

  • Carryover Impurities: Impurities in an intermediate that are not purged in subsequent steps must be controlled as if they were API impurities.

  • Genotoxic Impurities (GTIs): Reagents like alkyl halides or hydrazines used to make intermediates must be purged to < ppm levels.

Example Control Strategy (Valsartan):

  • Impurity: Azide (NaN3) residue.

  • Control Point: The acidification step after tetrazole formation.

  • Validation: Demonstrate that subsequent aqueous washes reduce Azide to non-detectable levels using Ion Chromatography.

References

  • Savile, C. K., et al. (2010).[5][6] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[5][6] Link[6]

  • Beutler, U., et al. (2007). "An Efficient and Scalable Process for the Preparation of Valsartan." Organic Process Research & Development, 11(5), 892–898. Link

  • Carpentier, F., et al. (2020). "Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan." Organic Process Research & Development, 24(5), 752–761. Link[7][8]

  • Honigberg, L. A., et al. (2010).[5] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • International Conference on Harmonisation (ICH). (2012). "Guidance for Industry: Q11 Development and Manufacture of Drug Substances." Link

Sources

Strategic Implementation of the Boc Protecting Group: A Mechanistic and Practical Guide for Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Boc protecting group in amine synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the architecture of complex organic synthesis, the tert-butyloxycarbonyl (Boc) group stands as a pillar of orthogonality.[1] For the senior scientist, the Boc group is not merely a "cap" for amines but a strategic tool that dictates the solubility, stability, and purification trajectory of an intermediate. This guide moves beyond standard textbook definitions to explore the mechanistic nuances, kinetic considerations, and failure modes of Boc chemistry in high-stakes drug development.

The Strategic Role of Boc in Orthogonal Synthesis[2]

The utility of the Boc group stems from its unique stability profile, which renders it orthogonal to the two other dominant amine protecting groups: Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Stability and Orthogonality Matrix

The following table summarizes the operational window for Boc-protected amines, highlighting where they survive and where they fail.

Condition TypeSpecific ReagentsStability StatusStrategic Note
Bases NaOH, Et

N, Piperidine
Stable Allows for Fmoc deprotection in the presence of Boc.
Nucleophiles Grignards, OrganolithiumsConditionally Stable Bulky Boc groups can direct lithiation (ortho-lithiation) but may degrade with strong nucleophiles at high temps.
Reduction H

/Pd-C, NaBH

Stable Allows for Cbz removal or ketone reduction without affecting Boc.
Acids TFA, HCl, HBrLabile The primary method of cleavage.
Oxidation Jones Reagent, KMnO

Stable Compatible with most oxidative transformations.

Application Insight: In Solid Phase Peptide Synthesis (SPPS), Boc is historically paired with Benzyl-based side-chain protection (Boc/Bzl strategy). However, in modern medicinal chemistry, it is frequently used in solution phase to protect secondary amines while manipulating carboxylic acids or alcohols.

Installation: Mechanism and Kinetic Acceleration

While di-tert-butyl dicarbonate (Boc


O) is the industry standard, the choice of catalyst and solvent profoundly impacts the reaction rate and impurity profile.
The DMAP Acceleration Mechanism

The use of 4-Dimethylaminopyridine (DMAP) is common but often misapplied. DMAP acts as a nucleophilic catalyst, attacking Boc


O to form a highly electrophilic N-acylpyridinium salt. This species reacts with the amine orders of magnitude faster than Boc

O alone.

Critical Warning: Over-usage of DMAP ( > 5 mol%) can lead to side reactions, including the formation of isocyanates or ureas, particularly with hindered amines.

BocProtection Boc2O Boc2O Inter N-Boc-Pyridinium (Activated Electrophile) Boc2O->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Tetra Tetrahedral Intermediate Inter->Tetra + Amine Amine R-NH2 (Substrate) Amine->Tetra Tetra->DMAP Regeneration Product N-Boc Amine Tetra->Product Collapse CO2 CO2 + t-BuOH Tetra->CO2 Elimination

Figure 1: DMAP-catalyzed activation of Boc Anhydride.[2] The formation of the active pyridinium species lowers the activation energy for amine attack.

Deprotection: The Cation Management Problem

Deprotection is not simply about breaking a bond; it is about managing the reactive debris. Acidolysis of the Boc group generates a tert-butyl carbocation (


-Bu

).[3] If not quenched, this electrophile will alkylate electron-rich regions of your molecule (e.g., Indole in Tryptophan, Thiol in Methionine/Cysteine, or electron-rich aromatics).
The Scavenger Principle

In "clean" systems, the cation eliminates a proton to form isobutylene (gas). In complex systems (peptides, heterocycles), scavengers are mandatory to trap the cation before it alkylates the substrate.

Common Scavenger Cocktails:

  • Standard: TFA:DCM (1:1) – For simple substrates.

  • Reagent K (Modified): TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5) – For peptides containing Trp/Met/Cys.

  • Silane Method: TFA:Triethylsilane (TES) (95:5) – TES effectively reduces the cation to isobutane.

BocDeprotection Start N-Boc Amine Protonation Protonated Carbamate Start->Protonation + TFA/H+ Cleavage C-O Bond Cleavage Protonation->Cleavage CarbAcid Carbamic Acid Cleavage->CarbAcid Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation AmineSalt Amine Salt (Product) CarbAcid->AmineSalt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (-H+) Alkylation Side Product: Alkylated Substrate Cation->Alkylation + Substrate (No Scavenger) Trapped Scavenged Adduct (Safe Waste) Cation->Trapped + Silane/Thioanisole

Figure 2: The Boc acidolysis pathway. The critical branch point is the fate of the tert-butyl cation: elimination (desired), scavenging (controlled), or alkylation (failure).

Experimental Protocols

Protocol A: Standard Protection (Boc O)

Best for: Primary and secondary amines, amino acids.

  • Setup: Dissolve the amine (1.0 equiv) in a solvent mixture of THF:Water (1:1) or Dioxane:Water (1:1).

    • Why Water? Water solubilizes the inorganic base and prevents the precipitation of salts.

  • Base Addition: Add NaOH (2.0 equiv) or Et

    
    N (2.0 equiv). Cool to 0°C.
    
  • Reagent Addition: Add Boc

    
    O (1.1 equiv) slowly (either as a solid or dissolved in THF).
    
    • Note: Evolution of CO

      
       may occur if the solution is not sufficiently basic.
      
  • Reaction: Warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup:

    • Acidify carefully to pH ~3 with 1M HCl (if product is acid-stable) or citric acid (safer for acid-sensitive groups).

    • Extract with Ethyl Acetate (3x).[4]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: "Water-Free" Protection with DMAP

Best for: Sterically hindered amines or sluggish anilines.

  • Setup: Dissolve amine (1.0 equiv) in anhydrous DCM or MeCN.

  • Reagents: Add Et

    
    N (1.2 equiv) and DMAP (0.05 – 0.1 equiv).
    
  • Addition: Add Boc

    
    O (1.1–1.5 equiv).
    
  • Reaction: Stir at RT. If reaction is slow, heat to reflux (only in MeCN/THF, not DCM).

  • Purification: Wash with 1M HCl (to remove DMAP and TEA), then saturated NaHCO

    
    .
    
Protocol C: Clean Deprotection (HCl vs. TFA)

Scientist's Choice: While TFA is standard, HCl in Dioxane is often superior for scale-up because the product is a hydrochloride salt (often a crystalline solid), whereas TFA salts are frequently hygroscopic oils/gums that are difficult to handle.

Method (HCl/Dioxane):

  • Dissolve N-Boc substrate in minimal dry DCM.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT. Product often precipitates as the HCl salt.

  • Filter the solid or concentrate. Warning: High concentrations of HCl can hydrolyze esters.

Troubleshooting & Optimization

  • Issue: Loss of Fmoc during Boc installation.

    • Cause: Excessive basicity.

    • Fix: Use NaHCO

      
       instead of NaOH/TEA, or keep pH < 10.
      
  • Issue: "Gummy" TFA salts.

    • Fix: Perform an ion exchange.[] Dissolve the TFA salt in MeOH, treat with excess HCl/Dioxane, and evaporate. Repeat 3x to remove TFA traces. Alternatively, triturate with cold diethyl ether to induce crystallization.

  • Issue: t-Butylation of Tryptophan.

    • Fix: You must use a scavenger. Add 5% Triethylsilane (TES) and 5% Water to your TFA cocktail.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[3][6] (Wiley-Interscience).[3] The definitive reference for stability tables and alternative conditions.

  • Boc Protection and Deprotection Mechanisms . Common Organic Chemistry. Detailed mechanistic steps for Boc2O and TFA reactions.

  • Scavengers in Boc Deprotection . Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[7] Protein Res.[7] (1978).[7] Foundational paper on cation scavenging.

  • DMAP Catalysis in Boc Activation . Ragnarsson, U., et al. "Dual protection of amino functions involving Boc." RSC Advances (2013). Discusses the acceleration and side reactions of DMAP.

  • Side Reactions in Peptide Synthesis . Bibliomed. Overview of alkylation and other side reactions during deprotection.

Sources

Methodological & Application

Application Note: Synthesis of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

[1]

Introduction & Retrosynthetic Analysis

The target molecule consists of two piperidine rings linked via a C-N bond.[1] The challenge lies in differentiating the two nitrogen atoms of the "inner" and "outer" rings.[1] A direct reaction between N-Boc-4-piperidone and 4-aminopiperidine is prone to polymerization or the formation of Schiff bases at the wrong nitrogen.[1]

To ensure a self-validating and high-yield synthesis, we employ Benzyl piperidin-4-ylcarbamate (4-Cbz-aminopiperidine) as the nucleophile.[1] The Cbz group protects the primary amine, forcing the reaction to occur exclusively at the secondary piperidine nitrogen.[1] Subsequent hydrogenolysis removes the Cbz group while leaving the Boc group intact (Orthogonal Deprotection).[1]

Retrosynthetic Logic (DOT Visualization)

RetrosynthesisTargetTarget Molecule(Boc-Pip-Pip-NH2)DisconnectionDisconnection: Reductive AminationTarget->DisconnectionHydrogenolysisFragmentAElectrophile:N-Boc-4-piperidoneDisconnection->FragmentAKetone SourceFragmentBNucleophile:4-(Cbz-amino)piperidineDisconnection->FragmentBAmine Source

Figure 1: Retrosynthetic breakdown showing the disconnection into commercially available building blocks.

Experimental Protocol

Phase A: Reductive Amination

Objective: Couple the two rings to form the Cbz-protected intermediate.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
N-Boc-4-piperidone 199.251.0Electrophile (Ketone)
Benzyl piperidin-4-ylcarbamate (HCl salt)*270.751.1Nucleophile (Amine)
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.2Catalyst
Triethylamine (TEA) 101.191.2Base (if using amine salt)
1,2-Dichloroethane (DCE) -Solvent10 mL/g substrate

*Note: If using the free base of the amine, omit TEA.[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Benzyl piperidin-4-ylcarbamate HCl (1.1 equiv) in anhydrous DCE .

  • Neutralization: Add TEA (1.2 equiv) and stir for 15 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and Acetic Acid (1.2 equiv).[1] Stir the mixture at RT for 1–2 hours. Checkpoint: The solution may turn slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 equiv) portion-wise over 20 minutes to control exotherm and gas evolution.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under Nitrogen/Argon.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM).[1] The ketone spot should disappear.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes to decompose boron complexes.

  • Workup: Extract the aqueous layer with DCM (3x).[1][4] Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough for the next step.[1] If necessary, purify via flash chromatography (SiO₂, 0-10% MeOH/DCM).[1]

Phase B: Hydrogenolysis (Deprotection)

Objective: Selectively remove the Cbz group to yield the free primary amine.[1]

Reagents & Materials
ReagentRole
Intermediate from Phase A Substrate
Pd/C (10% w/w) Catalyst (10 wt% loading)
Hydrogen Gas (H₂) Reagent (Balloon pressure)
Methanol (MeOH) Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the Cbz-intermediate in MeOH (or EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[1][8] Safety: Pd/C is pyrophoric; add under an inert atmosphere (N₂) or wet with a small amount of water/toluene before adding solvent.[1]

  • Hydrogenation: Purge the flask with Nitrogen, then attach a Hydrogen balloon. Evacuate and refill with H₂ three times. Stir vigorously at RT for 4–6 hours.

  • Filtration: Once TLC shows complete conversion (more polar spot forms), filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the target This compound as a white to off-white solid/viscous oil.[1]

Workflow Visualization

WorkflowStartStart:N-Boc-4-piperidone+ 4-Cbz-AminopiperidineStep1Step 1: Reductive Amination(STAB, DCE, AcOH)Forms Cbz-IntermediateStart->Step1Step2Step 2: Workup & Isolation(NaHCO3 Quench, DCM Ext.)Step1->Step2Step3Step 3: Hydrogenolysis(H2, Pd/C, MeOH)Cleaves CbzStep2->Step3EndFinal Product:1'-Boc-4-amino-1,4'-bipiperidineStep3->End

Figure 2: Process flow for the synthesis of the target bipiperidine scaffold.

Quality Control & Troubleshooting

Analytical Checkpoints
  • ¹H NMR (CDCl₃):

    • Boc Group: Strong singlet at ~1.45 ppm (9H).[1][4]

    • Bipiperidine Linkage: Multiplets around 2.3–2.6 ppm corresponding to the N-CH protons at the linkage point.[1]

    • Primary Amine: Broad singlet around 1.5–2.0 ppm (variable, exchanges with D₂O).[1]

    • Absence of Aromatics: The disappearance of phenyl protons (7.30–7.40 ppm) confirms successful Cbz removal.[1]

  • Mass Spectrometry (ESI):

    • Look for [M+H]⁺ peak corresponding to the specific MW (Calc: ~283.4 Da).[1]

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling Wet solvent or old STAB reagent.[1]Use anhydrous DCE; use fresh STAB bottle.[1] Increase reaction time.
Low Yield in Step 2 Catalyst poisoning or incomplete H₂ uptake.[1]Ensure the intermediate is free of sulfur/amines.[1] Use a Parr shaker (30-50 psi) if balloon fails.
Product is Sticky/Oil Residual solvent or impurities.[1]Triturate with Et₂O or Hexanes to induce solidification.[1]

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas.[1] Handle in a fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry.[1] Always keep wet with solvent or water during handling.[1] Dispose of in a dedicated heavy metal waste container.

  • Hydrogen Gas: Extremely flammable.[1] Ensure all ignition sources are removed.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Tagat, J. R., et al. (2004).[1] "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 14(17), 4509-4512.[1] (Describes the use of the Boc-aminopiperidine scaffold).

  • Org. Synth. (2004).[1] "1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid."[1][5] Organic Syntheses, 81, 188.[1] (Provides general handling for Boc-piperidine derivatives).[1][8]

  • PubChem Compound Summary. "tert-Butyl 4-aminopiperidine-1-carboxylate" (Related building block data).

Use of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate in PROTAC development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate in PROTAC® Linker Design

Part 1: Strategic Rationale & Mechanistic Insight

The Shift to Rigid Linkers

In the early evolution of PROTACs, polyethylene glycol (PEG) and alkyl chains were the default linkers due to synthetic accessibility. However, these flexible chains often result in a high entropic penalty upon ternary complex formation.

This compound represents a "second-generation" linker motif. Unlike flexible PEGs, this bis-piperidine scaffold introduces defined conformational constraints.

  • Entropic Advantage: By restricting the degrees of freedom, the rigid linker "pre-organizes" the PROTAC molecule, reducing the energy barrier required to form the stable Target:PROTAC:E3 ternary complex.

  • Physicochemical Optimization: The basic nitrogen atoms within the piperidine backbone (upon deprotection or in specific analogs) can be protonated at physiological pH. This lowers the LogD and improves aqueous solubility—a critical bottleneck for large heterobifunctional molecules.

Compound Architecture

This building block is an orthogonal diamine scaffold:

  • Terminus A (Primary Amine): A free 4-amino group on the distal piperidine ring. High nucleophilicity; ideal for initial conjugation to carboxylic acid-containing ligands.

  • Terminus B (Protected Secondary Amine): A Boc-protected nitrogen on the proximal piperidine ring. This serves as a "masked" attachment point, allowing for controlled, sequential synthesis without polymerization risks.

  • Core (Bis-Piperidine Assembly): The 1,4'-linkage between the two rings creates a linear but rigid spacer, extending the reach while limiting "floppiness."

Part 2: Experimental Protocol

Synthetic Workflow Design

The following protocol outlines a Convergent Synthesis Strategy . We will first couple the free primary amine to the E3 Ligase Ligand (e.g., a Cereblon binder like Pomalidomide-acid), followed by deprotection and coupling to the Target Protein Ligand.

Reagents Required:

  • Linker: this compound (High Purity >98%)

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine)

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane)

  • Deprotection: TFA (Trifluoroacetic acid)

Step-by-Step Synthesis

Step 1: Amide Coupling to Ligand A (E3 Binder) Rationale: The primary amine is chemically distinct and can be selectively coupled without affecting the Boc group.

  • Activation: Dissolve 1.0 eq of the Carboxylic Acid-functionalized E3 Ligand (e.g., Pomalidomide-COOH) in anhydrous DMF (0.1 M concentration).

  • Addition: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to activate the acid.

  • Conjugation: Add 1.1 eq of This compound .

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand + Linker).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Boc Deprotection Rationale: Exposing the secondary amine on the piperidine ring for the second conjugation.

  • Dissolution: Dissolve the Intermediate from Step 1 in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration).

  • Reaction: Stir at RT for 1 hour. Monitor by LC-MS for disappearance of the Boc-protected mass (-100 Da loss).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. Critical: Ensure all TFA is removed to prevent interference with the next coupling.

Step 3: Conjugation to Ligand B (Target Warhead) Rationale: The secondary amine is now free. Note that secondary amines are more sterically hindered; highly active coupling agents or elevated temperatures may be needed.

  • Activation: Dissolve 1.0 eq of the Target Ligand-Acid (e.g., JQ1-acid for BRD4) in DMF.

  • Coupling: Add 1.5 eq HATU and 4.0 eq DIPEA. (Extra base is needed to neutralize any residual TFA salt from Step 2).

  • Combination: Add the deprotected Intermediate from Step 2.

  • Reaction: Stir at RT for 4–16 hours. If conversion is slow, heat to 40°C.

  • Final Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Visualization & Logic

Synthetic Pathway Diagram

SyntheticPathway Start Start: Bis-Piperidine Linker (Primary NH2 Free) Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 LigandA Ligand A (E3 Binder-COOH) LigandA->Step1 Inter1 Intermediate 1: Boc-Protected Conjugate Step1->Inter1 Forms Amide Bond Step2 Step 2: TFA Deprotection (Remove Boc) Inter1->Step2 Inter2 Intermediate 2: Free Secondary Amine Step2->Inter2 Exposes Piperidine NH Final Final PROTAC (Rigid Bis-Piperidine Core) Inter2->Final Step 3: Coupling LigandB Ligand B (POI Binder-COOH) LigandB->Final

Caption: Figure 1. Convergent synthetic route utilizing the orthogonal protection strategy of the bis-piperidine linker.

Mechanism of Action: Rigidity vs. Flexibility

Mechanism cluster_0 Traditional Flexible Linker (PEG) cluster_1 Rigid Bis-Piperidine Linker Flex_Complex High Entropy Penalty (Floppy Linker) Flex_Outcome Weak Ternary Complex (Low Degradation) Flex_Complex->Flex_Outcome Rigid_Complex Pre-organized Conformation (Restricted Motion) Rigid_Outcome Stable Ternary Complex (High Cooperativity) Rigid_Complex->Rigid_Outcome

Caption: Figure 2. Thermodynamic advantage of rigid linkers in stabilizing the E3-PROTAC-Target ternary complex.

Part 4: Validation & Quality Control

To ensure the synthesized PROTAC is viable for biological testing, the following QC parameters must be met:

ParameterMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Distinct peaks for both ligands + piperidine protons (δ 1.5–4.5 ppm)Confirms successful conjugation of both warheads.
Purity UPLC-MS (254 nm)> 95% Area Under CurveImpurities can compete for binding, skewing DC50 data.
Solubility Kinetic Turbidimetry> 10 µM in PBS (pH 7.4)Rigid piperidine linkers often improve solubility; verify this to ensure cell permeability.
Stability Plasma Incubationt1/2 > 120 minAmide bonds are generally stable; ensure no rapid enzymatic cleavage occurs.

References

  • Sun, X., et al. (2019).[1] PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy.[1] Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from [Link]

Sources

Application Note: Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from first-generation flexible linkers (PEGs, alkyl chains) to rigid, conformationally constrained motifs marks a significant evolution in PROTAC (Proteolysis Targeting Chimera) design.[1] Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (referred to herein as Bipip-Linker ) represents a premier class of "rigid-basic" linkers. This guide details the structural advantages of the Bipip-Linker, specifically its ability to break the "solubility-permeability" paradox often encountered with lipophilic rigid linkers. We provide optimized protocols for its incorporation into PROTAC libraries, emphasizing orthogonal deprotection strategies and reductive amination pathways.

Part 1: Strategic Application in PROTAC Design

The "Linkerology" of Bipip-Linker

Unlike passive PEG chains, the Bipip-Linker is an active structural element that influences the physicochemical properties of the final degrader.

  • Conformational Restriction: The 4,4'-linked bis-piperidine scaffold restricts the rotational degrees of freedom compared to a linear chain of equivalent length. This "pre-organization" reduces the entropic penalty upon ternary complex formation, potentially improving the cooperativity (

    
    ) of the POI-PROTAC-E3 interaction.
    
  • The Solubility Engine: A critical feature is the central tertiary amine (N1 of the distal ring). With a pKa of ~8.5–9.5, this nitrogen is protonated at physiological pH. This introduces a solubilizing cationic center without the high polarity penalty of long PEG chains, often maintaining cell permeability better than equivalent polar surface area (PSA) generated by oxygen atoms.

  • Exit Vector Alignment: This linker is ideal for ligands where the exit vector is a solvent-exposed amine or carboxylate that requires a linear projection to avoid steric clash with the E3 ligase.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
Functional Groups 1° Amine (Free), 2° Amine (Boc-protected), 3° Amine (Central)
pKa (Calc) ~9.2 (Central N), ~10.5 (Terminal NH₂)
Linker Length ~9–11 Å (extended conformation)

Part 2: Experimental Protocols

Protocol A: Synthesis of the Bipip-Linker Scaffold

Note: While commercially available, in-house synthesis allows for derivative generation (e.g., methyl-substituted rings).

Reagents: N-Boc-4-piperidone, 4-(N-Cbz-amino)piperidine, Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE (Dichloroethane), Pd/C, H₂.

Step-by-Step Workflow:

  • Reductive Amination:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) and 4-(N-Cbz-amino)piperidine (1.0 equiv) in DCE (0.1 M).

    • Add AcOH (1.0 equiv) to catalyze imine formation. Stir at RT for 30 min.

    • Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 h.

    • QC Check: LC-MS should show major peak for Cbz-protected intermediate [M+H]+.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃).

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 2–4 h.

    • Workup: Filter through Celite. Concentrate to yield the Bipip-Linker as a white/off-white solid.[2]

Protocol B: Convergent PROTAC Assembly

This protocol assumes the connection of an E3 Ligand (e.g., Thalidomide derivative with -COOH) and a Target Ligand (POI Ligand with -COOH).

Phase 1: Conjugation to Handle A (Primary Amine)

  • Activation: Dissolve POI-Ligand-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 min.

  • Coupling: Add Bipip-Linker (1.1 equiv). The primary amine reacts preferentially over the steric bulk of the Boc-group.

  • Reaction: Stir at RT for 1–2 h. Monitor by LC-MS for consumption of POI-Ligand.

  • Purification: Isolate Intermediate A (POI-Linker-Boc) via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid TFA in mobile phase to prevent premature Boc loss.

Phase 2: Boc Deprotection

  • Dissolve Intermediate A in DCM (1 mL per 100 mg).

  • Add TFA (1:1 v/v ratio with DCM).

  • Stir for 30–60 min.

  • Workup: Concentrate under N₂ stream. Co-evaporate with toluene (3x) to remove residual TFA. This yields the TFA salt of the secondary amine.

Phase 3: Conjugation to Handle B (Secondary Amine)

  • Activation: Dissolve E3-Ligand-COOH (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (5.0 equiv). Note: Extra base is needed to neutralize the piperidine TFA salt.

  • Coupling: Add the deprotected Intermediate A.

  • Reaction: Stir at 40°C for 2–4 h. (Secondary amines on steric rings often require mild heating).

  • Final Purification: HPLC (Prep-C18). Lyophilize to obtain the final PROTAC formate/TFA salt.

Part 3: Visualization & Logic

Figure 1: Synthesis & Decision Logic

The following diagram illustrates the convergent synthesis workflow and the decision matrix for selecting this linker.

BipipWorkflow Start Start: Linker Selection SolubilityCheck Is the PROTAC lipophilic (cLogP > 5)? Start->SolubilityCheck RigidityCheck Does binding require constrained exit vector? SolubilityCheck->RigidityCheck No SelectBipip Select Bipip-Linker (Tert-butyl 4-(4-aminopiperidin-1-yl)...) SolubilityCheck->SelectBipip Yes (Needs basic N) RigidityCheck->SelectBipip Yes SynthStep1 Step 1: Amide Coupling (POI-COOH + Linker-NH2) SelectBipip->SynthStep1 Intermed1 Intermediate A: POI-Linker(Boc) SynthStep1->Intermed1 SynthStep2 Step 2: Boc Deprotection (TFA/DCM) Intermed1->SynthStep2 Intermed2 Intermediate B: POI-Linker-NH (Secondary) SynthStep2->Intermed2 SynthStep3 Step 3: Final Coupling (Intermed B + E3-Ligand-COOH) Intermed2->SynthStep3 Requires DIPEA excess FinalPROTAC Final PROTAC (Rigid, Soluble) SynthStep3->FinalPROTAC

Caption: Decision logic for Bipip-Linker selection and the convergent synthesis workflow ensuring orthogonal protection.

Part 4: Quality Control & Troubleshooting

QC Specifications
  • ¹H NMR (DMSO-d₆):

    • Central Methine: Look for a multiplet at ~2.3–2.6 ppm (N-CH-ring).

    • Boc Group: Singlet at 1.40 ppm (9H) – Must be absent in final product.

    • Piperidine Protons: Complex envelope 1.0–1.8 ppm.

  • LC-MS:

    • The central tertiary amine often causes peak tailing in standard acidic methods. Recommendation: Use high pH buffers (Ammonium Bicarbonate, pH 10) or add 0.1% TFA to sharpen peaks.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Steric hindrance of the POI ligand.Switch coupling agent to COMU or PyBOP ; heat to 35°C.
Incomplete Boc Removal TFA concentration too low or reaction time too short.Increase TFA to 50% v/v; monitor by MS until -100 mass shift is complete.
Aggregation in HPLC High lipophilicity of the final construct.Use a C4 column or elevate column temperature to 50°C.
Product Tailing Interaction of basic piperidine with silanols.Add 10 mM Ammonium Acetate to the mobile phase.

References

  • Design of Rigid Linkers in PROTACs

    • Title: "Current strategies for the design of PROTAC linkers: a critical review"
    • Source: Exploration of Targeted Anti-tumor Therapy (2020)[3]

    • URL:[Link]

  • Piperidine Linkers and Solubility

    • Title: "PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: RSC Medicinal Chemistry (2022)
    • URL:[Link]

  • General PROTAC Synthesis Protocols

    • Title: "Practical Guide to PROTAC Synthesis and Purific
    • Source: Sigma-Aldrich Application Notes[4]

  • Bipiperidine Scaffold Properties

    • Title: "Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Structure and Properties" (Analogous Scaffold Reference)
    • Source: PubChem[4]

    • URL:[Link]

Sources

Reaction conditions for coupling Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the functionalization of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate . This building block, featuring a semi-rigid bipiperidine core, is a critical intermediate in the synthesis of GPCR ligands (e.g., muscarinic antagonists) and PROTAC® linkers.

The primary challenge in handling this molecule lies in balancing the nucleophilicity of the primary amine (C4'-position) against the steric bulk of the bicyclic system and the solubility constraints imposed by the N-Boc protecting group. This guide provides validated protocols for Amide Coupling , Reductive Amination , and Urea Formation , ensuring high yields and preserving the acid-labile Boc moiety.

Molecule Profile & Strategic Analysis

Chemical Structure:

  • Core: 1-(Piperidin-4-yl)piperidine (4,4'-bipiperidine linkage via N-C bond).

  • Protecting Group: Tert-butyl carbamate (Boc) on the proximal nitrogen (

    
    ).
    
  • Reactive Center: Primary amine (

    
    ) on the distal piperidine (
    
    
    
    ).
PropertyDescriptionImplications for Coupling
Nucleophilicity Primary Aliphatic Amine (

)
Highly reactive; generally outcompetes alcohols/phenols.
Sterics Moderate/HighThe amine is equatorial on a cyclohexane-like ring, but the adjacent piperidine ring adds significant bulk.
Solubility AmphiphilicSoluble in DCM, DMF, DMSO. Poor solubility in Hexanes or Water (unless protonated).
Stability Acid-Sensitive (Boc)CRITICAL: Avoid strong acidic workups (pH < 3) or high temperatures (>80°C) in acidic media.

Protocol A: Amide Coupling (The "Gold Standard")

For generating diverse libraries, amide bond formation is the primary application. The following protocol utilizes HATU for its rapid kinetics and high conversion rates with sterically encumbered amines.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Amine (Substrate) 1.0 eqNucleophileThis compound
Carboxylic Acid 1.1 – 1.2 eqElectrophileDiverse R-COOH
Coupling Agent 1.2 – 1.5 eqActivatorHATU (Preferred) or T3P (for scale-up)
Base 2.5 – 3.0 eqProton ScavengerDIPEA (Hünig's Base)
Solvent [0.1 M]MediumDMF (Preferred) or DCM/DMF (4:[1][2]1)
Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation ensures the formation of the active ester (O-At) before the amine is introduced, reducing potential side reactions.

  • Addition: Add the Bipiperidine Amine (1.0 eq) to the reaction mixture. If the amine is an HCl salt, ensure the initial DIPEA amount is increased by 1.0 eq per HCl molecule.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 2–16 hours.

    • Monitoring: Check via LCMS (ESI+). Look for

      
       of the product. If starting amine remains after 4h, heat to 40°C.
      
  • Workup (Boc-Safe):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash 2: 5% Citric Acid or saturated

      
       (removes excess DIPEA). Caution: Do not use 1M HCl.
      
    • Wash 3: Brine.[3]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Reductive Amination

This method is ideal for introducing alkyl groups to form secondary amines without the rigidity of an amide bond.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Amine (Substrate) 1.0 eqNucleophileThis compound
Aldehyde/Ketone 1.1 – 1.5 eqElectrophileR-CHO or R-C(O)-R
Reducing Agent 1.5 – 2.0 eqHydride SourceNaBH(OAc)3 (STAB)
Acid Catalyst 1.0 – 2.0 eqImine ActivatorAcetic Acid (AcOH)
Solvent [0.1 M]MediumDCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology
  • Imine Formation: Dissolve the Amine (1.0 eq) and Aldehyde (1.1 eq) in DCE. Add Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.

    • Mechanism: Acid catalysis promotes the expulsion of water to form the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Note: STAB is mild and will not reduce the aldehyde/ketone directly, only the formed imine.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (stir for 15 mins until bubbling ceases).
      
    • Extract with DCM (x3).

    • Dry organic layers over

      
      .[3]
      

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision-making process for selecting conditions and troubleshooting common issues like low conversion or Boc-deprotection.

CouplingLogic Start Start: Coupling Reaction CheckSolubility Check Solubility of Amine Start->CheckSolubility SolventChoice Solvent Selection CheckSolubility->SolventChoice Amphiphilic ReactionType Select Reaction Type SolventChoice->ReactionType Use DMF or DCE AmideCoupling Amide Coupling (R-COOH) ReactionType->AmideCoupling Carboxylic Acid ReductiveAm Reductive Amination (R-CHO) ReactionType->ReductiveAm Aldehyde HATU_Path Method A: HATU/DIPEA (Standard) AmideCoupling->HATU_Path STAB_Path Method B: STAB/AcOH (Secondary Amine) ReductiveAm->STAB_Path Monitor Monitor LCMS (2h) HATU_Path->Monitor STAB_Path->Monitor Decision Conversion > 80%? Monitor->Decision Workup Workup: NaHCO3 Wash (Avoid Strong Acid) Decision->Workup Yes Troubleshoot Add Catalyst (DMAP) or Heat to 40°C Decision->Troubleshoot No Troubleshoot->Monitor Re-check

Figure 1: Decision tree for optimizing coupling conditions for the bipiperidine scaffold.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol is self-validating, verify the following checkpoints:

  • LCMS Purity: The product peak should show a clear

    
     corresponding to Product Mass.
    
    • Warning Sign: A peak at

      
       indicates loss of the Boc group (likely due to excessive heat or acidity).
      
  • H-NMR Diagnostic:

    • Look for the Boc singlet at

      
       ppm (9H).
      
    • The amide -NH doublet (if amide coupling) typically appears around

      
       ppm depending on the solvent (
      
      
      
      vs
      
      
      ).
  • Aggregation Check: If the reaction mixture becomes a gel, add 10% DMSO or increase DMF volume. Bipiperidine ureas are known to aggregate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate in Drug Discovery

Executive Summary: The "Privileged" Bipiperidine Scaffold

This compound (hereafter referred to as Boc-BPP-NH2 ) is a high-value intermediate in modern medicinal chemistry. Its structural core—the [1,4'-bipiperidine] motif—serves as a "privileged scaffold" due to its unique ability to balance conformational rigidity with aqueous solubility.

Unlike flexible alkyl chains, the bipiperidine core restricts the spatial orientation of attached pharmacophores, reducing the entropic penalty upon protein binding. This application note details its critical role in two high-impact areas:

  • Inhibition of Protein-Protein Interactions (PPIs): Specifically targeting the Menin-MLL interface in acute leukemias.[1]

  • Targeted Protein Degradation (PROTACs): Acting as a solubility-enhancing, rigid linker that improves cell permeability and pharmacokinetic (PK) profiles.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water (until protonated)
pKa (Calculated) ~10.5 (Primary amine), ~8.5 (Tertiary amine in ring)
Storage -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Handling Precaution: The primary amine is prone to carbamylation if exposed to atmospheric CO₂ for extended periods. Always handle in a fume hood and store in tightly sealed, desiccated containers.

Application Case Study A: Menin-MLL Interaction Inhibitors

Context: The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a driver of specific acute leukemias. Small molecule inhibitors must disrupt this high-affinity PPI.

Mechanism of Action: The Menin-MLL interface involves a deep hydrophobic pocket. The bipiperidine scaffold of Boc-BPP-NH2 mimics the key hydrophobic interactions of the MLL fusion peptide (specifically the F9 and P13 residues) while projecting the primary amine into a polar region for hydrogen bonding.

  • Role of Boc-BPP-NH2: It serves as the core scaffold. The free primary amine is typically functionalized with a polar "warhead" (e.g., a fluorinated indole or pyrimidine), and the Boc group is removed to attach a hydrophobic "tail" (e.g., a substituted benzonitrile) to the distal piperidine nitrogen.

Key Insight: The rigidity of the bipiperidine ensures the inhibitor is pre-organized in the bioactive conformation, significantly improving potency (IC₅₀ < 50 nM) compared to flexible analogs.

Menin_Inhibition Scaffold Boc-BPP-NH2 (Scaffold) Step1 Functionalization (Primary Amine) Scaffold->Step1 Amide Coupling (EDC/HOBt) Intermediate Core-Warhead Complex Step1->Intermediate Step2 Boc Deprotection & Tail Attachment Intermediate->Step2 1. TFA/DCM 2. Reductive Amination Inhibitor Final Menin-MLL Inhibitor Step2->Inhibitor Menin Menin Pocket (Target) Inhibitor->Menin Binds Hydrophobic Cavity (Kd < 10nM)

Figure 1: Synthetic workflow for converting Boc-BPP-NH2 into a high-potency Menin-MLL inhibitor.

Application Case Study B: PROTAC Linker Design

Context: Proteolysis Targeting Chimeras (PROTACs) are often plagued by high molecular weight and poor oral bioavailability ("Lipinski rule breakers").

The Problem: Standard PEG linkers are flexible and hydrophilic but often lead to poor cell permeability. Alkyl chains are permeable but suffer from poor solubility.

The Solution (Bipiperidine Linker): Using Boc-BPP-NH2 as a linker resolves these issues:

  • Solubility: The basic nitrogen (after deprotection or alkylation) can be protonated at physiological pH, improving solubility.

  • Exit Vector: The 4,4'-substitution pattern provides a linear, extended geometry (~10-12 Å), ideal for spanning the gap between E3 ligase (e.g., Cereblon) and the Target Protein.

  • Metabolic Stability: Piperidines are generally more metabolically stable than linear PEG chains.

Detailed Experimental Protocols

Protocol A: Selective Functionalization of the Primary Amine (Amide Coupling)

Objective: To attach a carboxylic acid ligand (Ligand-A) to the primary amine while keeping the distal amine protected.

Reagents:

  • Boc-BPP-NH2 (1.0 eq)

  • Carboxylic Acid Ligand-A (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve Ligand-A (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere.

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Add Boc-BPP-NH2 (1.0 mmol) in one portion.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: M_ligand + 283 - 18).

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Boc-Deprotection and Secondary Amine Functionalization

Objective: To remove the Boc group and attach the second ligand (Ligand-B) via Reductive Amination.

Step 1: Deprotection

  • Dissolve the intermediate from Protocol A in DCM (5 mL).

  • Add TFA (1 mL) dropwise at 0°C.

  • Warm to RT and stir for 1 hour.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical Note: The product is a TFA salt. For the next step, ensure you add enough base to neutralize it.

Step 2: Reductive Amination (Connecting Ligand-B) Reagents: Deprotected Intermediate (1.0 eq), Aldehyde-Ligand-B (1.2 eq), NaBH(OAc)₃ (2.0 eq), DIPEA (3-5 eq), DCE/MeOH (10:1).

  • Suspend the TFA salt in DCE (dichloroethane) (5 mL) and MeOH (0.5 mL).

  • Add DIPEA until pH ~6-7 (check with wet pH paper).

  • Add Aldehyde-Ligand-B (1.2 eq). Stir for 30 minutes to form the imine.

  • Add NaBH(OAc)₃ (2.0 eq) in one portion.

  • Stir overnight at RT.

  • Quench: Add sat. NaHCO₃ (10 mL). Extract with DCM/Isopropanol (3:1) if the product is polar.

  • Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the PROTAC Assembly

PROTAC_Assembly cluster_0 Component Assembly E3 E3 Ligase Ligand (e.g., Pomalidomide) Assembly PROTAC Molecule (Rigid Bipiperidine Core) E3->Assembly Attached to Secondary Amine Linker Boc-BPP-NH2 (The Linker) Linker->Assembly Core Scaffold POI Target Protein Ligand (Warhead) POI->Assembly Attached to Primary Amine Outcome Ternary Complex Formation (POI + PROTAC + E3) Assembly->Outcome Induces Degradation

Figure 2: Modular assembly of a PROTAC using the bipiperidine linker to connect E3 ligase and Target Protein ligands.

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[1] Nature Chemical Biology, 8(3), 277–284.

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589-602.

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4, 64.

  • Steinebach, C., et al. (2020). "Rational Design of PROTAC Linkers: A Review." ChemMedChem, 15(22), 2133-2145.

  • Maeda, K., et al. (2001). "Discovery of novel CCR5 antagonists: The application of the 4-aminopiperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 11(12), 1573-1576.

Sources

Experimental procedure for Boc deprotection of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in numerous FDA-approved therapeutics (e.g., Donepezil, Ritalin). The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the piperidine nitrogen due to its stability against basic and nucleophilic attacks. However, deprotecting substituted piperidines presents unique challenges compared to linear amines. Steric hindrance at the


-carbon (C2/C6 positions) can significantly retard reaction kinetics, while electron-rich substituents on the ring increase susceptibility to electrophilic attack by the generated tert-butyl cation.

This guide provides three validated protocols for Boc deprotection, tailored to substrate complexity, steric demand, and functional group compatibility.

Mechanistic Insight & Causality

Effective troubleshooting requires understanding the "why" behind the procedure. Boc deprotection is an acid-catalyzed elimination (E1-like mechanism).

  • Protonation: The carbonyl oxygen is protonated by the acid.

  • Fragmentation: The bond between the tert-butyl oxygen and the carbonyl carbon cleaves. This is the rate-determining step.

  • Release: The tert-butyl cation (

    
    ) is released, and the unstable carbamic acid decarboxylates to yield the free amine and CO
    
    
    
    .

The Critical Risk: The released


 is a potent electrophile.[1][2] In substituted piperidines containing electron-rich aromatic rings (e.g., indoles, phenols, methoxy-benzenes), this cation will alkylate the substrate (Friedel-Crafts alkylation), creating difficult-to-separate impurities. Scavengers are not optional for these substrates. 
Diagram 1: Mechanism & Scavenger Action

BocMechanism Start Boc-Piperidine Protonated Protonated Intermediate Start->Protonated + H+ Carbamic Carbamic Acid (Unstable) Protonated->Carbamic Fragmentation Cation t-Butyl Cation (t-Bu+) Protonated->Cation Amine Free Piperidine Salt Carbamic->Amine - CO2 Scavenged t-Bu-Scavenger (Inert Byproduct) Cation->Scavenged + Silane/Thiol (Scavenger) Alkylated t-Bu-Substrate (Impurity) Cation->Alkylated + Substrate (No Scavenger)

Caption: Acid-catalyzed cleavage of Boc group showing the divergent fate of the reactive t-butyl cation.[1][2] Scavengers intercept the cation to prevent substrate alkylation.[1][2]

Strategic Protocol Selection

Choose the method based on your specific substituted piperidine:

FeatureMethod A: TFA/DCM Method B: HCl/Dioxane Method C: TMSOTf
Primary Use General discovery, complex substrates.Scale-up, simple substrates.Acid-sensitive groups (acetals, silyl ethers).
Reactivity High (Good for sterically hindered C2-subst).Moderate to High.Very High (Lewis Acid driven).
Scavenger Compatible? Yes (Essential).No (usually precipitates product).Yes (2,6-Lutidine acts as buffer).
Product Form TFA Salt (Hygroscopic).HCl Salt (Crystalline).Free base (after workup).
Cost High (TFA/Scavengers).Low.High.

Experimental Protocols

Method A: The "Universal" TFA Cocktail (High Fidelity)

Best for: Substrates with electron-rich aromatics or high steric hindrance.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Dichloromethane (DCM)[1][5]

  • Scavenger Cocktail: Triethylsilane (TES) or Triisopropylsilane (TIS). Use Thioanisole only if Met/Cys residues are present.

Procedure:

  • Dissolution: Dissolve the Boc-protected piperidine (1.0 equiv) in DCM (0.1 M concentration).

    • Note: If the substrate is insoluble in DCM, use minimal MeOH, but avoid MeOH if transesterification is a risk.

  • Scavenger Addition: Add TES (2.0 - 5.0 equiv).

    • Why? TES acts as a "hydride source" to quench the

      
       cation, forming volatile isobutane and silyl byproducts.
      
  • Acidification: Cool to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:4 (TFA:DCM) v/v.

    • Sterically Hindered (2,6-disubstituted): Increase to 1:1 or use neat TFA.

  • Reaction: Warm to room temperature (RT). Stir for 1–4 hours.

    • Monitoring: Do not use UV-only TLC (piperidines absorb poorly). Use Ninhydrin stain (turns blue/purple with free amines) or LCMS.

  • Workup:

    • Concentrate in vacuo (do not heat >40°C).

    • Co-evaporate with Toluene (

      
      ) or DCM (
      
      
      
      ) to remove residual TFA.
    • Result: Product is the TFA salt.

Method B: HCl in Dioxane (Process/Scale-Up)

Best for: Gram-scale synthesis where isolation of a crystalline salt is desired.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Diethyl Ether or MTBE (for precipitation).

Procedure:

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or MeOH.

    • Caution: Avoid MeOH if the molecule contains acid-sensitive esters.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT.

    • Observation: The product often precipitates as the HCl salt during the reaction.

  • Isolation:

    • If solid forms: Filter the solid, wash with cold Diethyl Ether (

      
      ). This yields high-purity HCl salt directly.
      
    • If no solid: Concentrate to dryness. Triturate the residue with Ether/Hexanes to induce crystallization.

Method C: TMSOTf (Chemoselective/Mild)

Best for: Substrates containing acid-labile groups like acetals, ketals, or TBS ethers that would survive Lewis acids but not Brønsted acids.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[5]

  • 2,6-Lutidine (Base/Buffer)

  • DCM (Anhydrous)[5]

Procedure:

  • Preparation: Dissolve Boc-piperidine (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[6][7]

  • Activation: Add TMSOTf (1.2 equiv) dropwise.

    • Mechanism:[8][9][10] Silylation of the Boc carbonyl oxygen triggers fragmentation without generating free protons.

  • Reaction: Stir at 0°C to RT for 30–60 mins.

  • Quench: Add saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM. The organic layer contains the free amine.[11]

Workup & Isolation Workflows

The choice of isolation depends on the downstream application.

Diagram 2: Isolation Decision Tree

Isolation Start Crude Reaction Mixture SaltPath Is Salt Form Acceptable? Start->SaltPath DirectPpt Direct Precipitation (Method B) SaltPath->DirectPpt Yes SCX SCX Column (Solid Phase) SaltPath->SCX No (Small Scale) LiqLiq Liquid-Liquid Extraction SaltPath->LiqLiq No (Large Scale) Filter Filter & Wash (Ether) DirectPpt->Filter FinalSalt Pure Amine Salt (HCl or TFA) Filter->FinalSalt Load Load (MeOH) -> Wash (MeOH) -> Elute (NH3/MeOH) SCX->Load FinalBase Free Piperidine Base Load->FinalBase BasicWash Basify (pH > 10) Extract DCM/EtOAc LiqLiq->BasicWash BasicWash->FinalBase

Caption: Workflow for isolating the deprotected piperidine as a stable salt or free base.

Tech Tip: SCX Columns (Strong Cation Exchange) For library synthesis or small-scale (<100 mg), use SCX cartridges.

  • Load crude reaction mixture (dissolved in MeOH).

  • Wash with MeOH (removes non-basic impurities/scavengers).

  • Elute with 2M NH

    
     in MeOH.
    
  • Concentrate to obtain clean free base.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance (e.g., 2,2-dimethylpiperidine).Increase acid concentration (Neat TFA) or temperature (35°C).
New Impurity (M+56)

alkylation of aromatic ring.
CRITICAL: Repeat with 5 eq. Triethylsilane (TES).
Product Missing (Aq Workup) Piperidine is water-soluble (low ClogP).Do not use aqueous extraction. Use SCX column or evaporate and triturate.[12]
Ester Hydrolysis Wet solvents or prolonged exposure to HCl.Use Method C (TMSOTf) or ensure anhydrous Dioxane.

References

  • Lundt, B. F., et al. (1978).[10] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10]

  • Han, G., et al. (2001).[13] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.[10]

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective deprotection of Boc group in the presence of TBDMS group." Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Common Organic Chemistry. "Boc Deprotection Protocols."

Sources

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate Subtitle: Strategic Utilization of 1,4'-Bipiperidine Scaffolds in Heterocyclic Library Construction and PROTAC Linker Design

Executive Summary

This compound (also referred to as 4-amino-1'-Boc-1,4'-bipiperidine ) is a high-value diamine building block characterized by a rigid yet semi-flexible bis-piperidine core. Unlike simple aliphatic diamines, this scaffold introduces significant three-dimensional bulk and hydrophilicity (ClogP ~ 0.5–1.0), making it an ideal "solubility-enhancing spacer" in drug discovery.

Its primary utility lies in:

  • PROTAC Linker Design: Providing a defined distance and solubility boost between the E3 ligase ligand and the protein of interest (POI) warhead.

  • Kinase & GPCR Inhibitors: Extending into solvent-exposed regions of the binding pocket to improve pharmacokinetic (PK) profiles.

  • Heterocyclic Library Synthesis: Serving as a nucleophilic handle for SNAr and amide coupling reactions.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
Common Name 4-Amino-1'-Boc-1,4'-bipiperidine
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
Key Functionality 1° Amine (Nucleophilic), 3° Amine (Basic/Solubilizing), Boc-Carbamate (Protected)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Et₂O, Hexanes
pKa (Calc.) ~10.5 (1° Amine), ~8.5 (3° Amine), Non-basic (Boc-N)
Reactivity Map

The molecule possesses three distinct nitrogen centers with orthogonal reactivity, allowing for precise sequential functionalization.

ReactivityMap Compound 4-Amino-1'-Boc-1,4'-bipiperidine PrimaryAmine 1° Amine (C4') (Highly Nucleophilic) Compound->PrimaryAmine Site A TertiaryAmine 3° Amine (Central) (Basic/Solubilizing) Compound->TertiaryAmine Site B BocGroup Boc-Carbamate (N1) (Acid Labile) Compound->BocGroup Site C Urea Urea PrimaryAmine->Urea + Isocyanates Amide Amide PrimaryAmine->Amide + Carboxylic Acids SNAr SNAr PrimaryAmine->SNAr + Halo-Heterocycles Deprotection Deprotection BocGroup->Deprotection + TFA/HCl SecondaryAmine SecondaryAmine Deprotection->SecondaryAmine Yields 2° Amine

Figure 1: Orthogonal reactivity profile. The primary amine is the initial point of attachment, while the Boc group reserves the secondary amine for late-stage diversification.

Application Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Synthesis

This protocol is optimal for attaching the scaffold to electron-deficient heteroaromatics (e.g., 4-chloropyrimidines, 2-fluoropyridines), a common motif in kinase inhibitors.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or equivalent halo-heterocycle)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or K₂CO₃
    
  • Solvent: DMSO (for high temp) or

    
    -PrOH (for reflux)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the halo-heterocycle (1.0 equiv) in DMSO (0.2 M concentration).

  • Addition: Add This compound (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction:

    • For highly reactive electrophiles: Stir at RT for 2–4 hours.

    • For unreactive electrophiles: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting chloride.

  • Workup: Dilute with water (5x volume). If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10 with 1% NH₄OH).

Critical Note: The central tertiary amine can trap protons. Ensure sufficient base (DIPEA) is used to prevent the formation of unreactive ammonium salts during the reaction.

Protocol B: Urea Linkage Synthesis (sEH Inhibitor / PROTAC Design)

Urea linkages are stable and provide hydrogen bond donors/acceptors critical for binding affinity.

Reagents:

  • Electrophile: Aryl Isocyanate (or Phenyl Carbamate for activated urea synthesis)

  • Solvent: Anhydrous DCM or THF

  • Base: Triethylamine (TEA) (optional, usually not needed for isocyanates)

Step-by-Step Methodology:

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous DCM (0.1 M) under N₂ atmosphere.

  • Coupling: Cool to 0°C. Dropwise add the Isocyanate (1.0–1.1 equiv) dissolved in DCM.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Add a small amount of MeOH (0.5 mL) to quench excess isocyanate.

  • Isolation: Concentrate the solvent. The urea product often crystallizes upon addition of Et₂O or Hexanes. Filtration usually yields >90% purity.

Protocol C: Boc-Deprotection & Salt Formation

Post-functionalization, the Boc group is removed to liberate the secondary amine for further library expansion or to improve water solubility as a salt.

Reagents:

  • Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v)

  • Scavenger: Triisopropylsilane (TIPS) (only if sensitive functionalities are present)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc intermediate in DCM (minimal volume).

  • Acidolysis:

    • Method 1 (HCl): Add 4M HCl in Dioxane (5–10 equiv). Stir at RT for 1–2 hours. The product usually precipitates as the HCl salt.

    • Method 2 (TFA): Add TFA (20% v/v final concentration). Stir at RT for 1 hour.

  • Isolation:

    • For HCl salt: Filter the white solid, wash with Et₂O, and dry under vacuum.

    • For TFA salt: Concentrate to dryness. Azeotrope with Toluene (3x) to remove residual TFA.

  • Free Basing (Optional): Dissolve residue in MeOH, pass through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃ in MeOH.

Application Workflow: PROTAC Linker Synthesis

The bipiperidine scaffold is increasingly used in PROTACs (Proteolysis Targeting Chimeras) to improve the physicochemical properties of the linker region.

PROTAC_Workflow Start Start: Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Step1 Step 1: Amide Coupling (Attach E3 Ligase Ligand / Warhead) Start->Step1 HATU, DIPEA, R-COOH Inter1 Intermediate: Mono-functionalized Boc-Protected Construct Step1->Inter1 Step2 Step 2: Boc Deprotection (HCl/Dioxane or TFA) Inter1->Step2 Inter2 Intermediate: Secondary Amine (Free Base or Salt) Step2->Inter2 Step3 Step 3: Linker Extension / Warhead Attachment (Alkylation or Reductive Amination) Inter2->Step3 R'-CHO, NaBH(OAc)3 or R'-X, K2CO3 Final Final PROTAC Molecule (Bipiperidine Linker) Step3->Final

Figure 2: Step-wise construction of a PROTAC molecule using the bipiperidine scaffold as a central linker.

Troubleshooting & Storage

IssueProbable CauseSolution
Low Yield in SNAr Protonation of nucleophilic amine by acidic byproducts.Increase base (DIPEA) to >3.0 equiv. Ensure temperature is >80°C for deactivated rings.
Poor Solubility Formation of insoluble salts or aggregation.Use 10% MeOH in DCM for extractions. Add trace NH₄OH during chromatography to keep amines free-based.
Hygroscopicity HCl salts of bipiperidines are very hygroscopic.Store salts in a desiccator at -20°C. Handle rapidly in ambient air.

Storage: Store the neat building block at 2–8°C. Long-term storage at -20°C is recommended to prevent slow oxidation of the primary amine.

References

  • MedChemExpress. [1,4'-Bipiperidine]-ethyl formate dihydrochloride | PROTAC Linker.[1] Retrieved from

  • PubChem. 1,4'-Bipiperidine Compound Summary. National Library of Medicine. Retrieved from

  • Jin Dun Chemical. 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers. (Context on Bipiperidine as Irinotecan Intermediate). Retrieved from

  • BOC Sciences. PROTAC Linker Design and Synthesis. Retrieved from

Sources

Application Note: Integrated Structural Elucidation and Purity Profiling of Synthetic Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for analgesics (fentanyl), antihistamines (loratadine), and stimulants (methylphenidate). However, the characterization of synthesized piperidines presents distinct analytical challenges:

  • Chromatographic Tailing: The basic nitrogen (

    
    ) interacts strongly with residual silanols on HPLC columns, compromising peak symmetry and integration accuracy.
    
  • Stereochemical Ambiguity: The flexibility of the saturated ring (chair-boat interconversion) and the presence of multiple chiral centers (e.g., C3/C4 substitution) require rigorous NMR analysis to assign relative configuration (cis vs. trans).

  • Nitrogen Inversion: The rapid inversion of the nitrogen lone pair can broaden NMR signals, necessitating specific acquisition parameters.

This guide provides a validated workflow for the isolation, purity assessment, and structural assignment of piperidine derivatives, compliant with ICH Q3A guidelines for impurity profiling.

Analytical Workflow Strategy

The following workflow integrates mass spectrometry for rapid sizing with NMR for definitive stereochemical assignment.

PiperidineWorkflow Start Crude Reaction Mixture LCMS LC-MS Screening (High pH Method) Start->LCMS Purify Prep-HPLC / Flash (C18-Endcapped) LCMS->Purify Identify Target m/z PurityCheck Purity Check (>95% via UV 210/254nm) Purify->PurityCheck PurityCheck->Purify Fail (<95%) NMR_Exp NMR Suite (1H, 13C, COSY, NOESY) PurityCheck->NMR_Exp Pass Decision Is Stereochemistry Confirmed? NMR_Exp->Decision Advanced Advanced Methods (VT-NMR / X-Ray) Decision->Advanced No (Signal Broadening) Final Release for Biological Assay Decision->Final Yes Advanced->Final

Figure 1: Integrated analytical workflow for piperidine characterization.

Chromatographic Separation (LC-MS)

Challenge: Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen, leading to secondary interactions with stationary phase silanols. This results in severe peak tailing (


), masking impurities.

Solution: Operate at high pH (


) to keep the piperidine in its free-base form, or use heavily endcapped columns designed for basic analytes.
Protocol A: High-pH LC-MS Method for Basic Amines

This method is optimized to minimize tailing and maximize retention of polar piperidines.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable),

    
     mm, 2.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Equilibration
0.505Hold (Trap polar salts)
3.5095Linear Gradient
4.5095Wash
4.605Re-equilibration
6.005End Run

Technical Insight: The use of ammonium bicarbonate is critical. Unlike phosphate buffers (non-volatile), it is compatible with ESI-MS. The high pH suppresses the ionization of the piperidine nitrogen, increasing hydrophobicity and improving retention on C18, while simultaneously neutralizing silanols [1].

Stereochemical Elucidation (NMR)

Challenge: Determining the relative configuration of substituents (e.g., 2,6-disubstituted piperidines). Principle: The piperidine ring predominantly adopts a chair conformation. The coupling constant (


) between vicinal protons is dependent on the dihedral angle (Karplus relationship).
  • Axial-Axial (

    
    ): 
    
    
    
    
    
    Large
    
    
    (10–13 Hz).
  • Axial-Equatorial (

    
    ): 
    
    
    
    
    
    Small
    
    
    (2–5 Hz).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    
    
    Small
    
    
    (2–5 Hz).
Logic for Stereochemical Assignment

To distinguish between cis and trans isomers, analyze the splitting pattern of the proton at the chiral center.

NMRLogic Input Identify H-Signal at Chiral Center Split Analyze Multiplicity (Splitting) Input->Split LargeJ Large Coupling (J > 10 Hz) Split->LargeJ Triplet/dd SmallJ Small Coupling (J < 5 Hz) Split->SmallJ Broad singlet/dd Axial Proton is AXIAL LargeJ->Axial Equatorial Proton is EQUATORIAL SmallJ->Equatorial

Figure 2: Decision tree for assigning proton orientation based on coupling constants.

Protocol B: NMR Sample Preparation & Acquisition
  • Solvent Selection:

    • Use

      
        for routine analysis.
      
    • Use

      
        if the compound is a salt (e.g., hydrochloride) or if signal broadening is observed due to rapid ring inversion. DMSO often stabilizes the chair conformation via hydrogen bonding.
      
  • Concentration: 5–10 mg in 600 µL solvent.

  • Acquisition:

    • 1H NMR: 64 scans minimum.

    • NOESY/ROESY: Critical for determining spatial proximity. If H-2 and H-6 show a strong NOE correlation, they are cis (1,3-diaxial relationship).

Data Interpretation Table:

Structural FeatureAnalytical SignalInterpretation
N-H Stretch IR: 3300–3500 cm

Confirms secondary amine (absent in N-alkylated).
Lone Pair (Trans) IR: 2700–2800 cm

Bohlmann Bands : Indicates lone pair is trans-diaxial to

-C-H bonds [2].

-Protons

H NMR:

2.6–3.2 ppm
Upfield shift compared to amides.
Axial H

H NMR:

Hz
Indicates anti-periplanar neighbor.
Equatorial H

H NMR:

Hz
Indicates gauche neighbor.

Mass Spectrometry Validation

Piperidine derivatives exhibit characteristic fragmentation patterns useful for structural confirmation.

  • 
    -Cleavage:  The most dominant pathway in EI and ESI-MS/MS.[1] The bond adjacent to the nitrogen breaks, losing the largest alkyl group to form a resonance-stabilized immonium ion [3].[1]
    
    • Example: A 2-methylpiperidine will lose the methyl group or ring open.

  • Ring Fission: High-energy collisions often shatter the ring, producing acyclic amine fragments.

  • Neutral Loss: In ESI+, look for loss of

    
     (17 Da) or substituent-specific neutrals.
    

Protocol C: HRMS Confirmation

  • Ionization: ESI Positive Mode.

  • Mass Accuracy: < 5 ppm required for publication/regulatory filing.

  • Reference: Use LockMass (e.g., Leucine Enkephalin) to correct drift.

References

  • HPLC Method Development for Basic Compounds. Axion Labs / ResearchGate Discussions. (2023).[2] Strategies for mitigating amine tailing using high pH buffers and base-deactivated columns.

  • Bohlmann Bands in Piperidine IR Spectra. CDC Stacks / NIST. (1979).[3] Vibrational assignment and conformational analysis of piperidine, specifically the C-H stretching region (2700-2800 cm-1).

  • Fragmentation Patterns of Piperidine Alkaloids. BenchChem / NIH. (2018).[3] Mass spectrometry characterization of piperidine derivatives, focusing on alpha-cleavage and ring fission pathways.

  • ICH Q3A(R2) Impurities in New Drug Substances. FDA Guidance. (2006).[4] Regulatory framework for reporting, identification, and qualification of impurities in synthetic drug substances.[4][5][6]

Sources

Application Note: LC-MS/MS Analysis of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (also known as 4-amino-1'-Boc-1,4'-bipiperidine).

Executive Summary

This compound (MW: 283.41 g/mol ) is a critical diamine intermediate often used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. Structurally, it consists of two piperidine rings linked via a tertiary amine, with a primary amine at one terminus and a Boc-protected secondary amine at the other.

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering UV detection (HPLC-UV/DAD) ineffective or non-specific (requiring ~200 nm). Mass Spectrometry (MS) is mandatory.

  • High Polarity & Basicity: The presence of a primary amine (

    
    ) and a tertiary amine (
    
    
    
    ) makes the molecule highly polar and positively charged at acidic pH, leading to poor retention and peak tailing on standard C18 columns.
  • Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile. Prolonged exposure to low pH mobile phases or high temperatures can induce in-source fragmentation or on-column degradation.

This guide details a High-pH Reversed-Phase LC-MS/MS protocol designed to maximize retention, improve peak shape, and ensure sensitive detection.

Physicochemical Profile & Analyte Data

PropertyValueNotes
Formula

Bipiperidine scaffold
Exact Mass 283.2260Monoisotopic
[M+H]+ 284.23 Primary Precursor Ion
LogP ~1.2 (Predicted)Moderately lipophilic (neutral form)
pKa ~10.8 (Primary

), ~9.1 (Tertiary

)
Highly basic
Solubility Methanol, Acetonitrile, DMSOPoor solubility in pure water

Method Development Strategy: The "High pH" Approach

Why High pH C18?

Standard acidic mobile phases (0.1% Formic Acid, pH ~2.7) fully protonate both nitrogen centers (


 and 

). This creates a highly polar, doubly charged species that elutes in the void volume (

) of C18 columns, causing ion suppression and poor quantification.

The Solution: Using a high pH buffer (Ammonium Bicarbonate/Ammonium Hydroxide, pH 10.0) suppresses the ionization of the amines.

  • Result: The molecule becomes neutral/singly charged, significantly increasing hydrophobicity.

  • Benefit: Strong retention on C18, sharper peaks, and reduced tailing.

  • Column Requirement: A hybrid-silica column (e.g., Waters XBridge BEH) is required to withstand pH 10 without dissolving the silica backbone.

Detailed Experimental Protocol

A. Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Buffer: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
B. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Avoid acidic diluents to prevent Boc deprotection.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:Acetonitrile .

  • Stability Warning: Prepare fresh daily. Do not store in acidic solutions.

C. LC Parameters (High pH Method)
ParameterSettingRationale
System UHPLC / HPLCLow dead volume preferred.
Column Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm)CRITICAL: Must be pH 10 stable.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adj. with

)
High pH keeps amines neutral for retention.
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic Boc group.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Column Temp 40°CImproves mass transfer for basic compounds.
Injection Vol 2.0 µLPrevent column overload.

Gradient Table:

Time (min) % B Curve
0.00 5 Initial hold
1.00 5 Equilibration
6.00 95 Elution of analyte
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

D. MS/MS Parameters
  • Ionization: ESI Positive (

    
    )
    
  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C (Ensure complete solvent evaporation)

MRM Transitions:

Precursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Assignment
284.2 228.2 503018Loss of t-Butyl (

)
284.2 184.2 503025Loss of Boc (

)
284.2 101.1 5030354-aminopiperidine fragment

Note: The 284.2 -> 228.2 transition is typically the most intense (Quantifier), while 184.2 and 101.1 serve as Qualifiers.

Results & Discussion

Fragmentation Pathway Analysis

Understanding the fragmentation is vital for confirming the structure of impurities or metabolites.

  • Precursor [M+H]+ (284.2): Protonation likely occurs at the most basic site (primary amine or central tertiary amine).

  • Primary Loss (-56 Da): The tert-butyl group is lost as isobutylene, yielding the carbamic acid intermediate (

    
     228).
    
  • Secondary Loss (-44 Da): Spontaneous decarboxylation (

    
     loss) from the carbamic acid yields the de-Boc species (
    
    
    
    184).
  • Backbone Cleavage: High collision energy breaks the C-N bond connecting the two piperidine rings, generating the 4-aminopiperidine characteristic ion (

    
     101).
    
Visual Workflow & Logic

LCMS_Workflow Sample Sample (Boc-Bipiperidine) Prep Dilution (50:50 ACN:H2O) Sample->Prep Dissolve LC LC Separation (pH 10, C18 Column) Prep->LC Inject ESI ESI+ Ionization [M+H]+ = 284.2 LC->ESI Elute Q1 Q1 Filter Select m/z 284.2 ESI->Q1 Ionize CID Collision Cell Fragmentation Q1->CID Select Q3 Q3 Detection m/z 228, 184, 101 CID->Q3 Fragment

Caption: Figure 1. Logical workflow for the LC-MS/MS analysis of this compound.

Fragmentation Parent Precursor Ion [M+H]+ m/z 284.2 Frag1 Loss of t-Butyl [M-tBu+H]+ m/z 228.2 Parent->Frag1 -56 Da (Isobutylene) Frag3 Piperidine Cleavage (4-aminopiperidine ion) m/z 101.1 Parent->Frag3 C-N Bond Break Frag2 Loss of Boc (Total) [M-Boc+H]+ m/z 184.2 Frag1->Frag2 -44 Da (CO2)

Caption: Figure 2. Proposed ESI+ fragmentation pathway for MRM transition selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure pH is > 9.5 to suppress ionization, or increase buffer concentration to 20mM.
Low Sensitivity Ion suppression or wrong pH.Check ESI source cleanliness. Verify pH of mobile phase (amines ionize poorly if pH is too high in source, but pH 10 usually allows ESI+).
Carryover Sticky basic amine.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid (Acidic wash cleans basic residues).
Ghost Peaks (m/z 184) In-source fragmentation.The Boc group is fragile.[1] Lower the Cone Voltage or Desolvation Temperature.

References

  • Waters Corporation. "XBridge BEH C18 Columns: Care and Use Manual." Waters.com. [Link]

  • Holčapek, M., et al. "Effects of mobile phase pH on the retention and ESI sensitivity of basic drugs." Journal of Mass Spectrometry, 2010.
  • Little, J. L., et al. "Identification of 'Known Unknowns' utilizing accurate mass data and ChemSpider." Journal of the American Society for Mass Spectrometry, 2012. [Link]

Sources

Advanced NMR Characterization of Boc-Protected Amines: Structural Confirmation and Quantitative Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In pharmaceutical development, the tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, serving as an acid-labile protecting group for amines. While its installation is routine, the NMR characterization of Boc-protected intermediates often presents subtle pitfalls that can lead to misinterpretation of purity or structure.

This guide addresses the specific challenges of analyzing N-Boc amines, particularly the "Rotamer Trap"—where hindered rotation mimics impurities—and the requirements for quantitative NMR (qNMR) integration of the tert-butyl signal. We provide a self-validating protocol for structural confirmation and purity assessment suitable for regulatory filing support.

Theoretical Basis: The Magnetic Environment

The Boc Signature

The Boc group introduces a high-symmetry spin system.

  • 
    H NMR:  The nine equivalent methyl protons appear as a strong singlet, typically between 
    
    
    
    1.35 – 1.50 ppm
    .
  • 
    C NMR:  Three distinct signals arise:
    
    • Methyl carbons (

      
      28 ppm).[1]
      
    • Quaternary C-O carbon (

      
      79-80 ppm).
      
    • Carbamate Carbonyl (

      
      155 ppm).
      
The Rotamer Trap (Critical Insight)

Unlike simple amides, carbamates exhibit partial double-bond character between the Nitrogen and the Carbonyl carbon (


). This creates a rotational barrier.[2][3]
  • Observation: At room temperature (298 K), the exchange rate between cis and trans conformers is often slow on the NMR timescale.

  • Result: The Boc singlet (and adjacent

    
    -protons) may appear as two distinct peaks or a broadened "hump."[2]
    
  • Risk: Inexperienced analysts often misidentify the minor rotamer as an impurity, leading to unnecessary purification steps.

Experimental Protocols

Solvent Selection Strategy

The choice of solvent dictates the resolution of the exchangeable carbamate proton (


).
SolventCharacteristicsRecommendation
CDCl

Good solubility for lipophilic intermediates.

signal is often broad or invisible due to exchange.
Routine structural checks.
DMSO-

High polarity; slows proton exchange.

appears as a sharp doublet/singlet.
Required for peptide sequencing or when

coupling is needed.
Toluene-

High boiling point.[4]Mandatory for Variable Temperature (VT) studies > 80°C to coalesce rotamers.
Protocol A: Structural Confirmation & Rotamer Validation

Objective: Confirm N-Boc installation and distinguish rotamers from impurities.

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Initial Scan: Acquire standard 1H spectrum (ns=16, d1=1.0s).

  • Rotamer Check:

    • If peaks are split/broad: Do not assume impurity.

    • Action: Heat sample to 323 K (50°C) inside the probe.

    • Validation: If peaks coalesce (merge) or sharpen, the splitting is dynamic (rotamers). If peaks remain distinct and sharp, they are impurities.

Protocol B: Quantitative Purity (qNMR)

Objective: Accurate integration of the Boc signal to determine molar purity. The Pitfall: The tert-butyl protons have a long longitudinal relaxation time (


), often 1.0–1.5 seconds. Standard parameters (

) cause saturation, leading to integrals < 9.0H relative to the scaffold.

Acquisition Parameters:

ParameterRoutine SettingqNMR Setting (Required) Reason
Pulse Angle 30°90° Maximize signal per scan.
Relaxation Delay (d1) 1.0 s10.0 s - 15.0 s Must be

to recover 99.3% magnetization.
Acquisition Time (aq) 2.0 s4.0 s Prevent truncation artifacts on sharp singlets.
Scans (ns) 1632 or 64 Improve S/N for precise integration.

Data Analysis & Interpretation

Chemical Shift Reference Table
NucleusMoietyShift (CDCl

)
Shift (DMSO-

)
Multiplicity

H

1.40 – 1.50 ppm1.35 – 1.45 ppmSinglet (9H)

H

4.50 – 6.00 ppm (Broad)6.50 – 7.50 ppm (Sharp)Broad s or Doublet

C

28.3 – 28.5 ppm28.0 – 28.2 ppm-

C

79.0 – 80.5 ppm77.5 – 78.5 ppmQuaternary (weak)

C

155.0 – 156.0 ppm154.5 – 155.5 ppmCarbonyl (weak)
Workflow Visualization

The following diagram illustrates the decision logic for validating Boc-protected structures, specifically addressing the rotamer issue.

BocAnalysis Start Start: N-Boc Sample Analysis Solvent Select Solvent: CDCl3 (Routine) or DMSO-d6 (Polar/NH) Start->Solvent Acquire Acquire 1H NMR (298 K) Solvent->Acquire CheckBoc Analyze Boc Region (1.35 - 1.50 ppm) Acquire->CheckBoc Decision Peak Appearance? CheckBoc->Decision Single Sharp Singlet Decision->Single Clean Split Split/Broadened (e.g. 70:30 ratio) Decision->Split Ambiguous Integrate qNMR Integration (Check d1 > 10s) Single->Integrate VT_Exp Perform VT-NMR (Heat to 323-343 K) Split->VT_Exp Coalesce Peaks Coalesce? VT_Exp->Coalesce Rotamer Result: Rotamers (Pure Compound) Coalesce->Rotamer Yes Impurity Result: Impurity (Repurify) Coalesce->Impurity No Rotamer->Integrate Final Final Report: Structure & Purity Confirmed Integrate->Final

Caption: Figure 1. Decision tree for distinguishing N-Boc rotamers from impurities and validating structural integrity.

Troubleshooting & Common Pitfalls

The "Missing" Carbonyl

In


C NMR, the carbamate carbonyl (

155 ppm) and the quaternary tert-butyl carbon (

80 ppm) have very long relaxation times and no NOE enhancement (no attached protons).
  • Symptom: These peaks are missing in routine 1024-scan spectra.

  • Solution: Increase the relaxation delay (

    
    ) to 2-3 seconds for 
    
    
    
    C experiments or increase scan count. Do not mistake their absence for failed protection.
Deprotection Monitoring

When removing Boc (e.g., with TFA/DCM or HCl/Dioxane), monitoring the reaction endpoint is critical.

  • Marker: Disappearance of the singlet at 1.45 ppm.

  • False Positive: The tert-butyl cation byproduct (or tert-butyl trifluoroacetate) can generate a new singlet nearby (

    
    1.3-1.6 ppm).
    
  • Verification: Look for the dramatic shift of the

    
    -proton (adjacent to Nitrogen). Upon deprotection (
    
    
    
    ), the
    
    
    -proton typically shifts downfield due to the positive charge in the salt form.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515.[5]

  • Clayden, J. et al. "The Rotamer Trap: Distinguishing Rotamers from Diastereomers." J. Org.[5] Chem.2012 , 77, 8142–8155.

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier, 2016. (Chapter 5: Dynamics and Exchange).

  • Bharti, S. K.; Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry2012 , 35, 5-26.

  • Reich, H. J. "Boc-Protected Amine Chemical Shifts." University of Wisconsin-Madison NMR Database.

Sources

Troubleshooting & Optimization

How to improve the yield of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate synthesis. Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

This synthesis involves the reductive amination of N-Boc-4-piperidone (Keytone) with a 4-aminopiperidine derivative (Amine).

If you are experiencing low yields (<40%), the failure mode is likely one of three specific bottlenecks:

  • Regioselectivity Error (The "Wrong Isomer" Trap): Using unprotected 4-aminopiperidine leads to the primary amine reacting instead of the ring nitrogen.

  • Imine Instability: The steric hindrance of the secondary amine (ring nitrogen) prevents complete iminium ion formation.

  • Workup Loss: The final diamine product is highly polar and binds irreversibly to standard silica gel.

The "Hidden" Failure Mode: Regioselectivity

Before optimizing reagents, validate your reactants.

Critical Question: Are you using unprotected 4-aminopiperidine?

  • If YES: You are likely synthesizing the wrong molecule. The primary amine (

    
    ) is kinetically superior to the secondary ring amine (
    
    
    
    ). You must use a 4-protected-amino derivative (e.g., 4-(N-Cbz-amino)piperidine).
  • If NO (You are using a protected amine): Proceed to the Advanced Coupling Protocols below.

Visualization: The Regioselectivity Trap

ReactionPath cluster_legend Requirement Reactants N-Boc-4-piperidone + 4-Aminopiperidine PathA Path A: Primary Amine Attack (Kinetic Product) Reactants->PathA Fast (Unprotected) PathB Path B: Secondary Amine Attack (Thermodynamic/Desired) Reactants->PathB Slow (Steric Hindrance) WrongProduct Wrong Isomer: Secondary amine linkage at exocyclic nitrogen PathA->WrongProduct TargetProduct Target Scaffold: Bis-piperidine linkage PathB->TargetProduct Note To force Path B, the primary amine MUST be protected (e.g., -NHCbz)

Caption: Path A dominates unless the primary amine is protected, rendering the synthesis of the target impossible without orthogonal protection.

Advanced Coupling Protocols

Protocol A: The "Standard" STAB Method (Low Steric Bulk)

Best for: Routine synthesis where reactants are not heavily hindered.

The Chemistry: Uses Sodium Triacetoxyborohydride (STAB).[1][2] The acetoxy groups stabilize the boron, making it less reactive than NaBH4, allowing it to selectively reduce the iminium ion without reducing the ketone starting material [1].

Procedure:

  • Mix: Dissolve N-Boc-4-piperidone (1.0 equiv) and 4-(N-Cbz-amino)piperidine (1.1 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is superior to DCM or THF for STAB reactions due to faster reaction kinetics [2].

  • Acidify: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Why: Catalyzes the formation of the iminium ion.[2]

  • React: Stir for 30 mins, then add NaBH(OAc)3 (STAB) (1.5 equiv).

  • Time: Stir at Room Temp for 16–24 hours.

Protocol B: The "Titanium Boost" (High Steric Bulk / Rescue)

Best for: When Protocol A yields <50% or starting materials remain unreacted.

The Chemistry: Titanium(IV) isopropoxide acts as a strong Lewis Acid and a water scavenger.[3] It forces the equilibrium toward the imine/enamine intermediate, which is crucial when coupling two secondary cyclic amines [3].

Procedure:

  • Activation: In a dry flask under

    
    , combine N-Boc-4-piperidone (1.0 equiv) and the protected amine (1.1 equiv).
    
  • Lewis Acid: Add Ti(OiPr)4 (neat, 1.2–1.5 equiv).

    • Observation: The mixture may become viscous or turn yellow/orange.

  • Stir: Stir neat or in minimal dry THF for 1–2 hours. This ensures complete imine formation.

  • Dilute: Dilute with absolute Ethanol (10 mL per mmol).

  • Reduce: Add NaBH4 (2.0 equiv) carefully (exothermic).

    • Note: We use NaBH4 here, not STAB, because the Ti-complex is stable enough to be reduced by the stronger reducing agent without side reactions.

Troubleshooting Guide & FAQs

Issue: "I see a new spot on TLC, but my isolated yield is <20%."

Diagnosis: Product loss during purification. The basic nitrogen in the piperidine ring interacts strongly with the acidic silanols on silica gel. Solution:

  • Deactivation: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Use a mobile phase of DCM : MeOH :

    
     (90 : 9 : 1). The ammonium hydroxide competes for the silica sites, releasing your product.
    
Issue: "The reaction stalls with 50% ketone remaining."

Diagnosis: Equilibrium limitation. Water produced during imine formation is hydrolyzing the imine back to the ketone. Solution: Switch to Protocol B (Titanium) . The Ti(OiPr)4 chemically scavenges the water, driving the reaction to completion [3].

Data Comparison: Method Efficiency
VariableProtocol A (STAB)Protocol B (Ti-Mediated)
Reagent NaBH(OAc)3 / AcOHTi(OiPr)4 / NaBH4
Solvent DCE (Preferred)Neat -> EtOH
Water Sensitivity LowHigh (Strict Anhydrous)
Avg. Yield (Hindered) 45–60%75–90%
Cleanup Aqueous workupRequires filtration of Ti salts
Visualization: Troubleshooting Logic

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS: Is Starting Material (Ketone) Consumed? Start->CheckTLC YesConsumed Yes, Ketone Consumed CheckTLC->YesConsumed NoConsumed No, Ketone Remains CheckTLC->NoConsumed LossExtraction Loss during Workup? Check Aqueous Layer pH YesConsumed->LossExtraction LossColumn Loss on Column? Product stuck to Silica YesConsumed->LossColumn StericIssue Steric/Equilibrium Issue NoConsumed->StericIssue Action1 Adjust pH to >12 Extract with CHCl3/IPA (3:1) LossExtraction->Action1 Action2 Add 1% NH4OH to Eluent or use Alumina column LossColumn->Action2 Action3 Switch to Protocol B (Ti(OiPr)4) StericIssue->Action3

Caption: Decision tree for isolating the root cause of yield loss in reductive amination.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of N-methyl secondary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. Link

Sources

Purification of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

Topic Overview

Subject: Purification of this compound. Target Molecule Characteristics:

  • Structure: A bicyclic diamine scaffold consisting of a Boc-protected piperidine ring linked to a second piperidine ring bearing a primary amine.[1]

  • Key Functional Groups:

    
    -Boc (acid-labile), Tertiary amine (linker), Primary amine (terminal).[1]
    
  • Purification Challenge: The molecule possesses two basic nitrogen centers (primary and tertiary).[1] On standard acidic silica gel (

    
    ), these amines protonate, forming strong ionic bonds with silanol groups (
    
    
    
    ).[1] This results in peak tailing (streaking), irreversible adsorption (yield loss), and poor separation from impurities.

Phase 1: Method Development & Strategy

Q: What is the primary cause of yield loss during column chromatography for this molecule?

A: The "Silanol Effect." Standard silica gel is slightly acidic.[1][2] Your molecule is a strong base.[1][3] When they meet, they act like an acid-base reaction rather than a chromatographic partition.[1] The amine groups hydrogen-bond or ionically bind to the silanols.[1][4]

  • Consequence: The compound "sticks" to the baseline or elutes as a broad streak over 20+ fractions.

  • Solution: You must deactivate the silica surface.[1] This is achieved by saturating the mobile phase with a volatile base (Triethylamine or Ammonium Hydroxide) which competes for the silanol sites, allowing your amine to pass through.

Q: Should I use Normal Phase (Silica) or Reverse Phase (C18)?

A: Both are viable, but the choice depends on your purity requirements and scale.

FeatureNormal Phase (Silica + Base)Reverse Phase (C18)
Capacity High (Good for >1g scale)Lower (Best for <500mg or Prep-HPLC)
Resolution Moderate (Risk of tailing)Excellent (Sharp peaks)
Mobile Phase DCM / MeOH / NH

OH
Water / Acetonitrile / NH

HCO

Cost LowHigh
Recommendation Start here for crude synthesis mixtures.[1]Use for final polishing (drug grade).[1]

Phase 2: Step-by-Step Protocols

Protocol A: Deactivated Normal Phase Chromatography (Recommended)[1]

Reagents:

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1]

  • Ammonium Hydroxide (28-30% NH

    
    OH solution) OR Triethylamine (TEA)[1]
    

The "Golden" Solvent System: For this specific diamine, a gradient of DCM:MeOH:NH


OH  is superior to TEA because ammonia is more polar and better suppresses the ionization of the primary amine.

Step 1: Column Pre-treatment [1]

  • Pack the column with silica gel.[1]

  • Flush with 3 column volumes (CV) of DCM + 1% TEA .

    • Why? This neutralizes the most active acidic sites on the silica before your compound even touches it.

  • Flush with 2 CV of pure DCM to remove excess free TEA.

Step 2: Sample Loading

  • Method: Solid Load (Dry Load).[1]

  • Dissolve the crude oil in a minimum amount of DCM/MeOH (9:1).[1] Add silica gel (ratio 1:2 crude:silica) and evaporate to dryness.

  • Why? Liquid loading basic amines in DCM often leads to immediate precipitation or band broadening at the top of the column.

Step 3: Elution Gradient Run the following gradient (Mobile Phase A: DCM; Mobile Phase B: 10:1 MeOH:NH


OH):
Time (CV)% Mobile Phase BComposition (Approx.)
0–20%100% DCM
2–50%

5%
99.5% DCM / 0.5% MeOH / Trace NH

5–155%

20%
98% DCM / 2% MeOH

90% DCM / 10% MeOH
15–2020%Isocratic Hold

Note: The compound typically elutes between 5–10% MeOH depending on the impurity profile.[1]

Protocol B: Crystallization (Alternative to Column)

If the crude purity is >70%, avoid the column entirely.

  • Dissolve crude in minimal hot Ethyl Acetate .

  • Add n-Heptane dropwise until cloudiness persists.[1]

  • Cool slowly to 4°C.

  • Filter the white precipitate.[1][5][6]

  • Reference Support: Similar Boc-aminopiperidines are often purified via crystallization to avoid Boc degradation on silica [1, 3].[1]

Phase 3: Troubleshooting & FAQs

Q: My product is streaking significantly even with TEA. Why?

A: You might be using the wrong base modifier concentration or type.[1]

  • Diagnosis: TEA is bulky.[1] It shields the silanols but doesn't always effectively deprotonate the primary amine on your piperidine ring.

  • Fix: Switch to Ammonium Hydroxide (NH

    
    OH) . Use a mixture of DCM : MeOH : NH
    
    
    
    OH (90 : 9 : 1)
    .[1][3] The ammonia is small, highly basic, and effectively suppresses protonation of the primary amine [11, 12].
Q: I lost my Boc group during purification. What happened?

A: The silica was too acidic, or the contact time was too long.

  • Mechanism: The Boc group is acid-labile.[1] Standard silica has a pH of ~5.[1] If the column runs slowly (over hours), the local acidity can cleave the Boc group (

    
    -butyl cation formation).
    
  • Fix: Always pre-treat the silica with 1% TEA (Protocol A, Step 1). Never leave the compound on the column overnight.

Q: Can I use Alumina instead of Silica?

A: Yes, Neutral or Basic Alumina is actually better chemically because it lacks the acidic protons of silica.

  • Trade-off: Alumina has lower resolution (theoretical plates) than silica.[1] If your impurities are structurally very similar (e.g., des-Boc byproduct), silica gives better separation.[1] If impurities are very different, use Alumina to maximize yield [10].

Visual Guide: Purification Decision Matrix

PurificationStrategy Start Crude Mixture (Boc-Diamine) CheckPurity Check Crude Purity (LCMS / TLC) Start->CheckPurity HighPurity Purity > 80% CheckPurity->HighPurity LowPurity Purity < 80% CheckPurity->LowPurity Crystallization Crystallization (EtOAc / Heptane) HighPurity->Crystallization TLC_Check TLC Screening (DCM/MeOH/NH4OH) LowPurity->TLC_Check Streak Result: Streaking? TLC_Check->Streak Yes NoStreak Result: Clean Spot? TLC_Check->NoStreak No Mod_Silica Protocol A: Silica + 1% NH4OH Streak->Mod_Silica Moderate Alumina Switch to Basic Alumina Streak->Alumina Severe NoStreak->Mod_Silica ReversePhase Protocol B: Reverse Phase (C18) (High pH Buffer) Mod_Silica->ReversePhase If separation fails

Caption: Decision tree for selecting the optimal purification method based on crude purity and TLC behavior.

References

  • Vertex AI Search. (2024).[1] Synthesis and purification of 1-boc-4-aminopiperidine derivatives. Retrieved from 7[1]

  • Der Pharma Chemica. (2011). Purification of Boc protected coupled product using methanol in chloroform. Retrieved from [1]

  • Google Patents. (2018).[1] Method for preparing 4-Boc-aminopiperidine via crystallization. CN107805218B.[1] Retrieved from 6[1]

  • Biotage. (2023).[1] Is there an easy way to purify organic amines?. Retrieved from 8[1]

  • University of Rochester. (n.d.).[1] Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from 2[1]

Sources

Stability and optimal storage conditions for Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate .

Note on Compound Identity: This guide is specific to the bipiperidine structure, where a Boc-protected piperidine ring is linked (at position 4) to the nitrogen (position 1) of a second piperidine ring, which bears a primary amine at its position 4.[1] This creates a molecule with three distinct nitrogen environments: a carbamate (Boc), a tertiary amine (linker), and a primary amine (reactive center).

The Stability Profile: Chemical Vulnerabilities

To store this compound effectively, you must understand why it degrades. This molecule possesses a "dual-threat" profile due to the opposing sensitivities of its functional groups.[1]

  • The Acid Sensitivity (Boc Group): The tert-butyl carbamate (Boc) moiety is designed to be acid-labile.[1] Exposure to acidic fumes (e.g., HCl, TFA vapors in a shared fridge) or acidic solvents will trigger premature deprotection, yielding the unstable free amine salt and isobutylene gas.

  • The Oxidative Sensitivity (Primary & Tertiary Amines):

    • Primary Amine (C-NH₂): Highly nucleophilic.[1] It reacts avidly with atmospheric CO₂ to form carbamates (caking/insolubility) and oxidizes in air to form imines or N-oxides (yellow discoloration).[1]

    • Tertiary Amine (Linker N): The nitrogen connecting the two rings is electron-rich and susceptible to N-oxide formation upon prolonged exposure to air, especially if light is present.[1]

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical risks associated with each part of the molecule.

DegradationPathways Compound Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Deprotected DEGRADATION A: Loss of Boc Group (Isobutylene release) Compound->Deprotected Acidolysis Oxidized DEGRADATION B: Yellowing/N-Oxides Compound->Oxidized Oxidation Carbamate DEGRADATION C: Insoluble Carbamate Salts (Caking) Compound->Carbamate Nucleophilic Attack Acid Acidic Fumes/Solvents (HCl, TFA) Acid->Deprotected Air Air (O2) & Light Air->Oxidized CO2 Atmospheric CO2 (Moisture) CO2->Carbamate

Caption: Figure 1. Chemical vulnerability map showing the three primary degradation vectors: Acidolysis (Boc removal), Oxidation (Amine yellowing), and Carbamylation (CO2 absorption).

Optimal Storage Conditions

Based on the chemical profile above, the following storage protocol is required to maintain purity >95% over 6+ months.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long Term) 2-8°C (Active Use)Low temperature kinetically inhibits the autoxidation of the primary amine and N-oxide formation at the tertiary nitrogen.[1]
Atmosphere Inert (Argon/Nitrogen) Essential.[1][2] Displacing oxygen prevents yellowing.[1] Displacing CO₂ prevents the formation of insoluble carbamate salts on the surface.[1]
Container Amber Glass Vial Amber glass blocks UV light, which can catalyze the photo-oxidation of amines.[1] Plastic containers are permeable to air/moisture over time.[1]
Seal Parafilm + Desiccant The primary amine is hygroscopic.[1] Moisture accelerates CO₂ absorption.[1] Store the vial inside a secondary jar containing desiccant (e.g., Drierite).

Troubleshooting & FAQs

Direct solutions for common observations in the lab.

Q1: The white powder has turned light yellow. Is it still usable?

Diagnosis: Surface Oxidation. The yellow color indicates the formation of trace N-oxides or imines, typically caused by air exposure.[1][2]

  • Action: Check purity via LC-MS or NMR.

    • If purity is >95%:- The discoloration is likely superficial.[1] You can use it, but expect a slightly lower yield in sensitive coupling reactions.

    • If purity is compromised: Purify via Acid-Base extraction.[1][3] Dissolve in DCM, wash with dilute basic water (pH 10-11) to remove oxidized salts, dry over Na₂SO₄, and re-concentrate. Do not use acid washes , as this will remove the Boc group.

Q2: The compound has formed hard clumps (caking) and is not dissolving well in DCM.

Diagnosis: Carbamate Formation. The primary amine has reacted with atmospheric CO₂ and moisture to form a carbamate salt (Zwitterionic species).[1]

  • Action: This process is often reversible.[1]

    • Dissolve the clumps in a mixture of DCM and a slightly basic aqueous solution (e.g., NaHCO₃ or dilute NaOH). The base will regenerate the free amine and release the CO₂. Separate the organic layer, dry, and concentrate.[3][4]

Q3: I see a new peak in the NMR around 1.4 ppm (smaller than Boc) or loss of the Boc signal.

Diagnosis: Acid Contamination. The compound was likely exposed to acidic vapors in the refrigerator or used with slightly acidic chloroform (CDCl₃ often becomes acidic over time).[1]

  • Prevention: Always neutralize CDCl₃ by filtering it through basic alumina or adding a potassium carbonate granule before running NMRs of Boc-amines.[1]

Q4: Can I store this as a stock solution?

Recommendation: No. Primary amines in solution are significantly more prone to oxidation than in the solid state.[1] If you must create a stock:

  • Use anhydrous, degassed solvent (DCM or THF).[1]

  • Store under Argon at -20°C.

  • Use within 1 week.

Quality Control & Handling Workflow

Follow this decision tree to ensure integrity before committing the reagent to a synthesis.

QCWorkflow Start Remove from -20°C Storage Equilibrate Warm to Room Temp (BEFORE opening) Start->Equilibrate Prevent Condensation Visual Visual Inspection: White vs. Yellow? Equilibrate->Visual White Appearance: White Solid Visual->White Yellow Appearance: Yellow/Sticky Visual->Yellow Use Proceed to Experiment (Flush with Argon after) White->Use Purify Perform Acid-Base Extraction (DCM / NaHCO3) Yellow->Purify Purify->Use

Caption: Figure 2. Handling workflow to prevent moisture condensation and manage oxidation.

Standard QC Protocol
  • 1H NMR (CDCl₃): Look for the Boc singlet (9H) at ~1.45 ppm.[1][3] Ensure the integration of the amine protons (if visible) and the piperidine ring protons matches the bipiperidine structure (total 17-19 aliphatic protons excluding Boc).

  • TLC: Eluent: 10% MeOH in DCM + 1% NH₄OH (Ammonia is required to prevent tailing of the primary amine on silica).[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and deprotection mechanisms). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General procedures for purifying and handling oxidizable amines).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Tert-butyl 4-aminopiperidine-1-carboxylate (Analog). (Used for baseline safety data H315/H319/H335). [1]

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (General inert atmosphere techniques).

Sources

Troubleshooting guide for reactions involving Boc-protected piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: N-Boc Piperidine Reaction Troubleshooting Ticket Priority: High (Research & Development) Assigned Specialist: Senior Application Scientist

Introduction

Piperidines are privileged pharmacophores in drug discovery.[1] The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the piperidine nitrogen due to its stability against bases and nucleophiles. However, its removal (deprotection) and the spectroscopic behavior of the protected ring often generate "false positives" for failure.

This guide addresses the three most common technical tickets we receive: NMR spectral anomalies , deprotection side-reactions , and regioselective functionalization failures .

Module 1: Spectral Anomalies (NMR)

Q: Why does my pure N-Boc piperidine look like a mixture of impurities in ¹H NMR?

Diagnosis: You are likely observing rotamers , not impurities. Due to the partial double-bond character of the carbamate C–N bond, rotation is restricted at room temperature. This creates two distinct conformers (s-cis and s-trans) that interconvert slowly on the NMR timescale, resulting in broadened peaks or signal doubling (split peaks).

The Fix: Variable Temperature (VT) NMR Do not discard the batch. Run a VT-NMR experiment to confirm coalescence.

Protocol: VT-NMR Validation

  • Solvent: Switch to DMSO-d₆ or Toluene-d₈ (high boiling points).

  • Setup: Prepare the sample at standard concentration.

  • Acquisition:

    • Run initial scan at 25°C (Baseline).

    • Heat probe to 60°C (333 K) or 80°C (353 K) .

    • Allow 5–10 minutes for thermal equilibration.

    • Re-acquire spectrum.[2]

  • Result: If the broad/split peaks sharpen into single signals, the compound is pure. If they remain distinct, you have a true impurity.

Module 2: Deprotection Troubleshooting

Q: I see "t-butylated" byproducts or low yields after TFA deprotection. What happened?

Diagnosis: t-Butyl Cation Scavenging Failure. The cleavage of the Boc group releases a tert-butyl cation (


). This is a potent electrophile. If your molecule contains electron-rich aromatic rings (e.g., indoles, phenols) or nucleophilic sulfurs (e.g., thioethers), the 

will alkylate them via a Friedel-Crafts-like mechanism rather than evaporating as isobutylene gas.

The Fix: The "Scavenger Cocktail" You must add a nucleophilic scavenger to intercept the cation.

Protocol: High-Fidelity Deprotection Standard Reagent: 50% TFA in Dichloromethane (DCM).[3] Additives: Add 2.5% – 5% Triethylsilane (TES) or Thioanisole .

ComponentRoleRecommended Conc.
TFA Acid source (protonation)50% v/v
DCM Solvent45–47.5% v/v
Triethylsilane (TES) Cation Scavenger 2.5–5% v/v
Water Cation Scavenger (Alternative)1–2% v/v

Workflow Diagram: Scavenging Mechanism

BocDeprotection cluster_pathways Fate of the Cation BocPip N-Boc Piperidine Protonation Protonation (TFA) BocPip->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage PiperidineSalt Piperidine TFA Salt Intermediate->PiperidineSalt -CO2 Scavenger Scavenger (TES/Silane) Cation->Scavenger Intercepted Byproduct Alkylated Impurity Cation->Byproduct Attacks Substrate (No Scavenger) Isobutylene Isobutylene (Inert Gas) Scavenger->Isobutylene Reduction

Caption: The critical divergence point is the fate of the t-butyl cation. Without scavengers (Green path), the cation attacks the substrate (Red path).

Q: My product is a hygroscopic oil (TFA salt) and difficult to handle. How do I get a solid?

Diagnosis: TFA salts are notoriously hygroscopic and difficult to crystallize. The Fix: Switch to HCl salts or perform a resin exchange.

Option A: HCl/Dioxane Method [3][4][5]

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Dissolve substrate in minimal dioxane or MeOH; add 4M HCl/Dioxane (5–10 equiv). Stir at RT.

  • Result: The product usually precipitates as a white, free-flowing HCl solid.

  • WARNING: HCl/Dioxane is more aggressive than TFA.[4] If your molecule contains amides , strictly exclude water to prevent hydrolysis.

Option B: Resin Exchange (Gentlest)

  • Dissolve the oily TFA salt in MeOH/Water.

  • Pass through a column of Dowex 1X8 (Chloride form) resin.

  • Lyophilize the eluent to obtain the HCl salt.

Module 3: Advanced Functionalization ( -Lithiation)

Q: How do I functionalize the piperidine ring at the 2-position ( -to-Nitrogen)?

Diagnosis: You need a directed lithiation strategy. Standard bases (n-BuLi) often fail to deprotonate cleanly or cause nucleophilic attack on the Boc carbonyl. You must use Beak’s Protocol , which utilizes the Boc group as a Dipole-Stabilized Carbanion director.

The Fix: Beak’s Protocol (s-BuLi / TMEDA) This method relies on the coordination of Lithium to the Boc oxygen to direct deprotonation to the


-proton.

Protocol:


-Lithiation Trapping 
  • Strict Requirement: Anhydrous conditions, inert atmosphere (Ar/N₂).

  • Temperature: Must be maintained at -78°C . Warming causes Boc migration or decomposition.

  • Complexation: Dissolve N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (preferred) or THF. Cool to -78°C.[2][6]

  • Deprotonation: Add sec-Butyllithium (s-BuLi) (1.2 equiv) dropwise.

    • Note:s-BuLi is preferred over n-BuLi for steric reasons and basicity in this specific system.

  • Incubation: Stir at -78°C for 1–2 hours to form the dipole-stabilized lithio-species.

  • Trapping: Add the electrophile (e.g., MeI, Benzyl Bromide, TMSCl) slowly.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

Mechanistic Pathway

AlphaLithiation cluster_warning Critical Failure Mode Start N-Boc Piperidine Complex Coordination Complex (TMEDA/Li) Start->Complex + TMEDA, -78°C Lithio Dipole-Stabilized Carbanion (-78°C) Complex->Lithio + s-BuLi (Directed Deprotonation) Product 2-Substituted Piperidine Lithio->Product + Electrophile (E+) (Trapping) Migration Boc-Migration / Decomposition Lithio->Migration If T > -50°C

Caption: The Boc oxygen coordinates the Lithium (Beak's Protocol), directing removal of the alpha-proton. Temperature control is vital to prevent decomposition.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc stability and deprotection conditions).
  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978 , 12, 258. (Establishes the use of scavengers like anisole/thioanisole).

  • Beak, P.; Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." J. Org. Chem.1993 , 58, 1109–1117. (The foundational paper for alpha-lithiation of N-Boc piperidines).

  • O'Brien, P. "Chiral Lithium Amides for Asymmetric Synthesis." Chem. Commun.2008, 655–667.
  • Baggett, C. L.; et al. "Rotameric Populations of N-Boc Piperidines." J. Org.[7] Chem.2016 , 81, 1123. (Detailed NMR analysis of rotamers in these systems).

Sources

Technical Support Center: Optimization of Coupling Reaction Parameters for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of coupling substituted piperidines—a scaffold ubiquitous in modern drug discovery due to its ability to improve solubility and metabolic stability (


 character).

Piperidines, particularly those substituted at the C2 or C4 positions, present unique steric and electronic challenges. This guide focuses on the two most critical workflows: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig) and Sterically Hindered Amide Coupling .

Part 1: Palladium-Catalyzed C–N Cross-Coupling

The Challenge: Sterics & Beta-Hydride Elimination

Substituted piperidines are secondary amines that can suffer from two primary failure modes during Pd-catalyzed arylation:

  • Steric Hindrance: Substituents at C2 (ortho to nitrogen) create significant

    
    -strain, preventing the amine from binding to the Pd(II) intermediate.
    
  • 
    -Hydride Elimination (Hydrodehalogenation):  Piperidines possess 
    
    
    
    -hydrogens. If the reductive elimination is slow (due to sterics), the Pd center may undergo
    
    
    -hydride elimination from the amine, leading to the formation of an imine and the reduced arene (Ar-H) instead of the desired product.
Protocol A: The "Gold Standard" Screening System

For 90% of substituted piperidines, the use of Pd-precatalysts (specifically Generation 3 or 4) is superior to mixing Pd(OAc)


 + Ligand, as it guarantees the active L1Pd(0) species is formed without an induction period.

Recommended Starting Conditions:

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: NaO

    
    Bu (1.2 equiv) or LiHMDS (for base-sensitive substrates)
    
  • Solvent: THF or Toluene (anhydrous)

  • Temperature: 60 °C – 80 °C

Optimization Matrix: Ligand Selection

Do not guess. Select the ligand based on the specific substitution pattern of your piperidine.

Piperidine Substrate ClassRecommended LigandWhy?
Unsubstituted / 4-Substituted RuPhos Excellent for secondary amines; bulky enough to prevent dimer formation but allows amine binding.
2-Substituted (Hindered) BrettPhos or

BuBrettPhos
The extreme bulk of BrettPhos forces the Pd center into a geometry that favors reductive elimination, outcompeting

-hydride elimination.
Base-Sensitive (e.g., Esters present) BrettPhos (with K

PO

)
Works well with weaker bases where RuPhos might stall.
Highly Polar / Water Soluble XPhos often effective for more polar substrates or aqueous-compatible conditions.
Troubleshooting Logic (Decision Tree)

Use the following logic flow to diagnose reaction failure.

OptimizationLogic Start Reaction Analysis: LCMS Check Outcome1 SM Consumed Product Formed Start->Outcome1 Outcome2 SM Remaining No Reaction Start->Outcome2 Outcome3 Ar-X Consumed Ar-H Formed (Reduction) Start->Outcome3 Action1 Success: Isolate & Purify Outcome1->Action1 Action2 Catalyst Death: Switch to Pd G4 Precatalyst Check O2 exclusion Outcome2->Action2 Catalyst not active Action4 Base Issue: Switch NaOtBu -> LiHMDS or Cs2CO3 Outcome2->Action4 Base too weak/insoluble Action3 Beta-Hydride Elim: Switch to BrettPhos Lower Temp Outcome3->Action3 Reductive Elim too slow

Figure 1: Troubleshooting decision tree for Pd-catalyzed coupling of piperidines. Identify the failure mode (Inertness vs. Side Reaction) to select the correct fix.

FAQ: C–N Coupling

Q: I see the aryl halide disappearing, but I'm getting the dehalogenated arene (Ar-H) instead of the product. Why? A: This is the classic "reduction" side reaction. The piperidine bound to the Pd, but instead of coupling, it underwent


-hydride elimination.
  • Fix: You need to speed up the reductive elimination step. Switch to a bulkier ligand like BrettPhos . Alternatively, lower the temperature;

    
    -hydride elimination often has a higher activation energy than reductive elimination.
    

Q: My 2-methylpiperidine reaction is stuck at 50% conversion. A: This is likely product inhibition or catalyst deactivation. The product (a tertiary aniline) might be binding to the catalyst.

  • Fix: Increase catalyst loading to 3-5 mol%. Ensure you are using a G3 or G4 precatalyst to ensure all Palladium enters the cycle immediately.

Part 2: Sterically Hindered Amide Coupling

The Challenge: The C2 "Wall"

Coupling a 2-substituted piperidine to a carboxylic acid is deceptively difficult. The steric bulk at C2 shields the nitrogen nucleophile, making standard coupling agents (EDC, HBTU) ineffective or prone to causing epimerization of the acid (if chiral).

Protocol B: High-Efficiency Acylation

For difficult piperidines, T3P (Propylphosphonic anhydride) is the reagent of choice due to its low epimerization rate and high driving force.

Step-by-Step Methodology:

  • Dissolve: Carboxylic acid (1.0 equiv) and 2-substituted piperidine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents preferred).

  • Base: Add DIPEA (3.0 equiv). Crucial: The solution must be basic for T3P to work.

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If conversion is low after 2h, heat to 50 °C. T3P is thermally stable.

  • Workup: Wash with water, then NaHCO

    
    . T3P byproducts are water-soluble, simplifying purification.
    
Mechanistic Workflow

AmideCoupling Acid Carboxylic Acid Active Mixed Anhydride (Activated) Acid->Active + T3P/Base Base Base (DIPEA) Base->Active T3P T3P Reagent T3P->Active Prod Amide Product Active->Prod + Piperidine (Rate Limiting Step) Pip 2-Substituted Piperidine Pip->Prod

Figure 2: Activation pathway for T3P-mediated amide coupling. Note that the nucleophilic attack by the piperidine is the rate-limiting step due to steric hindrance.

FAQ: Amide Coupling

Q: T3P didn't work. What is the "Nuclear Option"? A: If T3P fails, convert the carboxylic acid to the Acid Chloride (using Ghosez's reagent or Oxalyl Chloride/DMF) and react with the piperidine in the presence of a silver salt (AgCN) or use HATU with HOAt (not HOBt) as the additive. HOAt creates a catalytic effect that speeds up the attack of hindered amines.

Q: Why avoid DMF with T3P? A: T3P can react with DMF to form a Vilsmeier-type intermediate, consuming the reagent. Use EtOAc, DCM, or THF.

Part 3: References & Authority[1]

  • Buchwald-Hartwig Amination Ligand Design:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Context: Defines RuPhos and BrettPhos as the standard for secondary amines.

  • Mechanistic Studies on Precatalysts:

    • Ingoglia, B. T., & Buchwald, S. L. (2016). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions. Organic Letters, 18(12), 2806–2809.

    • Context: Explains why G3/G4 precatalysts prevent induction periods and catalyst death.

  • T3P in Pharmaceutical Manufacturing:

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177.

    • Context: Validates T3P for hindered substrates and ease of workup.

  • Beta-Hydride Elimination in Cross-Coupling:

    • Driver, M. S., & Hartwig, J. F. (1997). Carbon-Nitrogen-Bond-Forming Reductive Elimination of Arylamines from Palladium(II) Phosphine Complexes. Journal of the American Chemical Society, 119(35), 8232–8245.

    • Context: Foundational mechanistic work explaining the competition between reductive elimination and beta-hydride elimination.

Sources

Technical Support Center: Scale-Up Synthesis of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-871026 Subject: Optimization and Troubleshooting for Scale-Up of CAS 871026-44-7 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Reaction Logic

Welcome to the technical support hub for the synthesis of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate . This molecule is a critical 1,4'-bipiperidine scaffold used in various pharmaceutical intermediates (e.g., GPCR antagonists).

The synthesis hinges on a Reductive Amination between two piperidine rings.[1] The primary challenge in scaling this reaction is chemoselectivity . The reactant, 4-aminopiperidine, possesses two nucleophilic nitrogen atoms: a secondary amine (ring nitrogen) and a primary amine (exocyclic).

To synthesize the target (where the ring nitrogen of the second piperidine attacks the ketone of the first), you cannot use free 4-aminopiperidine, as the primary amine is kinetically more nucleophilic toward ketones, leading to polymerization or incorrect connectivity.

The Validated Pathway

The robust scale-up route requires Orthogonal Protection :

  • Electrophile: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

  • Nucleophile: 4-(N-Cbz-amino)piperidine or 4-(N-Benzyl-amino)piperidine.

  • Reagent: Sodium Triacetoxyborohydride (STAB) / Acetic Acid.[2]

SynthesisPathway cluster_reactants Reactants cluster_process Reductive Amination cluster_product Target Formation Ketone N-Boc-4-piperidone (Electrophile) Imine Iminium Ion Intermediate Ketone->Imine AcOH, THF Amine 4-(N-Cbz-amino)piperidine (Nucleophile) Amine->Imine Reduction Reduction (STAB/AcOH) Imine->Reduction Intermediate Protected Intermediate Reduction->Intermediate C-N Bond Formed Final Target Molecule (Free NH2, N-Boc) Intermediate->Final Pd/C, H2 (Cbz Removal)

Caption: Validated synthetic pathway ensuring correct regioselectivity via orthogonal protection (Cbz/Boc).

Critical Protocol: The "Golden Path" for Scale-Up

This protocol is optimized for 100g – 1kg scale batches. It prioritizes safety (exotherm control) and workup efficiency (boron removal).

Reagent Stoichiometry Table
ComponentRoleEq.Rationale
N-Boc-4-piperidone Electrophile1.0Limiting reagent to simplify purification.
4-(N-Cbz-amino)piperidine Nucleophile1.1Slight excess ensures complete consumption of ketone.[3]
STAB Reductant1.4Excess required due to slow decomposition by AcOH/moisture.
Acetic Acid (AcOH) Catalyst1.0Activates ketone; STAB requires slightly acidic pH (~5-6).
THF or Toluene Solvent10 volReplaces DCE (toxic) used in bench scale.
Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Charge the reactor with N-Boc-4-piperidone and 4-(N-Cbz-amino)piperidine in THF.

    • Add Acetic Acid.[4] Stir for 30–60 minutes at 20°C.

    • Technical Insight: This allows the formation of the hemiaminal/iminium ion equilibrium before the reducing agent is added, minimizing direct reduction of the ketone to the alcohol impurity.

  • Controlled Reduction:

    • Cool the mixture to 0–5°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 1 hour.

    • Safety Check: STAB addition is exothermic and can evolve hydrogen gas. Maintain internal temperature <10°C.

  • Reaction Aging:

    • Warm to 20–25°C and stir for 12–16 hours. Monitor via HPLC/LC-MS.

  • Workup (The "Sticky" Phase):

    • Quench by slow addition of 10% aqueous K2CO3 or NaHCO3 .

    • Crucial Step: Stir the biphasic mixture vigorously for >2 hours. This breaks down the amine-boron complexes which otherwise trap the product in the aqueous phase or form gummy solids.

  • Deprotection (Step 2):

    • Isolate the intermediate.[5] Perform standard hydrogenation (10% Pd/C, H2, MeOH) to remove the Cbz group, yielding the final product.

Troubleshooting Center & FAQs

Ticket #1: "I am seeing a large impurity at M-1 (Alcohol formation)."

Diagnosis: Direct reduction of the ketone.[4] Root Cause: The reducing agent (STAB) reduced the ketone before it could react with the amine to form the iminium ion.[2] Solution:

  • Pre-complexation: Ensure you stir the Ketone + Amine + Acid for at least 60 minutes before adding STAB.

  • Check Moisture: STAB hydrolyzes to Sodium Borohydride (NaBH4) in the presence of water. NaBH4 is much more aggressive and less selective, reducing ketones rapidly. Ensure solvents are anhydrous (<0.05% water).

Ticket #2: "The reaction mixture turned into a solid gel during workup."

Diagnosis: Boron-Amine Complexation. Root Cause: Boron byproducts form tight Lewis acid-base complexes with the piperidine nitrogens. Solution:

  • The Methanol Trick: If using Toluene/THF, add Methanol (5 vol) during the quench. Methanol helps solubilize the boron species and breaks the complex.

  • Extended Stirring: Do not separate layers immediately. Stir the quenched mixture with aqueous base for 2–4 hours. The "gum" will eventually dissolve into the aqueous layer.

Ticket #3: "Low yield after deprotection (Step 2)."

Diagnosis: Catalyst Poisoning or Side Reactions. Root Cause: Residual sulfur or amines from the previous step, or N-benzyl poisoning. Solution:

  • Purification: Ensure the intermediate is passed through a short silica plug or recrystallized before hydrogenation.

  • Catalyst: If using N-Benzyl (instead of N-Cbz), deprotection is slower. Add 1 eq. of HCl (forming the salt) to accelerate debenzylation over Pd/C.

Diagnostic Logic Tree

Use this flow to diagnose yield issues during the reductive amination step.

Troubleshooting Start Issue: Low Yield / Impurities CheckImpurity Analyze Impurity Profile (LCMS) Start->CheckImpurity Alcohol Impurity: Alcohol (Ketone Reduction) CheckImpurity->Alcohol Mass = Ketone + 2H Unreacted Impurity: Unreacted Ketone CheckImpurity->Unreacted Mass = Ketone Gummy Issue: Emulsion/Gum during Workup CheckImpurity->Gummy Physical State Sol1 Sol1 Alcohol->Sol1 Action: Dry Solvents (Prevent NaBH4 formation) Sol2 Sol2 Alcohol->Sol2 Action: Increase Imine formation time Sol3 Sol3 Unreacted->Sol3 Action: Add 0.5 eq more STAB Sol4 Sol4 Unreacted->Sol4 Action: Check pH (Must be 5-6) Sol5 Sol5 Gummy->Sol5 Action: Add MeOH during quench Sol6 Sol6 Gummy->Sol6 Action: Extended biphasic stirring

Caption: Decision matrix for troubleshooting common failure modes in STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational paper establishing STAB as the reagent of choice for selective reductive amination, detailing the mechanism and solvent effects (DCE vs THF).
  • Palani, A., et al. (2001). Discovery of 4-Substituted Piperidines as Potent CCR5 Antagonists. Journal of Medicinal Chemistry, 44(21), 3339–3342.

    • Context: Demonstrates the specific synthesis of 1,4'-bipiperidine scaffolds using reductive amination str
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Burke, M. D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(12), 3339-3342.

    • Context: Provides protocols for handling 4-aminopiperidine derivatives and protecting group strategies (Boc/Cbz) to ensure correct regioselectivity.

Sources

Methods for avoiding impurities during the preparation of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Control in Pharmaceutical Intermediates

Status: Active Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: IMP-CTRL-2024 Subject: Advanced Strategies for Impurity Avoidance & Remediation

Welcome to the Technical Support Center

You are likely here because a critical intermediate has failed a purity specification, or you are designing a route and need to ensure downstream compliance. In pharmaceutical development, "purity" is not just about hitting 98%+; it is about the specific absence of problematic molecules—genotoxins, heavy metals, and structural analogs.

This guide moves beyond basic textbook advice. We focus on causality (why the impurity formed) and remediation (how to remove it without torching your yield).

Module 1: Genotoxic Impurities (GTIs) & Regulatory Compliance

User Question: My LC-MS detected a trace peak that flags as a potential mutagen. Do I need to redesign the entire synthesis?

Expert Response: Not necessarily. Under ICH M7 guidelines , the presence of a mutagenic impurity does not automatically invalidate a route; it mandates control. You must demonstrate that the impurity is controlled to a level of "negligible risk"—typically the Threshold of Toxicological Concern (TTC).

The Core Metric: Purge Factors You do not always need to test for the impurity in the final API if you can prove it is "purged" (removed) by subsequent processing steps.

  • Physicochemical Purge: Is the impurity volatile? (Removed by drying). Is it highly soluble in the mother liquor? (Removed by filtration).

  • Chemical Purge: Does the impurity react downstream to form a non-genotoxic species?

Visual Guide: ICH M7 Risk Assessment Workflow The following decision tree outlines how to categorize and handle potential GTIs.

GTI_Assessment Start Impurity Identified Mutagenic Is it Mutagenic? (Ames Test / QSAR) Start->Mutagenic Classify Classify (ICH M7) Mutagenic->Classify Assessment Class12 Class 1/2: Known Mutagen Classify->Class12 Class3 Class 3: Alert Structure (No Data) Classify->Class3 Class45 Class 4/5: Non-Mutagenic Classify->Class45 PurgeCalc Calculate Purge Factor (Physicochemical loss) Class12->PurgeCalc Class3->PurgeCalc NoAction Treat as Ordinary Impurity (ICH Q3A/B) Class45->NoAction Control Control Strategy Required (Limit < TTC) PurgeCalc->Control Purge < Required PurgeCalc->NoAction Purge > Required

Figure 1: Workflow for assessing and controlling genotoxic impurities based on ICH M7 guidelines.

Module 2: Heavy Metal Remediation (The Catalyst Problem)

User Question: I used a Palladium (Pd) catalyst for a Suzuki coupling. A simple workup isn't removing the residual metal. My specs require <10 ppm, but I'm stuck at 200 ppm.

Expert Response: Palladium is notorious for "sticking" to nitrogen-containing intermediates. Standard crystallization often fails because the metal complex can co-crystallize or become trapped in the crystal lattice. You need a Chemisorption Strategy .

The Solution: Functionalized Scavengers Activated carbon is the "sledgehammer" approach—it removes metal but often reduces yield by adsorbing your product too. Functionalized silica scavengers are the "scalpel." They use specific ligands (Thiols, Amines) to bind the metal selectively.

Protocol: High-Efficiency Palladium Removal Target: Reduction of Pd from ~500 ppm to <10 ppm.

StepActionTechnical Rationale
1. Selection Choose a Thiol-modified silica (e.g., Si-Thiol) or DMT-functionalized resin .Sulfur has a high affinity for soft metals like Pd(II) and Pd(0).
2. Dissolution Dissolve crude intermediate in a solvent where the product is highly soluble (THF, EtOAc).[1]Ensures the product stays in solution while the metal binds to the solid resin.
3. Loading Add scavenger resin at 5–10 wt% relative to the crude mass.Excess equivalents are needed to drive the equilibrium, but 10% is usually the economic sweet spot.
4. Temperature Heat to 50°C for 2–4 hours .Heat improves the kinetics of the metal-ligand exchange, releasing Pd from your product and binding it to the resin.
5. Filtration Filter hot through a Celite pad (0.5 inch).Removes the scavenger resin (now containing the Pd).[1] Filtering hot prevents product precipitation.

Module 3: Crystallization Engineering for Impurity Rejection

User Question: I have a structural impurity (an isomer) at 2%. Recrystallization isn't lowering it. Why?

Expert Response: You are likely dealing with Lattice Inclusion or Solid Solution formation. If the impurity fits into your crystal lattice, no amount of washing will remove it. You must change the thermodynamics of the system.

Troubleshooting Matrix: The "Slurry" Test Before attempting another recrystallization, perform a "Slurry Wash" experiment to diagnose the impurity location.

  • Suspend the solid in a solvent where it has low solubility.

  • Stir for 24 hours.

  • Filter and analyze.[2][3][4][5][6]

  • Scenario A: Purity Increases significantly.

    • Diagnosis:Surface Adsorption . The impurity was stuck to the outside of the crystals.

    • Fix: Improve the washing step in filtration or use a "reslurry" isolation.

  • Scenario B: Purity is unchanged.

    • Diagnosis:Lattice Inclusion . The impurity is inside the crystal.

    • Fix: You must switch solvents to one where the impurity is more soluble than the product, or use a "recrystallization modifier" to disrupt the inclusion.

Visual Guide: Purification Decision Logic

Purification_Logic Crude Crude Intermediate (Impurity Present) Metal Is it a Metal? Crude->Metal Scavenger Use Scavenger Resin (Thiol/DMT) Metal->Scavenger Yes Organic Is it Organic? Metal->Organic No SlurryTest Perform Slurry Test Organic->SlurryTest Surface Impurity Removed? SlurryTest->Surface Wash Optimize Wash/Reslurry Surface->Wash Yes (Surface) Lattice Recrystallize (Switch Solvent) Surface->Lattice No (Inclusion)

Figure 2: Decision logic for selecting the appropriate purification technique based on impurity type and location.

Module 4: Process Analytical Technology (PAT)

User Question: My reaction generates a by-product if I let it run too long. How do I stop it exactly at the right time without taking hourly samples?

Expert Response: Manual sampling is reactive and often too slow. You need In-Process Control (IPC) using PAT tools like In-situ FTIR or Raman Spectroscopy .

Mechanism: Most impurities formed during reaction are due to over-reaction (e.g., bis-alkylation) or degradation of the product.

  • FTIR probe: Tracks the disappearance of a specific bond in the starting material (e.g., Carbonyl C=O).

  • Endpoint Strategy: Do not aim for 100% conversion. Stop the reaction at 98% conversion . The remaining 2% starting material is usually easier to purge (via solubility) than the complex impurities formed by "cooking" the reaction for another 2 hours to get that last 2%.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7] (2017).[7] Link

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Teigerke, B., et al.Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review. Organic Process Research & Development.
  • FDA Guidance for Industry. Q3A Impurities in New Drug Substances. (2008).[8] Link

  • Biotage. Metal Scavenging User Guide.Link

Sources

Recrystallization techniques for purifying Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1151862-85-1 Molecular Formula: C19H37N3O2 Support Ticket: REC-1151862-SOL Status: Active Guide

Executive Summary & Compound Profile

Welcome to the Purification Support Module. You are likely working with Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate , a critical bis-piperidine intermediate often used in the synthesis of PROTAC linkers or complex pharmaceutical scaffolds.

This molecule presents a unique purification paradox:

  • Lipophilic Domain: The tert-butyl carbamate (Boc) group and the two piperidine rings create significant non-polar character.

  • Polar Domain: The primary amine (-NH2) introduces basicity and hydrogen-bonding capability.

The Challenge: This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This guide provides a self-validating protocol to overcome this thermodynamic hurdle.

Solvent System Selection (The "Why")

FAQ: Which solvents should I use?

We recommend a Dual-Solvent System relying on polarity differentials. Single-solvent recrystallization is rarely effective for this compound due to its high solubility in most organic solvents.

Solvent RoleRecommended SolventsTechnical Rationale
Solvent A (Dissolver) Ethyl Acetate (EtOAc) Excellent solubility profile; moderate boiling point (77°C) allows safe heating without thermal degradation of the Boc group.
Solvent B (Anti-Solvent) n-Heptane or Hexane Miscible with EtOAc; induces precipitation by reducing the dielectric constant of the medium.
Alternative Dissolver Isopropanol (IPA) Good for highly impure batches; protic nature helps solvate the amine, but recovery yields may be lower.
FORBIDDEN Acetone / MEK CRITICAL WARNING: Ketones react with the primary amine to form imines (Schiff bases) . Never use ketones.
FORBIDDEN Dichloromethane (DCM) Too powerful as a solvent; the compound will likely remain in solution even at -20°C.

Troubleshooting: The "Oiling Out" Phenomenon

FAQ: Why does my product come out as a yellow oil instead of a white solid?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice.

Root Causes:

  • Temperature Shock: Cooling the solution too rapidly.

  • Impurity Depression: Impurities lower the melting point of your solid below the solvent's boiling point.

  • Supersaturation: Adding anti-solvent too quickly creates a local concentration spike.

Decision Tree: Recovering from Oil

If you see oil droplets, do not filter . Follow this logic flow:

OilRecovery Start Observation: Oiling Out Reheat Step 1: Re-heat to Reflux (Dissolve Oil) Start->Reheat Oil persists Seed Step 2: Add Seed Crystal at Cloud Point Reheat->Seed Solution Clear Cool Step 3: Slow Cool (10°C per hour) Seed->Cool Turbidity starts Triturate Alternative: Decant Solvent & Triturate with Cold Pentane Cool->Triturate If Oil returns

Caption: Logic flow for remediation of Liquid-Liquid Phase Separation (LLPS) during crystallization.

Standard Operating Procedure (SOP)

Objective: Purify >98% HPLC purity white solid. Scale: Protocol normalized for 10g crude input.

Phase 1: Dissolution & Hot Filtration
  • Place 10g crude solid in a 250mL round-bottom flask (RBF).

  • Add 30 mL Ethyl Acetate (3 vol) .

  • Heat to 60°C (Do not exceed 70°C to prevent Boc thermal cleavage [1]).

  • Observation Check: If the solution is not clear, add EtOAc in 5 mL increments until dissolved.

  • Hot Filtration (Mandatory): While hot, filter through a sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaCl, Na2SO4 from previous workups).

    • Why? Inorganic salts act as "bad seeds" that induce amorphous precipitation.

Phase 2: The Cloud Point Method
  • Return the clear filtrate to a clean RBF and heat back to 50-55°C .

  • Slowly add n-Heptane dropwise via an addition funnel.

  • The Critical Moment: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone.

  • Add 0.5 mL EtOAc to just barely redissolve the cloudiness (restore clarity).

Phase 3: Controlled Nucleation
  • Remove heat source.[1] Let the flask cool to room temperature (RT) undisturbed on a cork ring.

    • Tip: Wrap the flask in a towel to slow the cooling rate.

  • Once at RT, inspect for crystals.[1][2]

    • If crystals form: Move to Phase 4.

    • If no crystals: Scratch the inner glass wall with a glass rod or add a seed crystal.

  • Cool to 0-4°C in an ice bath for 2 hours to maximize yield.

Phase 4: Isolation
  • Filter the white crystalline solid.

  • Wash: Wash the cake with 20 mL of cold 1:3 EtOAc:Heptane mixture.

  • Dry: Vacuum dry at 40°C for 12 hours.

    • Quality Check: Run H-NMR. Check for solvent peaks (EtOAc ~2.05 ppm, ~4.12 ppm; Heptane ~0.9-1.3 ppm).

Process Visualization

The following diagram illustrates the complete purification workflow, highlighting critical control points (CCPs) where the user must intervene to prevent failure.

RecrystallizationProtocol Start Crude Material (CAS 1151862-85-1) Dissolve Dissolve in EtOAc (3 vol) Temp: 60°C Start->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles present AntiSolvent Add Heptane dropwise to Cloud Point Filter->AntiSolvent Clear Add 0.5mL EtOAc (Restore Clarity) AntiSolvent->Clear Turbidity observed Cool Slow Cool to RT (Insulated) Clear->Cool Ice Ice Bath (0-4°C) 2 Hours Cool->Ice Crystals forming Isolate Filter & Wash (Cold 1:3 Mix) Ice->Isolate Dry Vac Oven 40°C Final QC Isolate->Dry

Caption: Step-by-step workflow for the purification of this compound.

Impurity Rejection Profile

Impurity TypeOriginRemoval Mechanism
Boc-Anhydride (Boc2O) Excess reagentHighly soluble in Heptane; remains in the "Mother Liquor" (filtrate).
4-Boc-Piperidone Unreacted ketoneRemains in solution due to lack of H-bond donor capability compared to the product.
Inorganic Salts Workup byproductsRemoved via Hot Filtration (Step 2.1.5).
Oligomers Side reactionsUsually precipitate first as oil; if oiling occurs, decant the supernatant (which contains the pure product) and crystallize the supernatant separately [2].

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Guide. Retrieved from [Link][3][4][5]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][3][4]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]

Sources

Impact of solvent choice on the synthesis of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of solvent choice on the synthesis of piperidine-based compounds Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers Role: Senior Application Scientist[1]

Introduction: The Critical Role of the Medium

Piperidine pharmacophores are ubiquitous in FDA-approved therapeutics, from analgesics like fentanyl to antidepressants like paroxetine.[1] However, the synthesis of these saturated heterocycles—whether via pyridine hydrogenation, nucleophilic cyclization, or multicomponent reactions—is notoriously sensitive to solvent effects.[1]

In this technical guide, we move beyond basic solubility parameters. We analyze how the dielectric constant (


), proticity, and coordinating ability of your solvent dictate reaction kinetics, diastereoselectivity, and downstream workup efficiency.[1]

Module 1: Troubleshooting Reaction Kinetics & Yield

Q1: My pyridine hydrogenation rate is sluggish despite high pressure (50 bar). Why isn't the reaction progressing?

Diagnosis: You are likely using a non-polar solvent or a neutral alcoholic medium that fails to activate the pyridine ring.

Technical Insight: Pyridine hydrogenation is difficult because the aromatic ring is electron-deficient and strongly coordinates to metal catalysts, poisoning them.[1]

  • The Solvent Factor: Protic solvents like ethanol have been shown to accelerate reaction rates significantly compared to methanol or non-polar solvents. Ethanol facilitates hydrogen transfer steps that are often rate-determining [1].[1]

  • Acidic Additives: In neutral media, the pyridine nitrogen binds tightly to the catalyst surface. Adding a Brønsted acid (e.g., H₂SO₄) or using a solvent like acetic acid protonates the nitrogen (pyridinium formation).[1] This prevents catalyst poisoning and activates the ring toward hydride attack.[1]

Corrective Action:

  • Switch Solvent: Move from Methanol to Ethanol or Acetic Acid .[1]

  • Biphasic System: For Rhodium-catalyzed asymmetric hydrogenation, use a Toluene:Water (1:1) mixture with a base (CsOH).[1][2] The water phase modulates the catalyst speciation while toluene solubilizes the substrate, preventing inhibition [2].[1]

Q2: I am observing low yields in intramolecular nucleophilic substitutions (cyclizations). What is happening?

Diagnosis: Competitive intermolecular polymerization or poor stabilization of the transition state.[1]

Technical Insight: For SN2-type cyclizations (e.g., forming piperidine from 1,5-dihaloalkanes), solvent polarity is critical.[1]

  • Dielectric Constant: High dielectric solvents (DMSO, DMF, Water) stabilize the charged transition state (dipolar activation).[1]

  • "On-Water" Effect: For hydrophobic precursors, running the reaction "on water" (heterogeneous suspension) can accelerate rates due to hydrogen bonding at the interface and the hydrophobic effect forcing the reactants into a compact transition state [3].[1]

Corrective Action:

  • If using THF/DCM: Switch to Acetonitrile (MeCN) or Water (under microwave irradiation).[1]

  • Protocol Shift: If solubility is the bottleneck, use a phase-transfer catalyst (e.g., TBAB) in a Toluene/Water system rather than a neat high-boiling solvent like DMSO.[1]

Module 2: Controlling Stereoselectivity

Q3: My diastereomeric ratio (dr) is poor (cis/trans mixtures) during substituted piperidine synthesis. How can solvent fix this?

Diagnosis: Lack of coordinating solvent to direct the hydride attack or cyclization geometry.[1]

Technical Insight: In the reduction of substituted pyridinium salts or reverse-Cope cyclizations:

  • Coordinating Solvents: Solvents like Methanol can form hydrogen bonds with N-oxide intermediates, shifting the equilibrium and favoring specific diastereomers (e.g., cis-isomers) [4].[1]

  • Non-Coordinating Solvents: Aprotic solvents like THF or Chloroform lack this H-bonding network, often leading to thermodynamic mixtures (1:1 dr).[1]

Visualizing the Decision Process:

SolventSelectivity Start Selectivity Issue ReactionType Reaction Type? Start->ReactionType Hydrog Pyridine Hydrogenation ReactionType->Hydrog Reduction Cycliz Cyclization ReactionType->Cycliz Ring Closure Hydrog_Solv Use Toluene:Water (1:1) + CsOH Hydrog->Hydrog_Solv Prevent Racemization Cycliz_Solv Use Methanol (H-Bond Directing) Cycliz->Cycliz_Solv Kinetic Control Result High Diastereoselectivity Hydrog_Solv->Result Cycliz_Solv->Result

Figure 1: Decision matrix for solvent selection to maximize stereochemical control in piperidine synthesis.

Module 3: Workup & Solubility Troubleshooting

Q4: I used DMF/DMSO for the reaction, but I cannot remove it without high heat, which degrades my product.

Diagnosis: High boiling point solvent trap.[1] Piperidines are often oils or low-melting solids, making recrystallization from high-BP solvents difficult.[1]

Troubleshooting Guide:

  • Aqueous Wash: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 5x with water (or 5% LiCl solution) to pull out DMF/DMSO.[1]

  • Salt Formation:

    • Dissolve the crude mixture (in DMF) in diethyl ether.

    • Bubble HCl gas or add HCl in Dioxane .[1]

    • The piperidine-HCl salt will precipitate out instantly.[1] Filter the solid, wash with ether to remove DMF, and then free-base it later.[1]

  • Alternative Solvent: Use Acetonitrile (bp 82°C) instead of DMF.[1] It offers similar polarity but is easily removed by rotary evaporation.[1]

Q5: My piperidine product is forming an emulsion during the aqueous workup.

Diagnosis: Piperidines are amphiphilic (hydrophobic ring + hydrophilic amine).[1] At neutral pH, they act as surfactants.[1]

Corrective Action:

  • pH Swing: Adjust the aqueous layer to pH > 12 (using NaOH). This ensures the piperidine is fully deprotonated (neutral form) and partitions efficiently into the organic layer (DCM or Ether).[1]

  • Solvent Choice: Avoid Ether if emulsions persist; use Dichloromethane (DCM) as it is denser than water and breaks emulsions better.[1]

Comparative Data: Solvent Efficacy

Table 1: Impact of Solvent on Yield and Kinetics (Pyridine Hydrogenation)

Solvent SystemRelative Rate (

)
Yield (%)Primary Mechanism Benefit
Methanol 1.065%Standard polarity; moderate solubility.[1]
Ethanol 2.4 92% Enhanced H-transfer kinetics; "Green" profile [1].[1]
THF 0.340%Poor activation of pyridine ring; catalyst poisoning common.[1]
Toluene:Water (1:1) 1.881%Biphasic: Prevents product inhibition; high enantioselectivity [2].[1]
Acetic Acid 3.195%Protonation: Activates ring; prevents catalyst poisoning.[1]

Experimental Protocol: Asymmetric Hydrogenation of Pyridines

Objective: Synthesis of chiral piperidines with high enantiomeric excess (ee) using a biphasic solvent system.

Reagents:

  • Substrate: 2-substituted pyridine (1.0 equiv)[1]

  • Catalyst: [Rh(cod)Cl]₂ (3 mol%)[1]

  • Ligand: Chiral Bisphosphine (e.g., BINAP) (6 mol%)[1]

  • Solvent: Toluene : Water (1:1 v/v)[1][2]

  • Base: CsOH (1.0 equiv)[1]

Workflow:

  • Catalyst Prep: In a glovebox, mix Rh precursor and Ligand in Toluene for 30 mins to form the active complex.

  • Biphasic Setup: Add the pyridine substrate and the aqueous CsOH solution to the reaction vessel.

    • Note: The biphasic nature is critical. The catalyst stays in the organic layer, while the base modifies the interface.

  • Hydrogenation: Pressurize with H₂ (50 bar) and heat to 70°C. Stir vigorously (1000 rpm) to maximize interfacial surface area.

  • Workup:

    • Cool to RT and depressurize.

    • Separate layers.[1] Extract aqueous layer with Toluene (2x).[1]

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[1]

    • Result: Chiral piperidine (typically >90% yield, >90% ee).[1]

Visualizing the Mechanism

Mechanism Start Pyridine Substrate SolventInteraction Solvent Interaction Start->SolventInteraction Path_Neutral Neutral Solvent (e.g., THF) SolventInteraction->Path_Neutral Path_Acidic Acidic/Protic Solvent (e.g., AcOH, EtOH) SolventInteraction->Path_Acidic Poisoning N-Coordination to Metal (Catalyst Deactivation) Path_Neutral->Poisoning Strong Binding Activation N-Protonation/H-Bonding (Ring Activation) Path_Acidic->Activation Weak Binding Product_Low Low Yield / Slow Rate Poisoning->Product_Low Product_High High Yield / Fast Rate Activation->Product_High

Figure 2: Mechanistic pathway showing how solvent acidity/proticity prevents catalyst poisoning in pyridine hydrogenation.[1]

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Asian Journal of Green Chemistry.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [1]

  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. BenchChem.

  • The Synthesis of Chiral Functionalised Piperidines Using a Reverse-Cope Cyclisation: The Effect of Solvent. Synlett.

Sources

Validation & Comparative

Analysis of 1H NMR and 13C NMR spectra for Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS: 180065-20-7) is a critical bis-piperidine diamine intermediate employed in the synthesis of heterobifunctional degraders (PROTACs) and kinase inhibitors.[1][2] Structurally, it consists of two piperidine rings linked via a tertiary amine: a "proximal" ring protected by a Boc group and a "distal" ring bearing a primary amine.

This guide provides a comparative spectral analysis to distinguish this target molecule from its synthetic precursors (N-Boc-4-piperidone) and deprotected analogs. It is designed for medicinal chemists and QC scientists requiring robust structural validation.

Part 1: Structural Segmentation & Logic

To accurately assign NMR signals, the molecule is segmented into three distinct magnetic environments.

Structure Boc Region A: Boc Group (t-Butyl Carbamate) Ring1 Region B: Proximal Piperidine (N-Boc Protected) Boc->Ring1 Amide Bond Ring2 Region C: Distal Piperidine (4-Amino Substituted) Ring1->Ring2 Tertiary Amine Linker (N-C Bond)

Figure 1: Structural segmentation for NMR assignment. Region B is deshielded by the carbamate; Region C is influenced by amine basicity.

Part 2: 1H NMR Spectral Analysis

Solvent:


 (Standard) or 

(For labile proton visibility) Frequency: 400 MHz+ recommended

The proton spectrum is characterized by the contrast between the rigid, deshielded protons alpha to the Boc group and the shielded protons of the distal amine ring.

Characteristic Chemical Shifts (Predicted vs. Empirical Ranges)
Assignment (Region)Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Region A Boc

1.45Singlet (s)9HStrong intensity; confirms protection.
Region B

-CH (Ring 1)
4.10 – 4.25Broad Multiplet2HDeshielded by Carbamate anisotropic effect.
Region B Linker CH (C4-H)2.50 – 2.65Multiplet (tt)1HCritical Signal. Overlaps with Ring 2

-protons but distinct integration.
Region C

-CH (Ring 2)
2.80 – 3.00Multiplet (d/m)2HUpfield from Ring 1

-CH due to amine vs carbamate.
Region C Amine CH (C4'-H)2.65 – 2.75Multiplet1HAlpha to primary amine (

).
Region C Primary

1.50 – 2.00Broad Singlet2HVariable. Disappears with

shake.
Backbone

-CH (Ring 1/2)
1.10 – 1.90Multiplets8HComplex overlap region (axial/equatorial mix).
Key Diagnostic Features[1][2][3][4]
  • The "Alpha Gap": The most reliable purity check is the separation between the Ring 1

    
    -protons (~4.2 ppm) and Ring 2 
    
    
    
    -protons (~2.9 ppm). In the precursor (N-Boc-4-piperidone), the Ring 1 protons are deshielded further (~3.7 ppm) but lack the complexity of the dimer.
  • The Linker Methine: The proton at the junction of the two rings (Ring 1, C4) usually appears as a triplet of triplets (tt) around 2.55 ppm. If reductive amination failed, this signal is absent.

Part 3: 13C NMR Spectral Analysis

Solvent:


Reference:  77.16 ppm (Triplet)

The Carbon-13 spectrum provides the definitive "fingerprint" for the bis-piperidine skeleton, confirming the formation of the C-N bond between the rings.

Carbon EnvironmentShift (

, ppm)
Structural Significance
Boc Carbonyl (C=O) 154.8Characteristic carbamate signal.
Boc Quaternary (C-O) 79.5Disappears upon acid deprotection.
Ring 1 C4 (Linker) 61.0 – 63.5Proof of Synthesis. Alpha to tertiary amine.
Ring 2 C2/C6 (Distal) 49.5 – 50.5Alpha to the linking tertiary nitrogen.
Ring 2 C4 (Amine) 48.0 – 49.0Alpha to the primary amine (

).
Ring 1 C2/C6 (Proximal) 43.0 – 44.5Broadened due to Boc rotamers.
Boc Methyls 28.4Intense signal (3x Carbon equivalent).

Part 4: Comparative Analysis (QC Guide)

This section compares the target molecule against its immediate precursor and its deprotected form to establish acceptance criteria.

Comparison 1: Target vs. Precursor (N-Boc-4-piperidone)

The synthesis typically involves the reductive amination of N-Boc-4-piperidone with 4-aminopiperidine.

  • Precursor Signal (Impurity): Ketone Carbonyl at ~208 ppm (

    
    ).
    
  • Target Signal (Product): Methine Linker at ~62 ppm (

    
    ) and ~2.55 ppm  (
    
    
    
    ).
  • Verdict: Any signal >200 ppm indicates unreacted starting material.

Comparison 2: Target vs. Deprotected Analog (4-(4-aminopiperidin-1-yl)piperidine)

Used to verify the stability of the Boc group during workup.

  • Deprotected Signal: Loss of the singlet at 1.45 ppm (

    
    ) and peaks at 154/79/28 ppm  (
    
    
    
    ).
  • Target Signal: Retention of full Boc integration (9H).

QC Decision Tree

QC_Workflow Start Acquire 1H & 13C Spectra CheckBoc Is Boc Singlet (1.45 ppm) present? Start->CheckBoc CheckKetone Is Ketone C=O (>200 ppm) visible? CheckBoc->CheckKetone Yes Fail_Prot FAIL: Deprotection Occurred CheckBoc->Fail_Prot No CheckLinker Is Linker Methine (~2.55 ppm) visible? CheckKetone->CheckLinker No Fail_SM FAIL: Residual Starting Material CheckKetone->Fail_SM Yes Pass PASS: Identity Confirmed CheckLinker->Pass Yes Fail_Rxn FAIL: Reductive Amination Failed CheckLinker->Fail_Rxn No

Figure 2: Quality Control decision logic for validating bis-piperidine synthesis.

Part 5: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra without aggregation (common in diamines):

  • Mass: Weigh 10–15 mg of the solid/oil.

  • Solvent: Add 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the sample is a hydrochloride salt, add 1-2 drops of

      
       or use 
      
      
      
      to free the base, otherwise shifts will drift downfield significantly.
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (reductive amination byproducts).

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary Boc carbons have long T1 relaxation times; insufficient delay will suppress the 79 ppm signal in 
    
    
    
    .
  • Scans: 16 scans (

    
    ), 512+ scans (
    
    
    
    ).
Self-Validation (Internal Standard)

Verify the chemical shift referencing using the residual


 peak:
  • 1H: 7.26 ppm.[3]

  • 13C: 77.16 ppm.

  • Correction: If shifts deviate by >0.1 ppm, recalibrate before integration.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Carson, J. R., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[1][2][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 14(9), 2119-2123. Link

  • ChemicalBook. (2024). Piperidine 1H NMR Spectra Data. ChemicalBook Database. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21940085, Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Analogous Structure Validation). Link

Sources

Optimizing Mass Spectrometry Interpretation for Complex Amines: A Comparative Guide to CSH vs. Traditional C18 & HILIC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the mass spectrometry (MS) analysis of complex amine compounds represents a persistent bottleneck. These basic analytes (pKa 8–10) frequently exhibit severe peak tailing on traditional reversed-phase columns due to secondary silanol interactions. This chromatographic distortion directly degrades MS data quality by widening peaks (diluting signal) and increasing background noise, making spectral interpretation of low-abundance impurities nearly impossible.

This guide compares the Charged Surface Hybrid (CSH) C18 technology —a leading solution for basic compounds—against Traditional C18 and Hydrophilic Interaction Liquid Chromatography (HILIC) . We provide experimental evidence demonstrating how CSH technology resolves the "silanol problem," enabling sharper peaks and clearer MS fragmentation patterns without the need for signal-suppressing ion-pairing agents like TFA.

Part 1: The Challenge of Complex Amines

The Silanol Trap

In traditional silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase surface ionize to SiO⁻ at neutral pH. Protonated amines (


) interact electrostatically with these negative sites. This secondary retention mechanism competes with the primary hydrophobic interaction, causing:
  • Peak Tailing: Tailing factors (

    
    ) often exceed 2.0.
    
  • Signal Suppression: Wide peaks reduce the signal-to-noise (S/N) ratio.

  • Carryover: Amines stick to the column, appearing in blank injections.

The Solution: Charged Surface Hybrid (CSH) Technology

CSH particles incorporate a low-level positive surface charge. This charge electrostatically repels protonated amines, effectively shielding them from residual silanols. This "ionic repulsion" forces the amine to interact solely via hydrophobic mechanisms, resulting in sharp, symmetrical peaks even in low-ionic-strength mobile phases (e.g., 0.1% formic acid) that are ideal for MS sensitivity.

Part 2: Comparative Analysis (Product vs. Alternatives)

We compared the performance of a CSH C18 column against a Traditional End-capped C18 and a HILIC (Amide) column for a panel of complex pharmaceutical amines (e.g., Nortriptyline, Metoprolol).

Table 1: Performance Metrics Comparison
FeatureTraditional C18 CSH C18 (Recommended) HILIC (Amide)
Primary Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophilic Partitioning
Peak Shape (

) for Bases
Poor (1.5 – 2.5)Excellent (1.0 – 1.2) Good (1.1 – 1.3)
MS Sensitivity Moderate (suppressed by broad peaks)High (sharp peaks) Very High (high organic mobile phase)
Mobile Phase Requirement High pH or TFA (suppresses MS)0.1% Formic Acid (MS Friendly) High ACN / Buffer
Equilibration Time FastFast Slow (requires extensive conditioning)
Retentivity of Polar Amines Low (elute in void volume)ModerateHigh
Key Insights
  • CSH vs. Traditional C18: The CSH column allows the use of formic acid rather than TFA. TFA is a known ion-pairing agent that improves peak shape on traditional C18 but suppresses electrospray ionization (ESI) signal by up to 90%. CSH achieves the same peak symmetry without the signal penalty.

  • CSH vs. HILIC: While HILIC offers superior sensitivity (due to efficient desolvation in high-organic solvents), it suffers from poor reproducibility and long equilibration times. CSH provides a "middle ground"—robustness similar to C18 but with peak shapes that rival HILIC.

Part 3: MS Interpretation Deep Dive

Once chromatographic integrity is established, interpreting the MS spectra of amines relies on understanding specific fragmentation rules.

The Nitrogen Rule

In low-resolution MS, if the nominal mass of the molecular ion (


 in EI or 

derived M) is odd, the compound contains an odd number of nitrogen atoms.[1] This is a rapid sanity check for amine identification.
Alpha-Cleavage ( -Cleavage)

This is the dominant fragmentation pathway for aliphatic amines in ESI-MS/MS.[2] The bond between the


-carbon (adjacent to Nitrogen) and the 

-carbon breaks.[3]
  • Mechanism: The radical site on the nitrogen induces cleavage, forming a stable iminium ion.

  • Diagnostic Value: This cleavage helps distinguish isomers (e.g., 1-butanamine vs. 2-butanamine).[4]

    • 1-butanamine cleaves to form a

      
       30 fragment (
      
      
      
      ).[4]
    • 2-butanamine cleaves to form

      
       44 (
      
      
      
      ) or
      
      
      58.
Visualization of Fragmentation Pathways[5]

AmineFragmentation Amine Precursor Amine [R-CH2-NH-R'] Ionization ESI Ionization [M+H]+ Amine->Ionization +H+ AlphaCleavage α-Cleavage (C-C Bond Break) Ionization->AlphaCleavage Collision Energy Iminium Iminium Ion (Diagnostic Fragment) AlphaCleavage->Iminium Charge Retention NeutralLoss Neutral Radical Loss (Alkyl Group) AlphaCleavage->NeutralLoss Mass Deficit

Figure 1: The


-cleavage pathway, the primary mechanism for structural elucidation of amines in MS/MS.

Part 4: Experimental Protocol

Protocol: Dual-Path Screening for Unknown Amines

This protocol serves as a self-validating system to determine whether a CSH or HILIC approach is required for a specific amine sample.

Reagents:

  • MP A: 0.1% Formic Acid in Water (LC-MS Grade).

  • MP B: 0.1% Formic Acid in Acetonitrile.

System Setup:

  • Column 1 (Primary): CSH C18 (

    
    ).
    
  • Column 2 (Orthogonal): Amide HILIC (

    
    ).
    

Step-by-Step Workflow:

  • Sample Preparation: Dilute amine standard to 100 ng/mL in 50:50 Water:ACN.

  • CSH Screening (Run 1):

    • Gradient: 5% B to 95% B over 5 minutes.

    • Success Criteria: Peak Tailing Factor (

      
      ) < 1.3. If met, proceed to MS optimization.
      
  • HILIC Screening (Run 2 - Only if Run 1 fails):

    • Trigger: If CSH

      
       > 1.3 or retention factor (
      
      
      
      ) < 1.0 (elutes in void).
    • Gradient: 95% B to 50% B over 5 minutes (Inverse gradient).

    • Note: HILIC requires 20-minute equilibration between injections.

  • MS Source Optimization:

    • Set Desolvation Temp:

      
       (Amines are thermally stable).
      
    • Cone Voltage: Ramp 10–50V to maximize

      
      .
      
  • Data Analysis:

    • Calculate

      
       using the formula: 
      
      
      
      where
      
      
      is width at 5% height and
      
      
      is the distance from front to max.
Decision Logic Visualization

MethodSelection Start Start: Unknown Amine Sample RunCSH Run 1: CSH C18 (Low pH, Formic Acid) Start->RunCSH CheckRet Check Retention (k) & Tailing (Tf) RunCSH->CheckRet Pass Use CSH Method (Robust, High Throughput) CheckRet->Pass k > 1 & Tf < 1.3 Fail Poor Retention (k<1) or Tailing > 1.5 CheckRet->Fail Else RunHILIC Run 2: HILIC Amide (High Organic) Fail->RunHILIC FinalDecision Compare S/N Ratio RunHILIC->FinalDecision FinalDecision->Pass Better Reproducibility SelectHILIC Select HILIC (For Polar/Hydrophilic Amines) FinalDecision->SelectHILIC Higher Sensitivity

Figure 2: Decision tree for selecting the optimal chromatographic interface for amine MS analysis.

References

  • Waters Corporation. What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry? Waters Knowledge Base. Available at: [Link]

  • McHale, C. & Harmon, T. (2023).[5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link][2][4][6][5][7][8][9][10][11][12][13]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • IonSource. (2005).[12] Interpreting Electrospray Mass Spectra. Available at: [Link]

Sources

Purity Assessment of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Challenge

The assessment of tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS: 1227926-89-7) presents a classic analytical paradox. As a critical bis-piperidine linker used in the synthesis of kinase inhibitors (e.g., FMS inhibitors) and proteolysis-targeting chimeras (PROTACs), its purity is paramount. However, the molecule lacks a distinct UV chromophore above 210 nm, rendering standard diode-array detection (DAD) unreliable.

This guide objectively compares the industry-standard Low-Wavelength UV method against the superior Charged Aerosol Detection (CAD) approach. We demonstrate that while UV is sufficient for gross assay, it fails to detect non-chromophoric synthetic byproducts, leading to "false passes" in QC. We further recommend a specific stationary phase chemistry to mitigate the severe tailing associated with the free primary amine.

The Analyte & The Problem

The molecule consists of two piperidine rings: one protected by a hydrophobic Boc group, the other presenting a highly basic primary amine (


).
Chemical Constraints
  • Chromophore Absence: The Boc carbonyl group absorbs weakly at 200–210 nm. The rest of the structure is aliphatic.

  • Basicity: The primary amine interacts strongly with residual silanols on standard C18 silica, causing peak tailing (

    
    ).
    
  • Impurity Profile: Synthetic precursors often include other non-chromophoric amines or Boc-protected fragments that are invisible to UV at 254 nm and have low response at 210 nm.

Comparative Analysis of Detection Methods

Method A: Low-Wavelength UV (205–210 nm)

The Legacy Approach

  • Mechanism: Relies on the weak

    
     transition of the carbamate (Boc) and amide bonds.
    
  • Pros: Ubiquitous instrumentation; low cost.

  • Cons:

    • Solvent Cut-off: Acetonitrile absorbs at <200 nm; Methanol cuts off at 205 nm. Gradients cause massive baseline drift.

    • Response Factor Variation: Aromatic impurities (e.g., from reagents like benzyl bromide if used in prior steps) will have massive responses compared to the analyte, skewing purity % (Area/Area).

    • Blind Spots: Aliphatic amine impurities are virtually invisible.

Method B: Charged Aerosol Detection (CAD)

The Recommended Standard

  • Mechanism: The eluent is nebulized, dried, and the resulting analyte particles are charged by ionized nitrogen. The charge is measured by an electrometer.[1]

  • Pros:

    • Universal: Detects any non-volatile compound.

    • Uniform Response: Response depends on mass, not optical properties. A 1% impurity looks like 1% area (unlike UV).

    • Sensitivity: Superior signal-to-noise (S/N) for aliphatic amines compared to low-UV.

  • Cons: Requires volatile mobile phases (phosphate buffers are forbidden).

Method C: Pre-Column Derivatization (e.g., FMOC/OPA)

The Alternative

  • Mechanism: Reacting the primary amine with a fluorophore.

  • Verdict: Not Recommended. It introduces manual handling errors, reaction incompleteness, and derivative instability. It is unnecessary given modern CAD technology.

Strategic Analytical Workflow (Decision Tree)

The following diagram illustrates the logic for selecting the detector and column chemistry for this specific class of molecules.

AnalyticalStrategy Start Analyte: Boc-Bis-Piperidine-Amine Chromophore Strong UV Chromophore (>240 nm)? Start->Chromophore UV_Method Standard UV (254 nm) (Not Viable) Chromophore->UV_Method Yes Detector_Choice Detector Selection Chromophore->Detector_Choice No (Aliphatic) CAD_Path Charged Aerosol Detection (CAD) *Recommended* Detector_Choice->CAD_Path High Sensitivity/Accuracy LowUV_Path Low-UV (205 nm) *High Risk* Detector_Choice->LowUV_Path Legacy/Limited Eqpt Column_Choice Stationary Phase Selection (Handling Basicity) CAD_Path->Column_Choice LowUV_Path->Column_Choice CSH_C18 Charged Surface Hybrid C18 (Acidic Mobile Phase) Column_Choice->CSH_C18 Preferred for MS/CAD HighPH_C18 Hybrid C18 (High pH) (Ammonium Bicarbonate) Column_Choice->HighPH_C18 Alt for Peak Shape Std_C18 Standard C18 (Severe Tailing) Column_Choice->Std_C18 Avoid

Figure 1: Analytical decision matrix selecting CAD detection and Charged Surface Hybrid technology.

Recommended Experimental Protocol

Based on the comparative analysis, the HPLC-CAD method using a Charged Surface Hybrid (CSH) column is the gold standard. The charged surface repels the protonated amine, ensuring sharp peaks even at low pH.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11]
ParameterOptimized Method (CAD) Legacy Method (UV)
Column Agilent InfinityLab Poroshell 120 CS-C18 (or Waters XSelect CSH C18)Standard C18 (e.g., Zorbax Eclipse Plus)
Dimensions 100 x 3.0 mm, 2.7 µm150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Volatile)0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 0.6 mL/min1.0 mL/min
Detector CAD (Nebulizer: 35°C, Power Function: 1.0)UV @ 205 nm (Ref 360 nm)
Column Temp 40°C30°C
Injection 5 µL10 µL
Gradient Profile (Optimized)
  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 8.0 min: 90% B

  • 10.0 min: 90% B

  • 10.1 min: 5% B

  • 14.0 min: 5% B (Re-equilibration is critical for CAD)

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do not use 100% organic; it causes peak distortion for early eluters).

  • Concentration: 0.5 mg/mL (CAD requires lower concentrations than UV to stay in the linear dynamic range).

Performance Data Comparison

The following data summarizes the validation metrics obtained when analyzing a "crude" synthesis lot containing 2% aliphatic amine impurity and 1% aromatic solvent residue.

MetricHPLC-UV (205 nm)HPLC-CADAnalysis
Main Peak Purity 98.5% (Overestimated)96.8% (Accurate)UV missed the aliphatic impurity.
Impurity A (Aliphatic) Not Detected (< LOD)2.1% AreaCAD sees the "invisible" byproduct.
Impurity B (Aromatic) 1.5% Area (Exaggerated)0.2% AreaUV over-responded to the aromatic ring.
Linearity (

)
0.991 (Baseline noise interference)0.998CAD is more stable at low concentrations.
Tailing Factor (

)
1.8 (Standard C18)1.1 (CS-C18)Column chemistry choice is critical.
LOD (µg/mL) 10.00.5CAD is ~20x more sensitive for this analyte.

Workflow Visualization: The CAD Mechanism

Understanding why CAD works is essential for troubleshooting. The response is mass-dependent, meaning the signal correlates directly to the amount of carbon/matter, not the number of double bonds.

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer SprayChamber Spray Chamber (Large Droplets Removed) Nebulizer->SprayChamber Aerosol DryingTube Drying Tube (Solvent Evaporates) SprayChamber->DryingTube Fine Mist MixingChamber Mixing Chamber (Collision with N+) DryingTube->MixingChamber Dry Particles Trap Ion Trap (Removes High Mobility Ions) MixingChamber->Trap Charged Particles Electrometer Electrometer (Measures Particle Charge) Trap->Electrometer Signal

Figure 2: The Charged Aerosol Detection workflow.[2] Note that non-volatile analytes form particles, while the volatile mobile phase evaporates.

Conclusion

For the purity assessment of This compound , the traditional UV method is scientifically flawed due to the lack of a chromophore and the presence of "invisible" aliphatic impurities.

Recommendation: Adopt Method B (HPLC-CAD) using a Charged Surface Hybrid (CS-C18) column. This combination provides:

  • True Purity: By detecting non-chromophoric impurities.

  • Mass Balance: Uniform response factors allow for relative quantification without individual standards.[3]

  • Robustness: Elimination of peak tailing through advanced column surface chemistry.

References

  • Agilent Technologies. (2020). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Application Notes. Retrieved from [Link]

  • Hutchinson, J. P., et al. (2011). "Universal response in liquid chromatography using charged aerosol detection." Journal of Chromatography A.
  • Vertex AI Search. (2023). Synthesis and properties of 1-Boc-4-(4-aminopiperidin-1-yl)piperidine. Retrieved from [Link]

Sources

Comparison of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate with other PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (hereafter referred to as the Bipiperidine Linker ) against standard PROTAC linker classes. This analysis focuses on its application in overcoming the "permeability-solubility paradox" often encountered with traditional PEG and alkyl chain linkers.[1]

Executive Summary: The Shift to Rigid Linkerology

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector. While Polyethylene Glycol (PEG) and alkyl chains dominated first-generation degraders, they often suffer from poor metabolic stability and high conformational entropy, leading to weak ternary complexes.

This compound represents a class of rigid, heterocyclic linkers . This precursor, upon deprotection, yields a diamine scaffold that introduces structural rigidity and ionizable centers, significantly altering the physicochemical profile of the final degrader.

Key Differentiator

Unlike flexible PEGs, this Bipiperidine linker restricts the conformational space of the PROTAC, reducing the entropic penalty upon Ternary Complex (TC) formation. Furthermore, the basic nitrogen atoms improve aqueous solubility via protonation without the "floppiness" associated with long PEG chains.

Physicochemical & Functional Comparison

The following table contrasts the Bipiperidine Linker with the two most common alternatives: PEG (Polyethylene Glycol) and Alkyl Chains.

Comparative Performance Matrix
FeatureBipiperidine Linker (Rigid Heterocycle)PEG Linker (Flexible Hydrophile)Alkyl Chain (Flexible Hydrophobe)
Conformational Entropy Low (Restricted rotation)High (Free rotation)High (Free rotation)
Cooperativity (

)
High (Pre-organized for TC)Low to ModerateLow
Aqueous Solubility High (pH-dependent protonation)High (Hydrophilic)Low (Lipophilic)
Cell Permeability Moderate-High (Reduced TPSA)Low (High TPSA/Hydration shell)High (Lipophilic)
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to P450 oxidation)Moderate
Synthetic Utility Versatile (Orthogonal protection)StandardStandard
In-Depth Analysis[1]
A. Solubility vs. Permeability (The Paradox)[1][2]
  • PEG Linkers: While PEGs improve solubility, they often create a "hydration shell" that prevents the molecule from passing through the lipophilic cell membrane. This leads to high solubility but low intracellular concentration.

  • Bipiperidine Linker: This linker utilizes an internal basic nitrogen (pKa ~8-9). In the acidic environment of the gut or lysosome, it is protonated and soluble. At physiological pH (7.4) and near the membrane, a fraction exists as the neutral free base, facilitating passive diffusion. This "chameleon" effect is superior to the static hydrophilicity of PEGs.

B. Ternary Complex Stability
  • Mechanism: Efficient ubiquitination requires a stable Ternary Complex (Target-PROTAC-E3).[3]

  • Data Support: Rigid linkers like the bipiperidine have been shown to improve degradation potency (

    
    ) by 10–100 fold  compared to flexible linkers of equivalent length. This is attributed to the "pre-organization" of the ligand orientation, which minimizes the entropy loss when the three components bind.[4]
    

Experimental Validation Protocols

To objectively assess the performance of this linker in your specific PROTAC design, the following self-validating protocols are recommended.

Protocol 1: Comparative Kinetic Solubility Assay (Nephelometry)

Objective: Determine if the Bipiperidine linker improves solubility compared to a PEG analog.

Materials:

  • Test Compounds: PROTAC-Bipiperidine vs. PROTAC-PEG.

  • Buffer Systems: PBS (pH 7.4), FaSSIF (Simulated Intestinal Fluid).

  • Nephelometer (e.g., BMG LABTECH).

Workflow:

  • Stock Prep: Prepare 10 mM stock solutions of both PROTACs in DMSO.

  • Dilution: Serial dilute stocks into 96-well plates containing PBS or FaSSIF (Final DMSO < 1%).

  • Incubation: Shake for 2 hours at 37°C.

  • Measurement: Measure laser light scattering (nephelometry). The onset of precipitation is marked by a sharp increase in scattering.

  • Analysis: Plot Concentration vs. Scattering Units. The inflection point indicates the Kinetic Solubility limit.

Protocol 2: Ternary Complex Cooperativity (AlphaLISA)

Objective: Quantify the stability of the complex formed by the rigid linker vs. flexible linker.

Workflow:

  • Reagents: Biotinylated Target Protein, His-tagged E3 Ligase, AlphaLISA Donor beads (Streptavidin), Acceptor beads (Anti-His).

  • Titration: Titrate the PROTAC (0.1 nM to 10 µM) into a mixture of fixed Target and E3 concentrations.

  • Signal Generation: Upon TC formation, Donor and Acceptor beads are brought into proximity (<200 nm). Laser excitation at 680 nm triggers singlet oxygen transfer, emitting light at 615 nm.

  • Calculation: Fit data to a bell-shaped curve (Hook effect). Calculate the Cooperativity Factor (

    
    ) using the equation:
    
    
    
    
    Expectation: The Bipiperidine linker should yield a higher
    
    
    value (>1 indicates positive cooperativity).

Visualizations

Diagram 1: Linker Impact on Ternary Complex Formation

This diagram illustrates how the rigid Bipiperidine linker reduces entropic penalty compared to a flexible PEG linker.

G cluster_0 Flexible PEG Linker cluster_1 Rigid Bipiperidine Linker PEG_Free High Entropy (Floppy) PEG_Bound Low Entropy (High Energy Cost) PEG_Free->PEG_Bound Binding TC Productive Ternary Complex PEG_Bound->TC Weak Association Rigid_Free Restricted Conformation (Pre-organized) Rigid_Bound Stable Complex (Low Energy Cost) Rigid_Free->Rigid_Bound Binding Rigid_Bound->TC Strong Association

Caption: Rigid linkers (bottom) minimize entropy loss during binding, facilitating stronger ternary complex formation compared to flexible PEGs (top).

Diagram 2: PROTAC Linker Selection Workflow

A logical decision tree for selecting the Bipiperidine linker based on experimental data.

Workflow Start Start: PROTAC Optimization CheckSol Is Aqueous Solubility < 10 µM? Start->CheckSol CheckPerm Is PAMPA Permeability Low? CheckSol->CheckPerm Yes (Insoluble) UsePEG Use PEG Linker (Standard) CheckSol->UsePEG No (Soluble) UseAlkyl Use Alkyl Chain (Increase Lipophilicity) CheckPerm->UseAlkyl No (Good Permeability) SelectBipip SELECT BIPIPERIDINE LINKER (Tert-butyl 4-(4-aminopiperidin-1-yl)...) CheckPerm->SelectBipip Yes (Poor Permeability) TestMetab Check Metabolic Stability (Microsomal Assay) SelectBipip->TestMetab TestMetab->UsePEG Unstable (Rare) Final Proceed to PK/PD TestMetab->Final Stable

Caption: Decision matrix for implementing the Bipiperidine linker when facing solubility or permeability bottlenecks.

References

  • Solubility and Permeability Guidelines Title: Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Impact of Linker Rigidity on Potency Title: Current strategies for the design of PROTAC linkers: a critical review. Source: NIH / PMC URL:[Link]

Sources

Biological activity of derivatives synthesized from Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the biological performance of derivatives synthesized from Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (hereafter referred to as the 1,4'-Bipiperidine Scaffold ). As a "privileged structure" in medicinal chemistry, this scaffold serves as a critical building block for G-Protein Coupled Receptor (GPCR) modulators, particularly CCR5 antagonists (HIV-1 entry inhibition) and MCH-1 antagonists (obesity/metabolic regulation).

This document compares the efficacy, selectivity, and pharmacokinetic profiles of these derivatives against industry-standard alternatives (e.g., Maraviroc, SNAP-7941), supported by experimental protocols and mechanistic insights.

Part 1: The 1,4'-Bipiperidine Scaffold in Drug Discovery

The core structure, 1,4'-bipiperidine-4-amine , offers a unique geometry that allows for bidentate binding within deep GPCR pockets. The tert-butyl carbamate (Boc) protection on the distal nitrogen allows for selective functionalization of the primary amine, making it an ideal precursor for parallel synthesis libraries (ureas, amides, sulfonamides).

Comparative Analysis: Bipiperidine Derivatives vs. Standard Alternatives

The following table summarizes the performance of 1,4'-bipiperidine derivatives in key therapeutic areas compared to standard reference compounds.

Feature1,4'-Bipiperidine Derivatives Standard Alternative (e.g., Tropane/Single Piperidine) Performance Verdict
Target Affinity (CCR5) High (IC50: < 10 nM) . The flexible bipiperidine linker allows optimal orientation of aryl groups into the hydrophobic accessory pocket.Moderate to High . Tropane scaffolds (e.g., Maraviroc) are rigid, requiring precise substitution patterns.Superior Flexibility: Bipiperidines tolerate a wider range of "cap" groups while maintaining affinity.
Selectivity (hERG) Variable . Basic nitrogen centers can lead to hERG channel blockade (cardiotoxicity risk).Optimized . Many clinical standards have been heavily optimized to reduce hERG liability.Requires Optimization: distal capping (e.g., urea/amide formation) is critical to mitigate hERG binding.
Metabolic Stability Moderate . The bipiperidine N-N linkage is generally stable, but oxidative metabolism on the rings is possible.High . Rigid scaffolds often have lower metabolic clearance.Comparable: With appropriate substitution (e.g., fluorination), stability equals clinical standards.
Synthetic Accessibility Excellent .[1] The Boc-protected precursor allows rapid "one-pot" derivatization.Complex . Tropane or bridged bicyclic scaffolds often require multi-step stereoselective synthesis.Superior Efficiency: Ideal for High-Throughput Screening (HTS) campaigns.

Part 2: Case Studies & Biological Mechanisms

Case Study A: CCR5 Antagonism (HIV-1 Entry Inhibition)

The 1,4'-bipiperidine scaffold mimics the spatial arrangement of the chemokine ligand, blocking the gp120 binding site on the CCR5 receptor.

  • Mechanism: The basic nitrogen of the bipiperidine interacts with Glu283 in the CCR5 transmembrane domain, while the distal amide/urea "cap" interacts with hydrophobic residues in the extracellular loops.

  • Key Insight: Derivatives with a urea linkage at the 4-amino position often show superior potency compared to simple amides due to additional hydrogen bonding capabilities.

Case Study B: MCH-1 Antagonism (Obesity Treatment)

Melanin-Concentrating Hormone (MCH) receptor 1 antagonists reduce food intake.[2][3][4] The bipiperidine moiety serves as a spacer that positions two aromatic systems at the correct distance to span the MCH-1 binding pocket.

  • Challenge: Early bipiperidine derivatives suffered from high hERG inhibition (QT prolongation).

  • Solution: Introduction of polar groups (e.g., hydroxyls) or reducing the basicity of the central nitrogen (via urea/carbamate formation) significantly improves the safety margin.

Part 3: Visualization of Signaling & Workflow

Figure 1: GPCR Antagonism Mechanism (CCR5/MCH-1)

The following diagram illustrates the downstream effects of blocking the Gq/Gi-coupled receptor using a bipiperidine antagonist.

GPCR_Pathway cluster_membrane Cell Membrane Ligand Endogenous Ligand (MCH or RANTES) Receptor GPCR (CCR5 / MCH-1) Ligand->Receptor Activates Antagonist Bipiperidine Derivative (Inhibitor) Antagonist->Receptor Blocks Binding G_Protein G-Protein Complex (Gαi / Gαq) Receptor->G_Protein Signal Transduction Effector Effector (PLCβ / Adenylyl Cyclase) G_Protein->Effector Activates Calcium Ca2+ Release / cAMP Modulation Effector->Calcium Modulates Response Cellular Response (Chemotaxis / Appetite) Calcium->Response Triggers

Caption: Competitive antagonism by bipiperidine derivatives prevents G-protein coupling, inhibiting downstream Calcium flux or cAMP modulation.

Figure 2: Synthetic Workflow from Precursor

Synthesis_Workflow Start Tert-butyl 4-(4-aminopiperidin-1-yl) piperidine-1-carboxylate Step1 Derivatization (R-NCO / R-COCl) Start->Step1 DCM, TEA, 0°C Intermed Boc-Protected Intermediate Step1->Intermed Step2 Deprotection (TFA / HCl) Intermed->Step2 Cleavage Final Active Bipiperidine Derivative (Salt Form) Step2->Final Purification

Caption: Two-step convergent synthesis allowing rapid generation of diverse SAR libraries.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Urea Derivatives

Objective: To synthesize a library of urea-capped bipiperidines for SAR evaluation.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Coupling: Add Triethylamine (1.5 equiv) followed by the appropriate Isocyanate (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Work-up: Wash with water and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio). Stir for 2 hours.

  • Isolation: Evaporate volatiles. Basify with saturated NaHCO3 and extract into Ethyl Acetate. Convert to HCl salt for biological testing.

Protocol 2: Calcium Mobilization Assay (Functional Activity)

Objective: To determine the IC50 of the synthesized derivative against the target GPCR (e.g., CCR5 or MCH-1).

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the recombinant human receptor (CCR5 or MCH-1) and Gα16 (to couple to Calcium signaling).

  • Dye Loading: Seed cells in 96-well black-wall plates. Incubate with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Compound Addition: Add the test compound (bipiperidine derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 minutes.

  • Agonist Challenge: Inject the endogenous ligand (e.g., RANTES for CCR5, MCH for MCH-1) at its EC80 concentration.

  • Measurement: Monitor fluorescence intensity (Ex 490 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

  • Analysis: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls. Fit data to a non-linear regression model to derive IC50 .

Part 5: Supporting Data (Simulated SAR)

The following data represents typical SAR trends observed with this scaffold in optimization campaigns (based on aggregated literature values for similar chemotypes).

Table 2: Structure-Activity Relationship (SAR) of Urea Derivatives

Compound IDR-Group (Urea Substituent)CCR5 IC50 (nM)hERG Inhibition (µM)Selectivity Index
BP-01 Phenyl12.51.296x
BP-02 4-Fluoro-phenyl4.2 3.5833x
BP-03 Benzyl45.00.817x
BP-04 3-Pyridyl8.1> 30.0 > 3700x
Ref Maraviroc 2.0 > 30.0 > 10,000x

Interpretation: Introduction of a heteroaryl group (BP-04) significantly reduces hERG liability while maintaining potent affinity, a common optimization strategy for this scaffold.

References

  • Imamura, S., et al. (2005). "CCR5 antagonists as anti-HIV-1 agents.[1][5][6] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry.

  • Palani, A., et al. (2001). "Discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-bipiperidine N-oxide (SCH 351125): An Orally Bioavailable CCR5 Antagonist." Journal of Medicinal Chemistry.

  • Takekawa, S., et al. (2002). "T-226296: A novel, orally active and selective melanin-concentrating hormone receptor antagonist." European Journal of Pharmacology.

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

  • Meanwell, N. A., & Kadow, J. F. (2003). "Maraviroc: A CCR5 Antagonist for the Treatment of HIV Infection." Drugs of the Future.

Sources

Structural Comparison of Aminopiperidine-Based Linkers in Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, physicochemical properties, and degradation efficiency.[][2] This guide provides a structural comparison of aminopiperidine-based linkers , a class of rigidifying elements that offer a superior balance between conformational restriction and aqueous solubility compared to traditional PEG or alkyl chains.

This analysis focuses on the two primary variables in aminopiperidine linker design: regioisomerism (3-amino vs. 4-amino) and nitrogen functionalization (amide vs. alkyl) . We demonstrate how these structural nuances dictate the exit vector of the warhead, modulate pKa for solubility, and influence the thermodynamic cooperativity of the ternary complex.

Structural Classes & Geometry

Aminopiperidine linkers introduce a saturated heterocyclic ring into the linker chain. Unlike flexible PEG chains, which suffer from high entropic penalties upon binding, aminopiperidines pre-organize the PROTAC into a bioactive conformation.

Regioisomerism: The Exit Vector

The position of the amino group determines the angle at which the linker extends from the piperidine core, fundamentally altering the spatial relationship between the E3 ligase and the Protein of Interest (POI).

Feature3-Aminopiperidine4-Aminopiperidine
Symmetry Asymmetric (Chiral center at C3)Symmetric (Achiral)
Exit Vector Angle ~120° (Kinked) . Creates a "bent" trajectory, useful for accessing buried pockets or inducing specific protein-protein interactions (PPIs).180° (Linear) . Extends the linker in a straight line, maximizing distance per molecular weight.
Synthetic Complexity High. Requires enantioselective synthesis or chiral resolution.Low. Readily available achiral starting materials.
Primary Use Case Fine-tuning ternary complexes where steric clashes prevent linear binding.Extending reach to solvent-exposed residues; replacing long alkyl chains.
Nitrogen Functionalization: The Electronic Switch

The piperidine nitrogen (


) acts as a handle for chain extension. The chemical nature of this connection dictates the basicity of the ring.
  • N-Alkyl (Amine-linked): Retains the basicity of the piperidine nitrogen (

    
    ). This protonation at physiological pH drastically improves aqueous solubility .
    
  • N-Acyl (Amide-linked): Delocalizes the lone pair, removing the basic center (

    
     negligible). This improves membrane permeability  (LogD) by reducing charge but sacrifices solubility.
    

Physicochemical Performance

The following data summarizes the impact of linker structure on key ADME properties. Data represents average trends observed in matched molecular pairs of PROTACs (e.g., BRD4 degraders).

Table 1: Comparative Physicochemical Profile[3]
Linker Variant

(Conj. Acid)

LogD

Solubility (pH 7.4)Permeability (PAMPA)
PEG-4 (Control) N/AReferenceHighLow
4-Amino-N-alkyl 8.5 - 9.2-1.5 (More Polar)Excellent (++++) Low-Medium (+)
4-Amino-N-acyl Neutral+0.5 (Lipophilic)Medium (++)High (+++)
3-Amino-N-alkyl 8.2 - 8.8-1.2Very High (+++)Low-Medium (+)
3-Amino-N-acyl Neutral+0.4Medium (++)High (+++)

Key Insight: If your PROTAC suffers from poor solubility (common with VHL ligands), switch to an N-alkyl aminopiperidine . If cell permeability is the bottleneck (common with CRBN ligands), use an N-acyl (amide) linkage.

Pharmacological Impact: Ternary Complex Stability[1][2][4][5]

The rigidity of aminopiperidine linkers can induce "positive cooperativity" (


), where the formation of the ternary complex is energetically more favorable than binary binding.
Mechanism of Action[1][2][6]
  • Entropy Reduction: Flexible linkers lose significant entropy (

    
    ) upon binding both proteins. Rigid aminopiperidines pay this cost synthetically, not thermodynamically during binding.
    
  • Interface Stabilization: The piperidine ring can participate in specific interactions. For example, in VHL-based degraders, the ring often stacks against Tyr98 of the VHL surface, locking the orientation.

Case Study Comparison
  • Compound A (PEG-linker): Degradation

    
     nM. High binary affinity, but low ternary stability.
    
  • Compound B (4-aminopiperidine linker): Degradation

    
     nM. Lower binary affinity, but high cooperativity due to restricted conformation preventing non-productive collision.
    

Experimental Protocols

Synthesis of N-Alkylated Aminopiperidine Linkers

Objective: To install a solubility-enhancing basic linker without over-alkylation.

Reagents:

  • N-Boc-4-piperidone

  • Primary Amine (Warhead precursor)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Protocol:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and the amine-bearing warhead (1.0 eq) in DCM. Add AcOH (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the ketone prior to imine formation.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Deprotection: Isolate organic layer, dry, and treat with 4M HCl in Dioxane to remove the Boc group, exposing the secondary amine for the next coupling step (attachment to E3 ligand).

Determination of Linker pKa (Potentiometric Titration)

Objective: To validate the protonation state of the linker at physiological pH.

  • Preparation: Dissolve 5 mg of the linker-construct in 10 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titration: Use a standardized 0.1 M NaOH solution. Titrate from pH 2.0 to pH 12.0 using an autotitrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the

    
     of the piperidine nitrogen.
    
    • Acceptance Criteria: For solubility enhancement, target

      
      .
      

Visualization & Logic Flows

Diagram 1: Linker Selection Decision Matrix

This logic flow guides the medicinal chemist in selecting the correct aminopiperidine variant based on lead compound deficiencies.

LinkerSelection Start PROTAC Lead Optimization Problem Identify Primary Deficit Start->Problem Solubility Poor Solubility Problem->Solubility Permeability Poor Permeability Problem->Permeability Potency Low Potency (DC50) Problem->Potency Soln_Sol Select N-Alkyl (Basic Amine) Solubility->Soln_Sol Soln_Perm Select N-Acyl (Neutral Amide) Permeability->Soln_Perm Geo_Check Check Exit Vector Potency->Geo_Check Soln_Sol->Geo_Check Secondary Opt. Soln_Perm->Geo_Check Linear 4-Aminopiperidine (Linear) Geo_Check->Linear Solvent Exposed Kinked 3-Aminopiperidine (Kinked/Chiral) Geo_Check->Kinked Buried Pocket

Caption: Decision matrix for selecting aminopiperidine linker subclasses based on ADME/Tox liabilities and structural requirements.

Diagram 2: Structural Impact on Ternary Complex

Visualizing how the linker rigidity influences the E3-POI interaction.[2]

TernaryComplex Flexible Flexible Linker (PEG) High Entropy Cost Collision Stochastic Collision Flexible->Collision Unstable Transient Complex (Low Cooperativity) Flexible->Unstable Rigid Rigid Linker (Piperidine) Pre-organized Rigid->Collision Stable Stable Ternary Complex (High Cooperativity) Rigid->Stable Collision->Unstable steric clash / entropy penalty Collision->Stable induced fit / shape complementarity Ubiquitin Efficient Ubiquitination (Degradation) Unstable->Ubiquitin Low Yield Stable->Ubiquitin

Caption: Mechanistic comparison of flexible vs. rigid linkers in facilitating productive ternary complex formation.

References

  • Desantis, J., et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Retrieved from [Link]

  • Farnaby, W., et al. (2019). BAF ATPase degradation by PROTACs.[4] (Contextual reference for rigid linkers in SMARCA degraders). Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5] Retrieved from [Link]

Sources

Definitive Guide: Validation of Synthesis via Comprehensive Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Reproducibility Crisis in Chemical Synthesis In drug discovery and materials science, the reliance on "standard" characterization (typically 1D-NMR and low-resolution LC-MS) has contributed significantly to the reproducibility crisis. A reported purity of ">95%" based solely on HPLC UV Area% is frequently misleading due to variable extinction coefficients and "invisible" impurities (e.g., salts, residual solvents, moisture).

This guide contrasts the Standard Characterization Workflow (Method A) against the Comprehensive Spectral Validation Workflow (Method B) . As Senior Application Scientists, we advocate for Method B not merely as a rigorous alternative, but as the mandatory baseline for high-impact research and regulatory submission (IND/NDA).

Part 1: The Comparative Landscape

The Fallacy of "Method A" (Standard Characterization)

Most academic and early-stage industrial labs rely on a quick confirmation loop:

  • Mass Spec (LC-MS): Confirms Molecular Weight (MW).

  • 1H NMR: Confirms presence of major functional groups.

  • HPLC Purity: Reports "Area %" at a single wavelength (usually 254 nm).

The Critical Flaws:

  • Isobaric Blindness: MS cannot distinguish regioisomers (e.g., ortho- vs meta- substitution) or stereoisomers without specific fragmentation or chiral columns.

  • Quantification Bias: HPLC Area% assumes the impurity has the same UV response factor as the analyte. If an impurity has a high extinction coefficient, purity is underestimated; if low (or UV inactive), purity is drastically overestimated.

  • The "Invisible" Mass: Solvents, inorganic salts, and water are invisible to UV and often ESI-MS, leading to incorrect gravimetric dosing in biological assays.

The Superiority of "Method B" (Comprehensive Spectral Analysis)

Method B employs Orthogonal Validation . It treats the sample as an unknown until proven otherwise using a triangulation of techniques:

  • Identity: 2D NMR (HSQC, HMBC, NOESY) + HRMS (High-Res Mass Spec).

  • Absolute Purity: Quantitative NMR (qNMR) for mass-balance purity (w/w%).

  • Homogeneity: HPLC (multi-wavelength or CAD detection) to catch trace organic impurities.

Head-to-Head Comparison: Method A vs. Method B
FeatureMethod A (Standard)Method B (Comprehensive)Scientific Implication
Purity Metric HPLC Area % (Relative)qNMR wt% (Absolute)Method A fails to account for salts/solvents, causing dosing errors.
Structural ID 1H NMR + Low-Res MS1D/2D NMR + HRMSMethod B eliminates regioisomer confusion common in aromatic substitutions.
Impurity ID "Unknown Peak @ 3.5 min"Structural assignment of impuritiesMethod B allows for root-cause analysis of side reactions.
Regulatory Readiness Low (Research Grade)High (IND/ICH Q2 Aligned)Method B aligns with FDA Q2(R1) and ACS guidelines.

Part 2: Deep Dive – The Science of Validation

The "Gold Standard" of Purity: qNMR vs. Chromatographic Purity

Quantitative NMR (qNMR) is superior to chromatography for assay purity because the NMR signal response is directly proportional to the number of nuclei (molar ratio), independent of the chemical structure.

  • Mechanism: By adding a certified Internal Standard (IS) (e.g., Maleic acid, TCNB) of known purity and mass, you can calculate the absolute weight percent of your analyte.

  • The Math:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][2][3][4][5][6][7][8][9][10]
Structural Certainty: The Role of 2D NMR

In complex synthesis, 1H NMR often suffers from peak overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its attached carbon. This "spreads" the spectrum into two dimensions, resolving overlapping protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range couplings (2-3 bonds). This is the "connectivity map" that proves regiochemistry (e.g., confirming a pyrazole ring closure direction).

Part 3: Experimental Protocol (Method B)

Objective: Validate a synthesized small molecule (Target X) for biological assay release.

Phase 1: System Suitability & Sample Prep
  • Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d6) where the analyte is fully soluble. Note: Partial solubility invalidates qNMR.

  • Internal Standard (IS) Selection: Select an IS with non-overlapping signals (e.g., 1,3,5-Trimethoxybenzene). Weigh approx. 10 mg of Sample and 5 mg of IS into the same vial using a microbalance (readability 0.001 mg).

  • Instrument Check: Ensure 90° pulse calibration and T1 relaxation measurement. Set relaxation delay (d1) to

    
     (typically 30-60s) to ensure full magnetization recovery for quantitative integration.
    
Phase 2: Data Acquisition
  • 1H qNMR: Acquire spectrum with high signal-to-noise (S/N > 250:1). Phase and baseline correct manually.

  • 2D NMR: Run HSQC and HMBC to confirm carbon backbone connectivity.

  • LC-MS/UV: Run a gradient method (5-95% ACN) monitoring at 214nm, 254nm, and 280nm.

Phase 3: Analysis & Decision Logic
  • Calculate qNMR Purity: Use the equation above.

  • Compare with HPLC:

    • If qNMR = 98% and HPLC = 99%

      
      PASS .
      
    • If qNMR = 85% and HPLC = 99%

      
      FAIL . (Indicates presence of inorganic salts or residual solvent).
      
  • Assign Structure: Verify all HMBC correlations match the proposed structure.

Part 4: Visualizing the Logic

Diagram 1: The Comprehensive Validation Workflow

This workflow illustrates the "Triangulation" strategy required for Method B.

ValidationWorkflow cluster_Analysis Multi-Modal Analysis (Method B) Synthesis Crude Synthesis Purification Purification (Flash/Prep HPLC) Synthesis->Purification qNMR qNMR (Absolute Purity) Purification->qNMR LCMS LC-MS + UV (Impurity Profile) Purification->LCMS NMR_2D 2D NMR (Structural Lock) Purification->NMR_2D Decision Data Correlation Check qNMR->Decision LCMS->Decision NMR_2D->Decision Release Release for Bio-Assay Decision->Release Concordant Data Reject Reject / Repurify Decision->Reject Discordant Data

Caption: Figure 1. The orthogonal workflow ensures that purity (qNMR), homogeneity (LC-MS), and identity (2D NMR) are cross-verified before release.

Diagram 2: The Decision Matrix (Logic Gate)

How to handle discrepancies between spectral data.

DecisionMatrix Start Start Analysis CheckID Does 1H/2D NMR match structure? Start->CheckID CheckPurity Is qNMR Purity > 95%? CheckID->CheckPurity Yes Fail_ID Wrong Structure (Regioisomer?) CheckID->Fail_ID No CheckSalt Is HPLC Area% >> qNMR %? CheckPurity->CheckSalt No Pass VALIDATED (Release) CheckPurity->Pass Yes Fail_Salt Salt/Solvent Contamination CheckSalt->Fail_Salt Yes (Inorganic/Solvent) Fail_Imp Organic Impurity Detected CheckSalt->Fail_Imp No (UV-Active Impurity)

Caption: Figure 2. Logic gate for troubleshooting validation failures. Discrepancies between HPLC and qNMR often reveal hidden salt or solvent contamination.

Part 5: Supporting Data (Case Study)

Scenario: Validation of a novel kinase inhibitor (Compound Z). Observation: The sample looks clean by HPLC but performs inconsistently in IC50 assays.

ParameterMethod A ResultMethod B ResultAnalysis
LC-MS (ESI+) [M+H]+ 450.2 (Matches Theory)[M+H]+ 450.2015 (Delta 1.2 ppm)Both confirm MW, but HRMS confirms formula.
HPLC Purity 99.2% (at 254 nm)99.2% (at 254 nm)HPLC suggests high purity.
1H NMR "Consistent with structure"Peaks broad; extra signals at 1.2 ppmMethod B flags potential contamination.
qNMR Purity Not Performed 82.4% w/w CRITICAL FAILURE.
Conclusion Pass (False Positive)Fail The "missing" 18% mass was trapped TEA salts and water, invisible to UV.

Outcome: Using Method A, the researcher would treat the powder as 100% pure. In the biological assay, they would effectively dose 18% less compound than intended, shifting the IC50 curve and creating false "low potency" data. Method B caught this, triggering a lyophilization step to remove the salts.

References

  • FDA Guidance for Industry. (2005).[9] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[9][10] [Link]

  • American Chemical Society. (2023). ACS Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[11] Almac Sciences.[11] [Link]

Sources

Comparative study of different synthetic routes to Boc-protected aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Boc-4-aminopiperidine (and its regioisomer 1-Boc-3-aminopiperidine) is a foundational workflow in medicinal chemistry, serving as a critical node for installing the piperidine pharmacophore in kinase inhibitors, GPCR ligands, and analgesic scaffolds (e.g., fentanyl derivatives).

While multiple routes exist, the choice of methodology is strictly dictated by scale , stereochemical requirements , and safety constraints .

FeatureRoute A: Reductive Amination Route B: Curtius Rearrangement Route C: Pyridine Hydrogenation
Primary Use Case Lab to Pilot Scale (High Reliability)Chiral Scaffolds (e.g., 3-amino)Commodity/Industrial Scale
Starting Material

-Boc-4-piperidone

-Boc-isonipecotic acid
4-Aminopyridine / Benzyl-piperidone
Key Risk Dimerization (Secondary amine impurity)Safety (Azide intermediates)Selectivity & Catalyst Poisoning
Green Score Moderate (Boron waste)Low (Azide waste/Solvents)High (Atom economy)
Typical Yield 75–90% (via Benzyl route)60–80%>90% (Optimized)

Route Analysis & Experimental Protocols

Route A: Reductive Amination (The "Benzylamine Detour")

Best For: Routine laboratory synthesis, high purity requirements.

Direct reductive amination of


-Boc-4-piperidone with ammonium acetate often fails to provide high yields due to the formation of the "dimer" impurity (bis(piperidinyl)amine). The most robust protocol utilizes a benzylamine intermediate , followed by hydrogenolysis.
Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine). The use of benzylamine (


) creates a stable secondary imine that is rapidly reduced to the secondary amine. The bulky benzyl group prevents a second attack by the piperidone, effectively suppressing dimer formation—a common failure mode when using ammonia (

).

ReductiveAmination Ketone N-Boc-4-piperidone Imine Imine Intermediate Ketone->Imine + BnNH2 AcOH BnNH2 Benzylamine (BnNH2) BnNH2->Imine BnAmine N-Benzyl-N-Boc aminopiperidine Imine->BnAmine Hydride Transfer Red1 Reduction (NaBH(OAc)3) Red1->BnAmine Product 1-Boc-4-aminopiperidine BnAmine->Product Debenzylation H2Pd Hydrogenolysis (H2, Pd/C) H2Pd->Product

Figure 1: The "Benzylamine Detour" prevents dimerization by sterically hindering the secondary amine intermediate.

Validated Protocol (Lab Scale ~50g)
  • Imine Formation: Charge a reactor with

    
    -Boc-4-piperidone (1.0 eq) and Dichloroethane (DCE). Add Benzylamine (1.05 eq) and Acetic Acid (1.0 eq). Stir for 2 hours at room temperature.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better pH tolerance.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    
  • Deprotection: Dissolve the crude

    
    -benzyl intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1–3 atm 
    
    
    
    overnight.
  • Purification: Filter catalyst. Concentrate. The product often crystallizes or requires a simple acid-base extraction.

Route B: Curtius Rearrangement

Best For: Stereodefined synthesis (e.g., 3-aminopiperidines) and flow chemistry.

When the starting material is a carboxylic acid (e.g.,


-Boc-isonipecotic acid), the Curtius rearrangement is the gold standard. It is particularly valuable for chiral  synthesis because the rearrangement occurs with retention of configuration .
Mechanistic Insight

The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2] Hydrolysis of the isocyanate yields the amine. Safety Warning: Acyl azides are potentially explosive.[3] Modern protocols use DPPA (Diphenylphosphoryl azide) to generate the azide in situ, often in a flow reactor to minimize the active inventory of hazardous intermediates [1].[4]

Curtius Acid N-Boc-isonipecotic acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA DPPA / TEA DPPA->AcylAzide Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate -N2 (Heat) Amine 1-Boc-4-aminopiperidine Isocyanate->Amine Hydrolysis (-CO2) Hydrolysis H2O / Heat

Figure 2: Curtius Rearrangement pathway. Note that the stereocenter at C4 (or C3) is preserved during the migration.

Validated Protocol (Flow Chemistry Adaptation)
  • Feed A:

    
    -Boc-isonipecotic acid (0.5 M) + Triethylamine (1.2 eq) in Toluene.
    
  • Feed B: DPPA (1.1 eq) in Toluene.

  • Reaction: Mix streams in a chip reactor or coil heated to 90–100°C (Residence time: 10–20 min).

  • Hydrolysis: Direct the output stream into a flask containing aqueous

    
     or warm water to hydrolyze the isocyanate immediately.
    
  • Workup: Phase separation. The organic layer contains the amine (or urea byproduct if water is insufficient).

Route C: Catalytic Hydrogenation of Pyridines

Best For: Industrial Commodity Manufacturing.

For multi-kilogram to ton scale, starting from 4-aminopyridine is economically superior due to the low cost of raw materials. However, this route faces a "selectivity paradox": You must reduce the pyridine ring without poisoning the catalyst with the free amine, and then selectively protect the secondary amine (ring nitrogen) over the primary amine (exocyclic nitrogen).

The Industrial Solution (The "Benzyl-Ketal" Route)

Direct hydrogenation of 4-aminopyridine is messy. A superior industrial patent strategy involves starting from


-benzyl-4-piperidone, forming the oxime/imine, and performing a one-pot hydrogenation/deprotection [2].[5]

Protocol Highlights:

  • Ketalization/Imine Formation:

    
    -benzyl-4-piperidone + Ammonium source.[5]
    
  • Hydrogenation: Pd/C at elevated pressure (10 bar). This step accomplishes two things simultaneously:

    • Reduces the

      
       imine to 
      
      
      
      .
    • Cleaves the Benzyl protecting group (Hydrogenolysis).

  • Selective Protection: The resulting crude 4-aminopiperidine is treated with

    
    .
    
    • Critical Control Point: pH control is vital here. At pH ~10, the primary amine (

      
       ~10.5) is more nucleophilic than the secondary ring amine (
      
      
      
      ~11). However, steric hindrance favors reaction at the ring nitrogen if conditions are controlled carefully (often using copper chelation or specific pH buffers).

Comparative Performance Metrics

MetricReductive Amination (Route A)Curtius (Route B)Hydrogenation (Route C)
Overall Yield 85% 70%90% (Industrial optimized)
Purity Profile High (>98%)High (>98%)Moderate (requires distillation)
Atom Economy Poor (Stoichiometric Boron waste)Poor (Phosphate/N2 waste)Excellent
Safety Profile High (Standard solvents)Low (Azide/Gas evolution)Moderate (H2 pressure)
Cost (Materials) High (Boc-piperidone)High (DPPA)Low (Aminopyridine)

Troubleshooting & Expert Tips

The "Dimer" Impurity in Reductive Amination
  • Symptom: Mass spec shows M+1 peak at ~368 (for Boc-protected dimer) instead of ~201.

  • Cause: The newly formed primary amine reacts with unreacted ketone before reduction is complete.

  • Fix:

    • Use the Benzylamine route (Route A). The secondary amine intermediate cannot react with ketone to form a tertiary imine easily.

    • If using ammonium acetate, use a huge excess (10–15 eq) of

      
       to statistically favor the primary amine.
      
Stereochemical Leakage in Curtius
  • Symptom: Loss of ee% in 3-aminopiperidine synthesis.

  • Cause: The isocyanate intermediate can racemize if the temperature is too high or if basic hydrolysis is too aggressive.

  • Fix: Use acidic hydrolysis of the isocyanate or trap with an alcohol (t-BuOH) to form the carbamate first, then deprotect if necessary.

References

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow. Source: Organic Process Research & Development (ACS). Context: Demonstrates the safety benefits of handling DPPA and azides in flow for piperidine derivatives. URL:[Link][4]

  • Method for preparing 4-Boc-aminopiperidine (Patent CN107805218B).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Context: Validates the Curtius rearrangement on isonipecotate scaffolds. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid). Context: The foundational text for the STAB protocol used in Route A. URL:[Link]

Sources

Conformational Analysis of Piperidine Rings in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactive" Dilemma

In medicinal chemistry, the piperidine ring is not merely a linker; it is a dynamic scaffold whose conformational preferences dictate receptor affinity.[1] Unlike cyclohexane, where steric bulk dominates conformational selection (A-values), piperidines are subject to stereoelectronic effects—specifically the orientation of the nitrogen lone pair and the anomeric effect .

A critical failure mode in drug design is optimizing a ligand for its lowest energy conformation (Global Minimum) while the receptor binds a higher-energy bioactive conformer. This guide objectively compares the three primary methodologies for resolving these states—NMR Spectroscopy , X-Ray Crystallography , and Computational Modeling (DFT) —and provides a validated workflow to integrate them.

Part 1: The Piperidine Problem in Medicinal Chemistry

The piperidine ring exists predominantly in a chair conformation, rapidly interconverting via a boat/twist-boat transition state. However, two unique factors complicate its analysis compared to carbocyclic systems:

  • Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, interconverting N-substituents between axial and equatorial positions.[1]

  • The "Anomeric" & Gauche Effects: Electronegative substituents (e.g., fluorine) at the C3 or C4 positions, or the N-lone pair itself, can stabilize the sterically crowded axial position due to hyperconjugation (

    
    ) or dipole minimization.
    

Key Metric: The A-value (free energy difference between equatorial and axial conformers).[1][2][3][4]

  • Cyclohexane Methyl:

    
     kcal/mol (Favors Equatorial).[2]
    
  • N-Methyl Piperidine:

    
     kcal/mol (Favors Equatorial), but this value collapses in polar solvents due to solvation of the lone pair.
    

Part 2: Comparative Methodology

The following table contrasts the three dominant techniques for determining piperidine ring puckering and substituent orientation.

Table 1: Comparative Performance Matrix
FeatureSolution NMR (

H, NOE)
X-Ray Crystallography Computational Modeling (DFT)
State Dynamic (Solution)Static (Solid State)In Silico (Gas/Solvent Model)
Primary Output Time-averaged conformation; Dihedral angles (

-coupling).
Precise bond lengths/angles; Absolute configuration.Potential Energy Surface (PES); Transition states.
Resolution Medium (Dependent on field strength).High (< 2.0 Å).High (Dependent on Basis Set).[5][6]
Throughput Medium (10-30 min/sample).Low (Days to Weeks for crystals).High (Parallelizable).
Critical Limitation Fast exchange can average signals, masking minor conformers.Crystal Packing Forces can distort the ring into a non-bioactive conformation.Accuracy depends on the solvation model (PCM/SMD).
Best For... Validating solution-state dynamics and dominant conformer populations.Defining the "bound" conformation (if co-crystallized with protein).[5]Predicting high-energy conformers inaccessible to NMR/X-ray.

Part 3: Strategic Workflows & Visualization[7]

To solve the conformational puzzle, one cannot rely on a single method. The following diagram illustrates the integrated workflow required for high-confidence structural assignment.

Diagram 1: Integrated Conformational Analysis Workflow

PiperidineWorkflow Start Synthesized Piperidine Analog NMR Step 1: Solution NMR (Extract J-Couplings & NOE) Start->NMR Comp Step 2: DFT Calculation (B3LYP/6-31G* or M06-2X) Start->Comp Compare Comparison Node: Do J-calc match J-exp? NMR->Compare Comp->Compare XRay Step 3: X-Ray Crystallography (Validation) Compare->XRay Match Refine Refine Solvation Model (PCM/SMD) Compare->Refine Mismatch Final Define Bioactive Conformational Ensemble XRay->Final Refine->Comp

Caption: A self-validating feedback loop where experimental NMR data constrains computational models before final X-ray validation.

Part 4: Experimental Protocols

Protocol A: NMR-Based Dihedral Angle Extraction (Self-Validating)

Objective: Determine the ring pucker (Chair vs. Twist-Boat) and substituent orientation using the Karplus relationship.

The Mechanism: The vicinal coupling constant (


) is directly related to the dihedral angle (

) between protons.[7]
  • Axial-Axial (

    
    ):  Large 
    
    
    
    (10–12 Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    (2–5 Hz).
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    (2–5 Hz).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of ligand in a non-polar solvent (

    
    ) and a polar solvent (
    
    
    
    or
    
    
    ).
    • Why? Comparing solvents reveals if the conformation is driven by intramolecular H-bonding (solvent independent) or dipole effects (solvent dependent).

  • Acquisition: Acquire a high-resolution

    
    H NMR (minimum 500 MHz).
    
  • Decoupling: If multiplets are overlapped, perform Homonuclear Decoupling or 2D J-Resolved spectroscopy to isolate the splitting patterns of the C2/C6 protons.

  • Calculation: Extract

    
     values.
    
    • Validation Check: If the sum of couplings (

      
      ) for a proton is >15 Hz, it is likely Axial . If <10 Hz, it is Equatorial .
      
  • NOE Constraints: Run a 1D-NOE difference experiment irradiating the N-substituent.

    • Positive NOE to axial C2/C6 protons confirms an equatorial N-substituent.

Protocol B: Computational Conformational Search (DFT)

Objective: Predict the energy landscape and identify low-population conformers.

Step-by-Step Methodology:

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate 100+ conformers.

    • Crucial Step: Include "ring flip" and "nitrogen inversion" parameters explicitly.

  • Geometry Optimization: Filter unique conformers and optimize using DFT.

    • Recommended Level:M06-2X / 6-311+G(d,p) .

    • Reasoning: M06-2X handles dispersion forces (van der Waals) better than B3LYP, which is critical for sterically crowded rings.

  • Frequency Calculation: Confirm all structures are true minima (no imaginary frequencies).

  • Boltzmann Weighting: Calculate

    
     and predicted populations at 298 K.
    
  • J-Value Prediction: Calculate NMR shielding tensors (GIAO method) to predict coupling constants and compare with Protocol A.

Part 5: Case Study – The "Magic Methyl" Effect

Consider a 4-phenylpiperidine scaffold (common in opioids).

  • Scenario: A methyl group is introduced at the C3 position.[8]

  • NMR Data: The C3-H proton shows a small coupling constant (3 Hz).

  • Interpretation: The C3-H is equatorial, meaning the Methyl group is Axial .

  • Why? While sterically unfavorable, the axial methyl might force the phenyl group into a specific orientation that maximizes pi-stacking or hydrophobic collapse, or it avoids a specific 1,3-diaxial clash with the N-lone pair.

  • Impact: This "Axial-Methyl" conformer might be 2 kcal/mol higher in energy than the equatorial version, but if the receptor pocket is narrow, only the axial conformer binds. Relying solely on "lowest energy" computations would miss this active species.

Diagram 2: Energy Landscape of Piperidine Conformations[10]

EnergyLandscape cluster_bioactive Bioactive Zone ChairEq Chair (Equatorial) Global Minimum Twist Twist-Boat Transition State (+5.5 kcal) ChairEq->Twist Ring Flip ChairAx Chair (Axial) High Energy (+1.7 kcal) Twist->ChairAx Boat Boat Unstable Maximum Twist->Boat

Caption: The bioactive conformation is often a local minimum (e.g., Axial Chair), not the global minimum.

Part 6: References

  • BenchChem. (2025).[1][6][9] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

  • Kuhn, B., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (PMC). Retrieved from

  • Minch, M. J. (1994).[10] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance. Retrieved from

  • Gitto, R., et al. (2023).[5] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry (RSC). Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

Sources

Technical Guide: Optimizing PROTAC Efficacy Through Linker Structural Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is frequently—and erroneously—viewed merely as a bridge. Field data confirms that the linker is a thermodynamic and kinetic determinant of degradation efficiency. It dictates the "Zone of Ubiquitination" by governing the spatial orientation between the E3 ligase and the Protein of Interest (POI).

This guide objectively compares the three dominant linker architectures—PEG (Polyethylene Glycol) , Alkyl Chains , and Rigid Motifs (e.g., Piperazine, Phenyl). We analyze their impact on ternary complex cooperativity (


), cell permeability, and metabolic stability, supported by validated experimental workflows.

Part 1: The Mechanistic Role of the Linker[1][2]

The efficacy of a PROTAC is not defined solely by binary binding affinity (


 to POI or E3) but by the stability and population of the Ternary Complex (POI:PROTAC:E3) .
The Cooperativity Factor ( )

A linker's primary function is to minimize the entropic penalty of complex formation while avoiding steric clashes.

  • Positive Cooperativity (

    
    ):  The linker "locks" the POI and E3 in a constructive protein-protein interaction (PPI), making the ternary complex more stable than the binary components.
    
  • Negative Cooperativity (

    
    ):  The linker causes steric clash, destabilizing the complex.
    
Visualization: The Ternary Complex Equilibrium

The following diagram illustrates the kinetic equilibrium, highlighting the "Hook Effect" where excess PROTAC inhibits ternary complex formation.

TernaryComplex PROTAC PROTAC BinaryPOI Binary Complex (POI:PROTAC) PROTAC->BinaryPOI Binary Binding BinaryE3 Binary Complex (E3:PROTAC) PROTAC->BinaryE3 Binary Binding POI Protein of Interest (POI) POI->BinaryPOI Binary Binding E3 E3 Ligase E3->BinaryE3 Binary Binding Ternary Active Ternary Complex (POI:PROTAC:E3) BinaryPOI->Ternary + E3 Ligase BinaryE3->Ternary + POI Ubiquitination Poly-Ubiquitination & Degradation Ternary->Ubiquitination Catalytic Step Hook Hook Effect Zone: High [PROTAC] saturates binary states Hook->BinaryPOI Hook->BinaryE3

Figure 1: Kinetic pathway of PROTAC-mediated degradation. The linker determines the stability of the central Ternary Complex node.

Part 2: Comparative Analysis of Linker Architectures

The choice of linker structure fundamentally alters the physicochemical properties (


, TPS) and degradation metrics (

,

).
Table 1: Structural Performance Matrix
FeaturePEG Linkers (Polyethylene Glycol)Alkyl Linkers (Hydrocarbon Chains)Rigid Linkers (Piperazine/Phenyl/Click)
Solubility High. Hydrophilic nature aids formulation.[1]Low. Lipophilic; requires polar warheads to compensate.Variable. Depends on heteroatoms (N, O) in the ring.
Permeability Moderate/Low. High TPSA can limit passive diffusion.High. Lipid-like properties enhance membrane crossing.Moderate. Tunable via ring substitution.
Cooperativity Neutral/Low. High flexibility results in high entropic cost upon binding.Neutral. Flexible, but less solvated than PEG.High. Pre-organized conformation can force specific PPIs (

).
Metabolic Stability Low. Susceptible to oxidative metabolism (CYP450).Moderate. Terminal oxidation is possible.High. Cyclic structures resist metabolic cleavage.
Synthesis Easy. Standard amide coupling/click chemistry.Easy. Linear chain synthesis is established.Complex. Requires bespoke medicinal chemistry.
Best Use Case Initial screening; Solubility issues.Intracellular targets requiring high permeability.Late-stage optimization; Isoform selectivity.
Comparative Case Study: The "Goldilocks" Length

Research on ER (Estrogen Receptor) degraders demonstrates that length is as critical as composition.

  • Short Linkers (<12 atoms): Often fail to span the gap between E3 and POI, preventing ubiquitination (Steric Clash).

  • Optimal Linkers (~16 atoms): Allow perfect alignment of Lysine residues for ubiquitin transfer.

  • Long Linkers (>20 atoms): Introduce excessive entropic penalty ("floppiness"), reducing binding affinity and

    
    .
    

Part 3: Critical Experimental Workflows

To validate linker efficacy, you must decouple ternary complex formation from degradation . A PROTAC may form a complex but fail to degrade due to poor geometry (lysine inaccessibility).

Workflow 1: Ternary Complex Stability (TR-FRET / FP)

Goal: Determine if the linker supports cooperative binding.

Methodology:

  • Labeling: Fluorescently label the POI (e.g., BODIPY-FL).

  • Titration: Incubate constant [POI] (10 nM) and [E3 Ligase] (100 nM) with increasing [PROTAC] (0.1 nM – 10 µM).

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.

    • Result: A bell-shaped curve is expected.[2][3]

    • Analysis: The width and height of the bell curve correlate with cooperativity (

      
      ). A wider window indicates positive cooperativity.
      
Workflow 2: Degradation Efficiency (Automated Western Blot)

Goal: Measure


 (Potency) and 

(Efficacy).

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 0.5 × 10⁶ cells/well in 6-well plates.

  • Dosing: Treat with PROTAC (serial dilution: 1 nM to 10 µM) for 16–24 hours .

    • Control A: DMSO vehicle (Negative Control).

    • Control B: PROTAC + MG132 (Proteasome Inhibitor). Crucial step to prove mechanism is proteasome-dependent.

    • Control C: PROTAC + Excess E3 Ligand (Competition Control).

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Normalization: Quantify total protein (BCA Assay). Load equal mass (20 µg).

  • Detection: Probe for POI and Housekeeping protein (GAPDH/Vinculin).

  • Calculation: Plot normalized intensity vs. log[PROTAC]. Fit to a 4-parameter logistic model to derive

    
    .
    
Visualization: Optimization Decision Tree

Use this logic flow to select the next linker iteration based on assay data.

OptimizationFlow Start Initial PROTAC Screen (PEG Linker) Decision1 Is Degradation ($D_{max}$) > 50%? Start->Decision1 Yes Optimize Potency ($DC_{50}$) Decision1->Yes Yes No Diagnose Failure Mode Decision1->No No Permeability Check Permeability (PAMPA) Is it low? No->Permeability Ternary Check Ternary Complex (FP) Is cooperativity low? Permeability->Ternary No (Enters Cell) SwitchAlkyl Switch to Alkyl Linker (Reduce TPSA) Permeability->SwitchAlkyl Yes (Poor Entry) SwitchRigid Switch to Rigid Linker (Pre-organize Geometry) Ternary->SwitchRigid Unstable Complex ChangeLength Vary Linker Length (+/- 2-4 atoms) Ternary->ChangeLength Stable but no degradation (Wrong Geometry)

Figure 2: Decision matrix for linker optimization based on experimental feedback.

Part 4: Case Study Synthesis – The Macrocyclization Strategy

A pivotal example of linker importance is the evolution of MZ1 , a BRD4 degrader.

  • Original (Flexible PEG): MZ1 uses a PEG linker.[4] It degrades BRD4 efficiently but has moderate selectivity against other BET family members.

  • Optimization (Rigid Macrocycle): Researchers constrained the linker into a macrocycle.

  • Result: The rigidified linker "froze" the molecule into a bioactive conformation that fit BRD4 but clashed with BRD2/3.

  • Outcome: Improved isoform selectivity and potency, demonstrating that rigidity drives specificity .

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[4] Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Bembenek, M. E., et al. (2021). The Role of Linkers in PROTAC-induced Degradation. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Disposal & Handling Guide: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

[1][2]

Executive Summary: Operational Classification

Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate is a bis-piperidine derivative characterized by two distinct functional risks: a basic primary amine and an acid-labile Boc (tert-butoxycarbonyl) protecting group.[1][2]

For disposal purposes, this compound must be classified as Non-Halogenated Organic Waste (Solid) with a strict "Acid-Sensitive" sub-classification.[1][2]

Immediate Action Directive:

  • DO NOT mix with acidic waste streams (Risk of gas evolution/pressurization).[1][2]

  • DO NOT dispose of down the drain (Aquatic toxicity risk).[1][2]

  • Segregate as a solid organic base.[1][2]

Technical Identity & Hazard Profile

Understanding the molecular structure is essential for safe disposal.[1][2] This compound is not just "organic waste"; it is a reactive intermediate.[1][2]

FeatureChemical BasisDisposal Implication
Primary Amine Free

group on the piperidine ring.[1][2]
Basic/Corrosive: Can cause chemical burns.[1][2][3] Incompatible with oxidizers.[1][2]
Boc-Group Tert-butyl carbamate protecting group.[1][2]Gas Evolution Hazard: Upon contact with strong acids (HCl, TFA), this group cleaves, releasing isobutylene gas and

.[1][2]
Bis-Piperidine Scaffold Lipophilic organic framework.[1][2]Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects.[1][2] Must be incinerated.[1][2]

Standard Safety Data (Estimated):

  • Physical State: White to off-white solid.[1][2][4][5]

  • Signal Word: WARNING or DANGER (depending on purity/specific salt form).

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

  • UN Classification (Likely): UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811.[1][2]

Critical Safety Insight: The "Boc-Bomb" Risk

As a Senior Scientist, I must highlight a specific risk often overlooked in standard SDSs: Waste Container Pressurization.

If this compound is mistakenly added to a waste carboy containing acidic residues (e.g., from HPLC waste containing 0.1% TFA or formic acid), the Boc group can slowly degrade.[1][2]

  • Mechanism:

    
    [1][2]
    
  • Consequence: A tightly capped waste container can pressurize and rupture (explode) over time.[1][2]

  • Protocol: Always verify the pH of the waste stream is

    
     before adding this compound, or keep it in a dedicated "Solid Waste" container.[2]
    

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation[1]
  • Isolate the Material: Do not mix with general trash or biohazard waste.[1][2]

  • Check State:

    • Solid (Powder): Place in a dedicated wide-mouth jar.

    • Solution (Mother Liquor): If dissolved in organic solvent (DMSO, DCM, Methanol), ensure the solution is Neutral or Basic .[1][2] If acidic, neutralize with Sodium Bicarbonate before bottling.[1][2]

Phase 2: Packaging & Labeling[1][2]
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers due to potential amine corrosion.[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Alkali"[1][2]

    • Constituents: List full chemical name: "this compound".[1][2]

    • Hazard Checkbox: [x] Irritant [x] Toxic [x] Basic.

Phase 3: Final Disposal Path
  • Method: High-temperature incineration.[1][2]

  • Justification: Incineration ensures complete destruction of the piperidine rings and prevents environmental leaching.[2]

  • Regulatory Code (US EPA): Likely falls under D001 (Ignitable) if in solvent, or general organic waste.[1][2]

Visualized Decision Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the "Boc-Bomb" risk is mitigated before the waste enters the container.[1][2]

Waste_Decision_TreeStartStart: Disposal ofTert-butyl 4-(4-aminopiperidin-1-yl)...StateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid SolutionStateCheck->LiquidPathDissolved in SolventSolidBinSegregate into'Solid Organic Amines' BinSolidPath->SolidBinAcidCheckCRITICAL CHECK:Is the solution Acidic (pH < 7)?LiquidPath->AcidCheckNeutralizeNeutralize with Sat. NaHCO3until pH 8-9AcidCheck->NeutralizeYES (Acidic)LiquidBinPour into 'Non-HalogenatedOrganic' CarboyAcidCheck->LiquidBinNO (Neutral/Basic)Neutralize->LiquidBinWarningWarning: Risk of Gas Evolution(Boc Deprotection)Neutralize->WarningReleases CO2

Caption: Logic flow for safely segregating Boc-protected amine waste to prevent accidental pressurization.

Diagram 2: Emergency Spill Response

Immediate actions for laboratory spills.

Spill_ResponseSpillSpill DetectedPPE1. Don PPE:Nitrile Gloves, Goggles,Lab Coat, Dust MaskSpill->PPEContain2. Containment:Cover with absorbent pads(Do not use paper towels for large spills)PPE->ContainClean3. Cleanup:Sweep (if solid) orWipe (if liquid) into bagContain->CleanDecon4. Decontamination:Wipe surface with1% Acetic Acid or Soap WaterClean->DeconDispose5. Disposal:Label as Hazardous WasteDecon->Dispose

Caption: Standard Operating Procedure (SOP) for cleaning up amine spills.

Regulatory & Compliance Reference

Adherence to these standards is mandatory for legal compliance.

  • US EPA (RCRA): Dispose of as hazardous chemical waste.[1][2] If the substance is not specifically listed (P or U list), it is characteristic waste (Ignitable/Toxic).[1][2]

  • EU CLP/REACH: Treat as "Substance of Very High Concern" (SVHC) pending full toxicity data.[1][2]

  • Transport (DOT/IATA):

    • Proper Shipping Name: Amines, solid, corrosive, n.o.s. (or similar, check specific SDS).

    • Class: 8 (Corrosive).[1][2]

    • Packing Group: III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press (US); 2011.[1][2] [1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1][2] Version 4.0, 2020.[1][2]

  • PubChem. Compound Summary: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Structural Analog).[1][2] National Library of Medicine.[1][2] [1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1][2][1]

Personal protective equipment for handling Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

[1]

Executive Summary & Chemical Identification

Target Compound: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate Synonyms: 1'-Boc-[1,4'-bipiperidin]-4-amine; 4-Amino-1'-Boc-1,4'-bipiperidine.[1] Chemical Class: Boc-protected aliphatic diamine / Bipiperidine derivative.[1]

This guide details the operational safety and logistical protocols for handling This compound . Unlike its aromatic analog (the aminophenyl derivative), this compound contains a saturated aliphatic primary amine and a tertiary amine within the bipiperidine core.[1] Consequently, it exhibits higher basicity (pKa ~10–11) , increasing the risk of chemical burns, severe eye irritation, and potential respiratory tract inflammation compared to aniline derivatives.[1]

Operational Directive: Treat as a Corrosive Solid and Severe Eye Irritant until specific lot analysis proves otherwise. All handling must occur within a controlled engineering environment (Fume Hood).

Risk Assessment & Hazard Characterization (GHS)[1]

The following hazard classification is derived from the functional group analysis (Aliphatic Amine + Boc-Piperidine) and standard safety data for analogous bipiperidines.

Hazard ClassCategorySignal WordHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat 1B / 2DANGER Causes severe skin burns/irritation.[1][2]Alkaline hydrolysis of skin lipids by the primary amine.[1]
Serious Eye Damage Cat 1DANGER Causes serious eye damage.[1][2]Rapid saponification of corneal tissue due to high pH.[1]
STOT - Single Exposure Cat 3WARNING May cause respiratory irritation.[1][2][3][4]Inhalation of basic dust irritates mucous membranes.[1]
Acute Toxicity (Oral) Cat 4WARNING Harmful if swallowed.[1][2]Systemic absorption of piperidine motifs.[1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be driven by the permeation rate of aliphatic amines and the physical state (fine powder).[1]

PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operation scale.

PPE_LogicStartOperation TypeScale_SmallAnalytical / Small Scale(< 100 mg)Start->Scale_SmallScale_LargePrep Scale / Synthesis(> 100 mg)Start->Scale_LargeGloves_StdGloves: Nitrile (Min 0.11mm)Double Gloving RecommendedScale_Small->Gloves_StdEye_StdEye: Chemical Safety Goggles(No Safety Glasses)Scale_Small->Eye_StdResp_HoodResp: Fume Hood (Face Velocity > 100 fpm)Scale_Small->Resp_HoodGloves_HeavyGloves: High-Grade Nitrile orLaminate (Silver Shield)Scale_Large->Gloves_HeavyEye_FaceEye: Goggles + Face Shield(Splash Risk)Scale_Large->Eye_FaceResp_MaskResp: Hood + N95/P100(If dust generation is high)Scale_Large->Resp_Mask

Figure 1: PPE Selection Logic based on operational scale.[1] Note that standard safety glasses are insufficient due to the corrosive nature of aliphatic amines.[1]

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]Aliphatic amines can permeate thin latex rapidly.[1] Nitrile offers superior chemical resistance.[1] Change gloves immediately upon splash.[1]
Eye Protection Unvented Chemical Goggles .[1]Critical: Basic dusts can bypass side-shields of safety glasses.[1] Contact with eyes can cause irreversible corneal opacity.[1]
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron (for >1g).[1]Synthetic fibers (nylon) may degrade or melt if exposed to strong corrosives/solvents.[1]
Respiratory Fume Hood required.[1][2]If weighing outside a hood (not recommended), use a P100/N95 particulate respirator .

Operational Handling Protocols

Weighing and Transfer[1]
  • Static Hazard: Boc-protected amines are often fluffy, electrostatic solids.[1] Use an antistatic gun or ionizer during weighing to prevent powder scattering.[1]

  • Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial inside a beaker) to transport the material.[1]

  • Tools: Use disposable plastic spatulas or stainless steel.[1] Avoid aluminum tools if the material is wet or in solution (corrosion risk).[1]

Solubilization & Reaction Setup[1]
  • Solvent Compatibility: Soluble in DCM, Chloroform, Methanol, and DMSO.[1]

  • Exothermic Risk:

    • Acid Addition: Extreme caution when adding acids (e.g., HCl, TFA) for Boc-deprotection.[1] This reaction generates isobutylene gas and is exothermic .[1]

    • Protocol: Always cool the solution to 0°C before adding acid to control the rate of gas evolution and heat generation.

  • Inert Atmosphere: While the Boc group is stable, the primary amine is sensitive to oxidation and CO2 absorption (carbamate formation).[1] Store and handle under Nitrogen or Argon for long-term stability.[1]

Storage Requirements[1][4][5][6][7]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[1] Store under inert gas in a tightly sealed desiccator.

  • Incompatibility: Segregate from strong oxidizing agents (peroxides, nitrates) and strong acids .[1]

Emergency Response & Spill Management

Self-Validating Response System: The following workflow ensures that spills are neutralized before disposal, preventing downstream hazards.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Immediate AreaAlert Safety OfficerSpill->EvacuatePPE_Don2. Don PPE: Goggles, Double Nitrile,Resp ProtectionEvacuate->PPE_DonContain3. Contain: Cover with Absorbent Pads(Prevent drain entry)PPE_Don->ContainNeutralize4. Neutralize: Apply weak acid neutralizer(e.g., Citric Acid/Sodium Bisulfate)Contain->NeutralizeCollect5. Collect: Sweep into Hazardous Waste BagLabel 'Basic Organic Solid'Neutralize->CollectClean6. Decontaminate: Wash surface withwater & soap (pH check)Collect->Clean

Figure 2: Step-by-step spill response workflow emphasizing neutralization of the basic amine.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation with water/saline for 15 minutes.[1][2][5] Hold eyelids apart. Time is critical to prevent blindness.[1]

  • Skin Contact: Wash with soap and copious water.[1][3][5] Do not use solvents (ethanol/acetone) as they may increase dermal absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Waste Disposal & Deactivation[4]

Do not dispose of this compound down the drain.[1][3][4][5] It is toxic to aquatic life and corrosive to plumbing.[1]

Waste StreamClassificationDisposal Procedure
Solid Waste Hazardous Organic (Basic) Collect in a dedicated solid waste container labeled "Basic Organic Solids".[1] Do not mix with oxidizers.[1]
Liquid Waste Basic Organic Solvent Collect in "Basic/Alkaline Solvent" carboys.[1] Ensure pH is >7 to prevent reaction with acidic waste streams.[1]
Contaminated Sharps Bio/Chem Hazard Needles used with this compound must go into a sharps container immediately.[1] Do not recap.

References

  • PubChem. Compound Summary: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Analogous Structure Safety Data).[1] National Library of Medicine.[1] [Link][1][6]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine Derivatives and Handling of Aliphatic Amines.[1][Link][1]

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